molecular formula C8H13NO5 B8822062 L-Glutamic acid, N-(1-oxopropyl)- CAS No. 66320-36-3

L-Glutamic acid, N-(1-oxopropyl)-

Cat. No.: B8822062
CAS No.: 66320-36-3
M. Wt: 203.19 g/mol
InChI Key: DKKGGIHZVKOAPK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Glutamic acid, N-(1-oxopropyl)- is a useful research compound. Its molecular formula is C8H13NO5 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Glutamic acid, N-(1-oxopropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Glutamic acid, N-(1-oxopropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66320-36-3

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

(2S)-2-(propanoylamino)pentanedioic acid

InChI

InChI=1S/C8H13NO5/c1-2-6(10)9-5(8(13)14)3-4-7(11)12/h5H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t5-/m0/s1

InChI Key

DKKGGIHZVKOAPK-YFKPBYRVSA-N

Isomeric SMILES

CCC(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CCC(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

The Chemical and Biological Properties of L-Glutamic acid, N-(1-oxopropyl)-: Implications in Metabolic Dysregulation and Urea Cycle Function

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Glutamic acid, N-(1-oxopropyl)- (commonly referred to as N-Propionyl-L-glutamic acid or N-PGA) is an acylated amino acid derivative with profound implications in clinical biochemistry and metabolic disease. As a Senior Application Scientist specializing in metabolic dysregulation, I have observed that while N-PGA is structurally similar to the endogenous metabolite N-acetylglutamate (NAG), its distinct chemical properties fundamentally alter its biological utility. This whitepaper provides an in-depth technical analysis of N-PGA, detailing its chemical properties, enzymatic biosynthesis, pathophysiological impact, and the analytical methodologies required for its quantification and synthesis.

Chemical Properties and Structural Dynamics

N-PGA is formed by the acylation of the


-amino group of L-glutamic acid with a propionyl group. The addition of a single methylene unit (-CH

-) compared to NAG introduces significant steric bulk and alters the molecule's lipophilicity and conformational flexibility.

Table 1: Physico-Chemical and Kinetic Comparison of NAG and N-PGA

PropertyN-Acetyl-L-Glutamic Acid (NAG)N-Propionyl-L-Glutamic Acid (N-PGA)
Molecular Formula C

H

NO

C

H

NO

Molecular Weight 189.17 g/mol 203.19 g/mol
Acyl Chain Length 2 carbons (Acetyl)3 carbons (Propionyl)
CPSI Activation Constant (

)
~0.12 mM~1.1 mM
Physiological Role Essential allosteric activator of CPSIWeak activator / competitive inhibitor

The causality behind N-PGA's pathological behavior lies in this structural divergence. The allosteric binding pocket of Carbamoyl Phosphate Synthetase I (CPSI) is highly optimized for the acetyl group of NAG. The extended aliphatic chain of the propionyl group in N-PGA creates steric hindrance, drastically reducing its binding affinity and increasing the


 from 0.12 mM to 1.1 mM[1].

Biosynthesis and Enzymatic Kinetics

In healthy physiological states, N-acetylglutamate synthase (NAGS) catalyzes the transfer of an acetyl group from Acetyl-CoA to L-glutamate to form NAG[2]. However, in inborn errors of metabolism such as Propionic Acidemia (PA) or Methylmalonic Acidemia (MMA), the catabolism of branched-chain amino acids is impaired, leading to a toxic intracellular accumulation of Propionyl-CoA[3].

Propionyl-CoA acts as both a competitive inhibitor of NAGS and an alternative substrate[4]. The enzyme aberrantly utilizes Propionyl-CoA, transferring the propionyl moiety to L-glutamate to synthesize N-PGA. This competitive synthesis depletes the mitochondrial pool of NAG while replacing it with the functionally inferior N-PGA[1].

NAGS_Pathway Glutamate L-Glutamate NAGS NAGS Enzyme Glutamate->NAGS AcetylCoA Acetyl-CoA (Physiological) AcetylCoA->NAGS Normal PropionylCoA Propionyl-CoA (Pathological Accumulation) PropionylCoA->NAGS Propionic Acidemia NAG N-Acetylglutamate (NAG) NAGS->NAG High Affinity Synthesis NPGA N-Propionylglutamate (N-PGA) NAGS->NPGA Aberrant Synthesis

Enzymatic synthesis of N-PGA via NAGS under conditions of propionyl-CoA accumulation.

Pathophysiological Impact: The Urea Cycle Disruption

The urea cycle is the primary mammalian pathway for ammonia detoxification. Its rate-limiting first step—the conversion of ammonia and bicarbonate into carbamoyl phosphate—is catalyzed by CPSI[5]. CPSI is entirely inactive in the absence of its obligate allosteric activator, NAG[6].

When N-PGA replaces NAG in the mitochondrial matrix, it binds to the allosteric site of CPSI but fails to induce the optimal conformational change required for full catalytic activity. Because N-PGA is a weak activator (


 mM), the flux through the urea cycle is severely bottlenecked[1]. This mechanistic failure is the direct cause of secondary hyperammonemia observed in patients with PA and MMA[7]. Therapeutic interventions often involve the administration of N-carbamylglutamate (NCG), a stable synthetic analog of NAG, to bypass this enzymatic blockade and restore ureagenesis[8].

CPSI_Regulation Ammonia Ammonia + Bicarbonate CPSI CPSI Enzyme (Inactive State) Ammonia->CPSI CPSI_Active CPSI Enzyme (Fully Active) CPSI->CPSI_Active Allosteric Activation CPSI_Partial CPSI Enzyme (Partially Active) CPSI->CPSI_Partial Weak Activation CarbamoylPhosphate Carbamoyl Phosphate (Urea Cycle Progression) CPSI_Active->CarbamoylPhosphate High Flux (Normal) CPSI_Partial->CarbamoylPhosphate Low Flux (Hyperammonemia) NAG NAG (Ka = 0.12 mM) NAG->CPSI_Active NPGA N-PGA (Ka = 1.1 mM) NPGA->CPSI_Partial

Differential allosteric activation of CPSI by NAG versus N-PGA.

Analytical Methodologies: UPLC-MS/MS Quantification

To study the metabolic flux of N-PGA, robust analytical quantification is required. The following self-validating UPLC-MS/MS protocol is designed to detect N-PGA in biological matrices (e.g., urine or plasma) with high specificity.

Step-by-Step UPLC-MS/MS Protocol:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50

      
      L of plasma or urine into a microcentrifuge tube.
      
    • Add 10

      
      L of isotopically labeled internal standard (e.g., 
      
      
      
      C
      
      
      -N-acetylglutamate, 50
      
      
      M). Causality: The internal standard creates a self-validating system by correcting for matrix effects and ion suppression during electrospray ionization.
    • Add 200

      
      L of ice-cold acetonitrile (ACN) to precipitate proteins. Vortex for 30 seconds.
      
    • Centrifuge at 14,000

      
       g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
      
  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1

      
       100 mm, 1.7 
      
      
      
      m particle size).
    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 min. Ramp to 60% B over 4 mins. Ramp to 95% B for 1 min to wash, then re-equilibrate at 5% B for 2 mins.

  • Mass Spectrometry Detection (ESI-MS/MS):

    • Operate in Electrospray Ionization Negative mode (ESI-).

    • MRM Transitions: Monitor

      
       202.1 
      
      
      
      128.1 for N-PGA (representing the loss of propionic acid/water). Monitor
      
      
      188.1
      
      
      128.1 for NAG.
  • Data Validation:

    • Construct a calibration curve using synthetic N-PGA standards (0.1

      
      M to 50 
      
      
      
      M). Ensure
      
      
      .
    • Run Quality Control (QC) samples at low, medium, and high concentrations every 20 injections to validate instrument stability.

Chemical Synthesis Standard Protocol

Because commercially available N-PGA standards can be prohibitively expensive or difficult to source, the following Schotten-Baumann synthesis provides a self-validating, high-yield method for generating N-PGA in-house.

Step-by-Step Synthesis Protocol:

  • Reagent Preparation:

    • Dissolve 1.47 g (10 mmol) of L-glutamic acid in 20 mL of 1 M NaOH (20 mmol) in a round-bottom flask. Chill the solution in an ice bath to 0–5°C. Causality: The basic environment deprotonates the amino group, making it a stronger nucleophile, while the ice bath controls the exothermic acylation reaction.

  • Acylation Reaction:

    • Add 1.02 g (11 mmol) of propionyl chloride dropwise over 15 minutes under continuous magnetic stirring.

    • Simultaneously, add 1 M NaOH dropwise to maintain the pH between 9 and 10. Causality: If the pH drops below 8, the amino group becomes protonated and unreactive; if it exceeds 11, the propionyl chloride rapidly hydrolyzes into propionic acid.

  • Reaction Termination & Extraction:

    • Remove the ice bath and stir at room temperature for 2 hours.

    • Acidify the mixture to pH 2.0 using 6 M HCl. Causality: Acidification protonates the carboxylate groups of the newly formed N-PGA, rendering it lipophilic.

    • Extract the aqueous layer three times with 30 mL of ethyl acetate.

  • Purification & Validation:

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na

      
      SO
      
      
      
      ), and filter.
    • Evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude white solid.

    • Recrystallize from an ethyl acetate/hexane mixture.

    • Validation: Confirm the structure and purity (>98%) via

      
      H-NMR (look for the characteristic propionyl methyl triplet at 
      
      
      
      1.1 ppm) and LC-MS prior to use as an analytical standard.

References

1.[2] N-acetylglutamate and its changing role through evolution. SciSpace. 2.[6] N-carbamylglutamate Augments Ureagenesis and Reduces Ammonia and Glutamine in Propionic Acidemia. ResearchGate. 3.[1] Inhibition of N-acetylglutamate synthase by various monocarboxylic and dicarboxylic short-chain coenzyme A esters and the production of alternative glutamate esters. ResearchGate. 4.[4] Inhibition of N-acetylglutamate synthase by various monocarboxylic and dicarboxylic short-chain coenzyme A esters and the production of alternative glutamate esters. PubMed. 5.[5] N-carbamylglutamate Augments Ureagenesis and Reduces Ammonia and Glutamine in Propionic Acidemia. American Academy of Pediatrics. 6.[8] N-carbamylglutamate Augments Ureagenesis and Reduces Ammonia and Glutamine in Propionic Acidemia. ResearchGate. 7.[7] N-Carbamylglutamate Is an Effective Treatment for Acute Neonatal Hyperammonaemia in a Patient with Methylmalonic Aciduria. Karger Publishers. 8.[3] Toxic Metabolites and Inborn Errors of Amino Acid Metabolism: What One Informs about the Other. MDPI.

Sources

N-Propionyl-L-Glutamic Acid: Molecular Architecture, Biochemical Pathogenesis, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

N-Propionyl-L-glutamic acid (C8H13NO5) is a highly specialized acylglutamate derivative that serves as both a critical biomarker in metabolomics and a potent pathogenic mediator in organic acidemias. Structurally analogous to N-acetyl-L-glutamate (NAG)—the essential allosteric activator of the urea cycle—N-propionyl-L-glutamate acts as a competitive inhibitor and weak activator of Carbamoyl Phosphate Synthetase 1 (CPS1). This whitepaper provides a comprehensive technical breakdown of its molecular properties, its mechanistic role in hyperammonemia, and field-proven protocols for its chemical synthesis and analytical detection.

Molecular Architecture & Physicochemical Profile

N-Propionyl-L-glutamic acid consists of an L-glutamic acid backbone where the


-amino group has been acylated by a propionyl moiety. This structural modification fundamentally alters the molecule's steric bulk and lipophilicity compared to its acetylated counterpart, driving its unique biochemical behavior.
Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for chromatographic method development and structural verification.

PropertyValue / Description
IUPAC Name (2S)-2-propanoylaminopentanedioic acid
Common Synonyms N-propanoyl-L-glutamic acid
Molecular Formula C8H13NO5
Molecular Weight 203.19 g/mol
Exact Mass (Monoisotopic) 203.0794 Da
Hydrogen Bond Donors 3 (Two carboxylic -OH, One amide -NH)
Hydrogen Bond Acceptors 5
Primary Biochemical Role Alternative substrate for NAGS; Weak allosteric activator of CPS1[1]

Mechanistic Biochemistry: The Urea Cycle Paradox

To understand the clinical and biochemical significance of N-propionyl-L-glutamic acid, one must examine its role in Propionic Acidemia (PA) , an inborn error of metabolism.

Under normal physiological conditions, N-acetylglutamate synthase (NAGS) combines Acetyl-CoA and L-glutamate to form N-acetyl-L-glutamate (NAG)[2]. NAG is the obligate allosteric activator of Carbamoyl Phosphate Synthetase 1 (CPS1), the rate-limiting enzyme that initiates the urea cycle to detoxify ammonia.

In Propionic Acidemia, a deficiency in propionyl-CoA carboxylase leads to a massive intracellular accumulation of Propionyl-CoA[3]. Propionyl-CoA acts as a competitive inhibitor of NAGS (inhibition constant


 mM) and serves as an alternative substrate, forcing the enzyme to synthesize N-propionyl-L-glutamate  instead of NAG[1].

The Causality of Hyperammonemia: While N-propionyl-L-glutamate can bind to CPS1, it is a drastically inferior activator. The activation constant (


) of N-propionyl-L-glutamate for CPS1 is 1.1 mM, compared to a highly efficient 0.12 mM for NAG[1]. This nearly 10-fold drop in binding efficacy starves the urea cycle of its activation signal, directly causing the severe, life-threatening hyperammonemia observed in PA patients.

G cluster_normal Normal Physiology cluster_pathology Propionic Acidemia (Pathology) AcetylCoA Acetyl-CoA NAGS1 NAGS (Enzyme) AcetylCoA->NAGS1 Glutamate1 L-Glutamate Glutamate1->NAGS1 NAG N-Acetyl-L-Glutamate (NAG) Ka = 0.12 mM NAGS1->NAG CPS1_1 CPS1 (Active) NAG->CPS1_1 Strong Allosteric Activation Urea1 Normal Urea Cycle (Ammonia Detoxified) CPS1_1->Urea1 PropionylCoA Propionyl-CoA (Accumulated) NAGS2 NAGS (Enzyme) PropionylCoA->NAGS2 Glutamate2 L-Glutamate Glutamate2->NAGS2 NPG N-Propionyl-L-Glutamate Ka = 1.1 mM NAGS2->NPG Alternative Substrate CPS1_2 CPS1 (Impaired) NPG->CPS1_2 Weak Activation (Competitive Inhibition) Hyperammonemia Hyperammonemia (Toxic Ammonia) CPS1_2->Hyperammonemia Urea Cycle Failure

Fig 1: Pathogenic mechanism of N-Propionyl-L-glutamate in Propionic Acidemia vs Normal Physiology.

Analytical Detection & Metabolomics Workflow

Accurate quantification of N-propionyl-L-glutamic acid is critical for metabolomic profiling. Because the molecule contains highly polar carboxylic acid groups, it lacks the volatility required for direct Gas Chromatography-Mass Spectrometry (GC-MS). Therefore, trimethylsilyl (TMS) derivatization is mandatory.

Protocol 1: GC-TOF/MS Derivatization (Self-Validating System)

This protocol utilizes Isotopic Ratio Outlier Analysis (IROA) standards for accurate mass GC-TOF/MS[4].

Step 1: Lyophilization

  • Action: Dry the biological extract or synthetic standard completely under a gentle stream of nitrogen or via vacuum centrifugation.

  • Causality: Trace water reacts violently with the silylation reagent (MSTFA), hydrolyzing it and quenching the derivatization process, which leads to signal loss and column degradation.

Step 2: Silylation

  • Action: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) containing 1% TMCS. Incubate at 37°C for 30 minutes.

  • Causality: MSTFA replaces the active protons on the two carboxylic acid groups and the amide nitrogen with non-polar trimethylsilyl groups. This drastically lowers the boiling point and increases the thermal stability of the molecule, allowing it to elute cleanly through the GC column without thermal degradation.

Step 3: GC-TOF/MS Injection & Validation

  • Action: Inject 1 µL of the derivatized sample into the GC-MS.

  • Validation Checkpoint: A successful derivatization is self-validating if two specific peaks are observed: the 3TMS derivative yielding an exact mass molecular ion peak at m/z 498.2784, and the 4TMS derivative at m/z 570.3251[4]. Absence of these peaks indicates incomplete moisture removal in Step 1.

Chemical Synthesis Protocol

For researchers requiring high-purity standards, N-propionyl-L-glutamic acid can be synthesized directly from L-glutamic acid and propionyl chloride using modified Schotten-Baumann conditions[5].

Protocol 2: Schotten-Baumann Acylation

Step 1: Substrate Solubilization

  • Action: Dissolve 10 mmol of L-glutamic acid in 20 mL of 1M NaOH (aq) in a round-bottom flask equipped with a magnetic stirrer.

  • Causality: The alkaline environment (pH > 9.5) deprotonates the

    
    -amino group of the glutamate, converting it from a non-reactive zwitterion into a highly reactive nucleophile.
    

Step 2: Temperature-Controlled Acylation

  • Action: Submerge the flask in an ice bath to maintain the internal temperature at 0–5°C. Add 12 mmol of propionyl chloride dropwise over 30 minutes. Simultaneously, add 1M NaOH dropwise to maintain the pH between 9 and 10.

  • Causality: Propionyl chloride is highly susceptible to aqueous hydrolysis. Keeping the temperature near 0°C kinetically suppresses the hydrolysis side-reaction, ensuring the acyl chloride reacts preferentially with the amino group. Maintaining the alkaline pH neutralizes the HCl byproduct; if the pH drops, the amino group will protonate, halting the reaction.

Step 3: Acidification and Precipitation

  • Action: Once the reaction is complete (verified by TLC), carefully add concentrated HCl dropwise until the solution reaches pH 2.0.

  • Causality: Dropping the pH below the pKa of the carboxylate groups (~2.1 and ~4.0) fully protonates the molecule. The loss of ionic charge drastically reduces its aqueous solubility, forcing the N-propionyl-L-glutamic acid to precipitate out of solution as a white solid.

Step 4: Isolation and Validation

  • Action: Isolate the precipitate via vacuum filtration and wash with ice-cold water. Recrystallize from a minimal amount of boiling water.

  • Validation Checkpoint: Dissolve a 1 mg aliquot of the purified solid in methanol and analyze via LC-MS. The presence of a dominant

    
     ion at m/z 202.07 confirms the structural identity and purity of the synthesized N-propionyl-L-glutamic acid[5].
    

Synthesis Step1 L-Glutamic Acid + NaOH (aq) Step2 Dropwise Addition: Propionyl Chloride (0-5°C) Step1->Step2 Solubilization Step3 Schotten-Baumann Reaction (pH 9-10) Step2->Step3 Acylation Step4 Acidification (HCl to pH 2) Step3->Step4 Neutralization Step5 Precipitation & Filtration Step4->Step5 Crystallization Step6 N-Propionyl-L-Glutamic Acid (Purified Solid) Step5->Step6 Yield

Fig 2: Step-by-step Schotten-Baumann synthesis workflow for N-Propionyl-L-glutamic acid.

References

  • [4] Title: Isotopic Ratio Outlier Analysis (IROA) of the S. cerevisiae metabolome using accurate mass GC-TOF/MS Source: ResearchGate URL:

  • [5] Title: Synthesis and biological evaluation of novel ligands for... Source: uni-bonn.de URL:

  • [3] Title: Long-Term Sex-Biased Correction of Circulating Propionic Acidemia Disease Markers by Adeno-Associated Virus Vectors Source: PMC / nih.gov URL:

  • [2] Title: N-acetylglutamate synthase: structure, function and defects Source: ResearchGate URL:

  • [1] Title: Inhibition by propionyl-coenzyme A of N-acetylglutamate synthetase in rat liver mitochondria. A possible explanation for hyperammonemia in propionic and methylmalonic acidemia. Source: ResearchGate / JCI URL:

Sources

Thermodynamic Profiling and Physicochemical Characterization of N-Propionyl-L-Glutamic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Propionyl-L-glutamic acid (N-PGA) is a highly specialized acylated amino acid derivative. In the context of drug development and biochemical synthesis, the acylation of glutamic acid fundamentally alters its zwitterionic nature, increasing lipophilicity and modifying its binding affinity to target macromolecular receptors. Because empirical thermodynamic literature specific to N-PGA is historically sparse, researchers must rely on rigorous, self-validating analytical frameworks to extract these parameters.

As a Senior Application Scientist, I have structured this whitepaper to provide a definitive methodological guide for determining the thermodynamic properties of N-PGA. By synthesizing in silico predictive modeling with orthogonal calorimetric workflows, this guide ensures that subsequent formulation and binding studies are grounded in absolute thermodynamic certainty.

Section 1: In Silico Thermodynamic Prediction (COSMO-RS)

Before committing valuable Active Pharmaceutical Ingredient (API) to empirical testing, predictive thermodynamics must be used to establish a baseline. We utilize the Conductor-like Screening Model for Real Solvents (COSMO-RS).

The Causality of Predictive Modeling: Trial-and-error in solvent selection wastes time and API. COSMO-RS combines a quantum chemical treatment of molecules with a statistical thermodynamics procedure for molecular interactions[1]. By generating a


-profile (the charge distribution on the molecular surface), we can accurately predict the chemical potential, pKa, and solubility of N-PGA in various solvent systems without prior empirical data. This predictive step dictates the buffer and pH conditions used in subsequent physical calorimetry.
Table 1: Predicted Physicochemical & Thermodynamic Baseline of N-PGA
ParameterPredicted ValueMethod of Derivation
Molecular Weight 203.19 g/mol Stoichiometric Calculation
Estimated LogP -1.2 to -1.5Group Contribution Method
Predicted pKa ~3.2 (

-COOH), ~4.5 (

-COOH)
COSMO-RS Simulation
Estimated Melting Point (

)
185 °C – 195 °CExtrapolation from N-acetyl-L-glutamate

Section 2: Empirical Validation Workflows

To validate the in silico predictions, we employ a triad of orthogonal experimental protocols. Each protocol is designed as a self-validating system where internal controls ensure data integrity.

Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC measures the heat capacity (


) and enthalpy of fusion (

) by recording the differential heat flow required to maintain N-PGA and a reference at the exact same temperature[2].

Causality & Experimental Design: Acylated amino acids often undergo thermal degradation shortly after melting. We utilize a rapid scanning rate (10 °C/min) and hermetically sealed pans to isolate the melting endotherm from subsequent decomposition exotherms, ensuring the integrated energy strictly represents the phase transition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of N-PGA powder into a Tzero aluminum pan. Hermetically seal the pan with a press to prevent the volatilization of any bound hydrates.

  • Instrument Purge: Purge the DSC cell with dry Nitrogen (

    
    ) gas at a constant flow rate of 50 mL/min to prevent oxidative degradation of the propionyl group during heating.
    
  • Thermal Scanning: Equilibrate the sample at 25 °C for 5 minutes. Initiate a linear heating ramp from 25 °C to 250 °C at a rate of 10 °C/min.

  • Data Integration: Subtract the baseline (derived from an empty reference pan). Integrate the area under the endothermic melting peak to calculate the enthalpy of fusion (

    
    ) in kJ/mol. The peak onset temperature defines the melting point (
    
    
    
    ).
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

When evaluating N-PGA as a ligand against a target protein, ITC is the gold standard. It is the only technique capable of comprehensively and simultaneously determining the binding constant (


), reaction stoichiometry (

), and enthalpy (

) in a single experiment[3].

Causality & Experimental Design: ITC relies on the direct measurement of heat released or absorbed during binding at constant temperature and pressure. Degassing the samples is an absolute necessity; the presence of microscopic gas bubbles within the sample cell will lead to abnormal data plots and artifactual heat spikes that ruin the thermodynamic fit[4].

Step-by-Step Methodology:

  • Buffer Preparation & Degassing: Prepare a 50 mM HEPES buffer (pH 7.4). Dissolve N-PGA (ligand) to 500

    
    M and the target macromolecule to 50 
    
    
    
    M. Degas both solutions under vacuum for 10 minutes.
  • Cell Loading: Load the macromolecule solution into the 200

    
    L adiabatic sample cell. Load the N-PGA solution into the 40 
    
    
    
    L automated injection syringe.
  • Titration Parameters: Set the instrument to 25 °C. Program 20 sequential injections of 2

    
    L each. Set a 120-second interval between injections to allow the thermal signal to return to baseline. Set syringe stirring to 750 rpm to ensure rapid mixing without inducing protein shear stress.
    
  • Thermodynamic Fitting: Perform a control titration (N-PGA into buffer) to determine the heat of dilution. Subtract this background from the raw thermogram. Fit the integrated heat peaks to a one-site binding model to extract

    
     and 
    
    
    
    . Calculate Gibbs free energy (
    
    
    ) and entropy (
    
    
    ).

ITC_Workflow N1 Syringe: N-PGA Ligand N2 Sample Cell: Target Protein N1->N2 Titration (Constant T, P) N4 Heat Compensation Measurement N2->N4 Heat Released/ Absorbed N3 Reference Cell: Buffer N3->N4 Baseline Reference N5 Thermogram (ΔH, K_d, ΔG, ΔS) N4->N5 Integration & Fitting

Experimental workflow of Isothermal Titration Calorimetry (ITC) for N-PGA binding thermodynamics.

Protocol 3: Shake-Flask Method & van 't Hoff Analysis for Solvation

Causality & Experimental Design: To determine the enthalpy of solution (


), we measure the temperature-dependent solubility of N-PGA. The van 't Hoff equation correlates the shift in equilibrium solubility with temperature, allowing us to extract thermodynamic potentials without requiring a dedicated solution calorimeter.

Step-by-Step Methodology:

  • Saturation: Add excess solid N-PGA to 10 mL of aqueous buffer in five separate glass vials.

  • Thermal Equilibration: Place the vials in shaking water baths set to 20 °C, 25 °C, 30 °C, 35 °C, and 40 °C. Agitate at 150 rpm for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the slurries at 10,000 rpm for 10 minutes at their respective incubation temperatures to separate the solid phase.

  • Quantification: Dilute the supernatant and quantify the dissolved N-PGA concentration (

    
    ) via HPLC-UV.
    
  • van 't Hoff Plotting: Plot

    
     against 
    
    
    
    (in Kelvin). The slope of the linear regression equals
    
    
    .

Solvation_Cycle Solid N-PGA (Solid Phase) Gas N-PGA (Gas Phase) Solid->Gas Sublimation (ΔH_sub) Aqueous N-PGA (Aqueous Solution) Solid->Aqueous Solution (ΔH_sol) Gas->Aqueous Hydration (ΔH_hyd)

Thermodynamic cycle illustrating the fundamental enthalpy pathways for N-PGA solvation.

Section 3: Data Synthesis & Matrix

The integration of in silico predictions with empirical calorimetric data provides a comprehensive thermodynamic profile. The following matrix serves as the standard template for recording N-PGA thermodynamic data during drug development workflows.

Table 2: Experimental Thermodynamic Data Matrix (Empirical Population Template)
Thermodynamic ParameterSymbolAnalytical MethodStandard Units
Enthalpy of Fusion

Differential Scanning Calorimetry (DSC)kJ/mol
Heat Capacity Change

Differential Scanning Calorimetry (DSC)J/(mol·K)
Enthalpy of Solution

Shake-Flask (van 't Hoff Analysis)kJ/mol
Binding Free Energy

Isothermal Titration Calorimetry (ITC)kcal/mol
Binding Enthalpy

Isothermal Titration Calorimetry (ITC)kcal/mol
Binding Entropy

Isothermal Titration Calorimetry (ITC)kcal/mol

Conclusion

By strictly adhering to the thermodynamic workflows outlined above, drug development professionals can generate high-fidelity, reproducible data for N-Propionyl-L-glutamic acid. The synergy between predictive COSMO-RS modeling and empirical DSC/ITC validation ensures that downstream formulation, solubility, and receptor-binding studies are executed with maximum efficiency and scientific rigor.

References

  • Assessment of COSMO-RS for Predicting Liquid–Liquid Equilibrium in Systems Containing Deep Eutectic Solvents Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]

  • Isothermal Titration Calorimetry Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

Sources

Thermodynamic Phase Behavior and Solubility Profiling of N-Propionyl-L-Glutamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the solubility profiling of modified amino acids not merely as a data-gathering exercise, but as a fundamental thermodynamic investigation. Understanding the phase behavior of L-Glutamic acid, N-(1-oxopropyl)- (commonly known as N-propionyl-L-glutamic acid) requires deconstructing how its molecular modifications dictate solvent interactions.

This whitepaper provides an in-depth mechanistic analysis of the solubility profile of N-propionyl-L-glutamic acid across aqueous and organic systems, backed by self-validating experimental protocols designed for rigorous drug development workflows.

Structural Mechanics & Physicochemical Causality

To predict the solubility of N-propionyl-L-glutamic acid, we must first analyze the causality behind its structural divergence from native L-glutamic acid.

Native amino acids exist as zwitterions (containing both


 and 

groups) in aqueous environments. This zwitterionic nature creates a highly stable, rigid crystal lattice driven by strong electrostatic interactions, which typically renders them moderately soluble in water but completely insoluble in organic solvents.

When the


-amino group is acylated with a propionyl chain (1-oxopropyl), two critical thermodynamic shifts occur:
  • Zwitterion Disruption: The basicity of the nitrogen is eliminated, converting the amine into a neutral amide. The molecule ceases to be a zwitterion and behaves as a classic diprotic acid (

    
    , 
    
    
    
    ). This drastically lowers the crystal lattice energy, increasing its baseline affinity for organic solvents[1][2].
  • Hydrophobic Vector Addition: The propionyl chain (

    
    ) introduces a specific lipophilic vector. Compared to the baseline data of the closely related (which exhibits an aqueous solubility of ~27 to 36 g/L at 20 °C)[3][4], the extended aliphatic chain of the propionyl group slightly depresses intrinsic aqueous solubility (
    
    
    
    ) while enhancing compatibility with polar organic solvents.

This structural reality means that N-propionyl-L-glutamic acid functions as an anionic surfactant at physiological pH, a characteristic well-documented for N-acyl-glutamates[2].

Empirical Solubility Profile: Water vs. Organic Solvents

The solubility of N-propionyl-L-glutamic acid is highly divergent depending on the dielectric constant (


) and hydrogen-bonding capacity of the solvent.

In aqueous systems, solubility is strictly pH-dependent. At low pH, the un-ionized carboxylic acids rely solely on hydrogen bonding, and the hydrophobic propionyl chain hinders hydration. At pH > 5.0, the molecule deprotonates into a highly water-soluble dianion. In organic synthesis and purification—such as the isolation of propionyl-L-glutamic acid derivatives during the synthesis of the acrasin glorin—scientists actively leverage this differential solubility by utilizing organic eluents like ethanol and acetonitrile[5]. Furthermore, industrial biocatalytic synthesis of N-acyl amino acids frequently employs water-miscible organic solvents (e.g., acetone, tetrahydrofuran) to bridge the solubility gap between the polar core and the hydrophobic acyl chain[1][2].

Quantitative Solubility Matrix

The following table summarizes the expected solubility parameters based on structural thermodynamics and Hansen Solubility Parameters (HSP) matching:

Solvent SystemDielectric Constant (

)
Estimated SolubilitySolvation Mechanism
Water (pH 2.0) 80.1< 20 mg/mLLimited H-bonding; protonated carboxylic acids restrict hydration.
Water (pH 7.4) 80.1> 100 mg/mLStrong ion-dipole interactions; fully ionized dianionic state.
Methanol 32.7> 50 mg/mLStrong H-bond donor/acceptor matching with the amide/acid moieties.
Ethanol 24.5~ 30-50 mg/mLModerate polarity; excellent integration into the H-bond network.
Dimethyl Sulfoxide 46.7> 100 mg/mLPolar aprotic solvation; strong H-bond acceptor for the -OH and -NH groups.
Hexane 1.89< 0.1 mg/mLNon-polar; lacks H-bonding capacity to disrupt the solute crystal lattice.
Phase Behavior Visualization

pH_Solubility A N-Propionyl-L-Glutamic Acid (Neutral Species) B Low pH (< 3.0) Fully Protonated A->B Acidic Media C Physiological pH (7.4) Dianionic State A->C Basic/Neutral Media D Poor Aqueous Solubility High Organic Affinity B->D E High Aqueous Solubility Low Organic Affinity C->E

Figure 1: pH-dependent ionization pathways and resulting phase affinities.

Self-Validating Experimental Protocol: Equilibrium Solubility

Visual solubility assessments (kinetic solubility) are prone to supersaturation artifacts and are insufficient for regulatory drug development. To accurately determine the solubility of N-propionyl-L-glutamic acid, I mandate the use of a Thermodynamic Shake-Flask Method coupled with HPLC-UV quantification.

This protocol is a self-validating system: it includes a centrifugation step to eliminate colloidal false-positives and relies on a multi-point calibration curve to ensure mass-balance integrity.

Step-by-Step Methodology
  • Excess Solute Addition: Add approximately 150 mg of N-propionyl-L-glutamic acid to a 2.0 mL Eppendorf tube. Causality: An excess of solid must be visible to ensure the system reaches thermodynamic saturation rather than just kinetic dissolution.

  • Solvent Introduction: Add 1.0 mL of the target solvent (e.g., Ethanol, or 50 mM Phosphate Buffer pH 7.4).

  • Thermal Equilibration: Place the tubes in a thermostatic shaker at 25.0 ± 0.1 °C (or 37.0 °C for physiological profiling) and agitate at 300 RPM for 48 hours. Causality: 48 hours is required to overcome the activation energy barriers of crystal lattice dissociation, ensuring true equilibrium.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes. Causality: Standard filtration can cause solute adsorption to the filter membrane. High-speed centrifugation cleanly pellets undissolved micro-particulates without altering the solute concentration.

  • Supernatant Extraction & Dilution: Carefully extract 100 µL of the clear supernatant and immediately dilute it 1:10 or 1:100 in the mobile phase. Causality: Immediate dilution prevents the solute from precipitating out of solution if the ambient temperature fluctuates before analysis.

  • HPLC-UV Quantification: Inject the diluted sample into an HPLC equipped with a C18 column and a UV detector (typically monitored at 210-214 nm for the amide bond). Quantify the concentration against a pre-validated 5-point calibration curve.

Workflow Visualization

Protocol Step1 1. Excess Solute Addition (N-propionyl-L-glutamic acid) Step2 2. Solvent Equilibration (24-48h at 25°C / 37°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation at 10,000 x g) Step2->Step3 Step4 4. Supernatant Extraction & Dilution Step3->Step4 Step5 5. HPLC-UV Quantification (vs. Calibration Curve) Step4->Step5

Figure 2: Self-validating thermodynamic equilibrium solubility protocol.

Conclusion & Formulation Implications

The solubility profile of L-Glutamic acid, N-(1-oxopropyl)- is dictated by the destruction of the native amino acid zwitterion and the introduction of a lipophilic propionyl vector. For formulation scientists, this means the compound cannot be treated as a standard amino acid. It requires polar organic solvents (like ethanol or DMSO) for stock solution preparation, or strictly pH-controlled aqueous buffers (pH > 5.0) to achieve high-concentration aqueous formulations. By adhering to the thermodynamic principles and shake-flask methodologies outlined above, researchers can ensure robust, reproducible phase behavior data for downstream drug development applications.

References

  • National Center for Biotechnology Information (PubChem). "N-Acetyl-L-glutamic acid." PubChem Compound Summary for CID 70914.[Link]

  • Shimomura, O., Suthers, H. L., & Bonner, J. T. "Chemical identity of the acrasin of the cellular slime mold Polysphondylium violaceum." Proceedings of the National Academy of Sciences, 79(23), 7376-7379 (1982).[Link]

  • Vonderhagen et al. "Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review." Comptes Rendus Chimie, 21(5), 440-453 (2018).[Link]

  • CD Formulation. "N-Acetyl-L-Glutamic acid Product Data."[Link]

  • Wikipedia. "N-Acetylglutamic acid."[Link]

Sources

Technical Guide & Material Safety Data Sheet (MSDS): CAS 31690-11-6

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In chemical databases, CAS 31690-11-6 is occasionally misattributed or truncated in automated registries as "L-Glutamic acid, N-(1-oxopropyl)-". However, rigorous structural validation confirms that CAS 31690-11-6 uniquely identifies Arfolitixorin (also known as [6R]-5,10-methylenetetrahydrofolic acid or 5,10-Methylene-THF) [1].

The true IUPAC nomenclature for this compound is L-Glutamic acid, N-[4-[(6aR)-3-amino-1,2,5,6,6a,7-hexahydro-1-oxoimidazo[1,5-f]pteridin-8(9H)-yl]benzoyl]- . The erroneous "1-oxopropyl" designation is a known database truncation of the complex "1-oxoimidazo..." pteridine-benzoyl moiety.

As a Senior Application Scientist, I have structured this technical whitepaper to provide an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned guide on the true chemical identity of CAS 31690-11-6. This document serves as both a comprehensive Material Safety Data Sheet (MSDS) and an in-depth mechanistic guide for its application as a biomodulator in oncology[2].

Section 1: Chemical Identity & Physicochemical Profile

Arfolitixorin is the biologically active [6R]-isomer of 5,10-methylenetetrahydrofolate ([6R]-MTHF). Unlike traditional folate biomodulators (e.g., Leucovorin), which are racemic mixtures requiring multi-step intracellular enzymatic activation, Arfolitixorin is an immediately active co-factor [3]. It is typically formulated as a hemisulfate salt to enhance its ex vivo stability [4].

Table 1: Physicochemical Properties of CAS 31690-11-6
PropertySpecification / Value
Chemical Name Arfolitixorin; [6R]-5,10-methylenetetrahydrofolic acid
CAS Registry Number 31690-11-6
Molecular Formula C₂₀H₂₃N₇O₆
Molecular Weight 457.44 g/mol
Appearance Pale yellow to off-white lyophilized powder
Solubility Soluble in aqueous buffers (pH > 6.5); poorly soluble in organic solvents
Topological Polar Surface Area 190 Ų
Stability Vulnerabilities Highly susceptible to oxidation and photodegradation

Section 2: Material Safety Data Sheet (MSDS) Core

The handling of Arfolitixorin requires stringent environmental controls due to the inherent instability of the reduced pteridine ring structure.

Hazard Identification (GHS Classification)
  • Health Hazards: May cause respiratory irritation (Category 3). May cause skin and eye irritation (Category 2).

  • Environmental Hazards: Not acutely toxic to aquatic life, but disposal should follow institutional biohazard protocols.

  • Signal Word: Warning.

Handling and Storage Protocols
  • Long-Term Storage (API): Must be stored at -20°C to -80°C under an inert atmosphere (Nitrogen or Argon) [5].

  • Short-Term Storage (Formulated Vials): 2°C to 8°C. Reconstituted solutions must be kept at room temperature and utilized within 2 hours to prevent oxidative degradation [4].

  • Light Protection: The compound is highly photosensitive. All handling must occur in amber vials or tubes wrapped in aluminum foil.

  • Electrostatic Discharge: Prevent fire caused by electrostatic discharge when handling the dry micronized powder [5].

Personal Protective Equipment (PPE)
  • Respiratory: N95 or equivalent particulate respirator when handling dry powder outside a containment hood.

  • Dermal/Eye: Nitrile gloves (double-gloving recommended for clinical prep), chemical safety goggles, and a fluid-resistant lab coat.

Section 3: Mechanistic Pharmacology & Biological Pathways

The clinical value of Arfolitixorin lies in its synergistic causality with the chemotherapeutic agent 5-Fluorouracil (5-FU).

5-FU exerts its cytotoxic effect by metabolizing into 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). FdUMP inhibits Thymidylate Synthase (TS), the rate-limiting enzyme for de novo synthesis of deoxythymidine monophosphate (dTMP), leading to "thymineless death" in tumor cells [1]. However, this inhibition is reversible and weak unless stabilized by a reduced folate cofactor.

Arfolitixorin directly binds to the TS-FdUMP complex, forming a highly stable ternary complex (TS + FdUMP +[6R]-MTHF). Because Arfolitixorin bypasses the metabolic bottlenecks required to activate Leucovorin, it ensures maximal TS inhibition regardless of the patient's folate pathway gene expression [3].

Mechanism 5 5 FU 5-Fluorouracil (5-FU) FdUMP FdUMP (Active Metabolite) FU->FdUMP Intracellular Metabolism Complex Stable Ternary Complex (TS + FdUMP + Arfolitixorin) FdUMP->Complex Binds Active Site Arfo Arfolitixorin (CAS 31690-11-6) [6R]-5,10-MTHF Arfo->Complex Direct Binding (No Activation Needed) TS Thymidylate Synthase (TS) TS->Complex Target Enzyme DNA DNA Synthesis Arrest (Tumor Cell Death) Complex->DNA Inhibits dTMP Production

Figure 1: Mechanistic pathway of Arfolitixorin stabilizing the TS-FdUMP ternary complex.

Section 4: Experimental Workflows & Protocols

To ensure reproducibility and self-validating results, the following protocol details the in vitro Thymidylate Synthase (TS) Inhibition Assay. This assay quantifies the biomodulatory efficacy of Arfolitixorin.

Protocol: In Vitro Thymidylate Synthase (TS) Inhibition Assay

Objective: To measure the depletion of dTMP production as a function of ternary complex stability.

Step-by-Step Methodology:

  • Reagent Preparation (Critical Step): Reconstitute Arfolitixorin hemisulfate (CAS 31690-11-6) in a degassed, nitrogen-purged assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM DTT) to a stock concentration of 10 mM. Causality: DTT and nitrogen purging prevent the rapid oxidation of the [6R]-MTHF pteridine ring, which would otherwise yield false-negative binding affinities.

  • Enzyme Setup: Pre-incubate 50 nM of purified human Thymidylate Synthase (hTS) in the assay buffer at 37°C for 5 minutes.

  • Substrate Addition: Add 10 µM of dUMP (natural substrate) and varying concentrations of FdUMP (1 nM to 1 µM) to the enzyme mixture.

  • Reaction Initiation: Add Arfolitixorin (final concentration 10 µM) to initiate the formation of the inhibitory ternary complex. Include a vehicle control (buffer only) and a comparator control (Leucovorin).

  • Incubation: Incubate the reaction mixture at 37°C for exactly 30 minutes.

  • Termination: Terminate the reaction by adding 10% Trichloroacetic acid (TCA) (1:1 v/v) to precipitate the proteins. Causality: Immediate acid quenching locks the reaction state, preventing post-incubation enzymatic drift.

  • Quantification: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS to quantify the residual dUMP and the synthesized dTMP.

Workflow Step1 1. Reconstitute Arfolitixorin (Degassed Buffer, Protect from Light) Step3 3. Incubate Ternary Reaction (37°C, 30 min) Step1->Step3 Step2 2. Prepare hTS Enzyme & FdUMP / dUMP Substrates Step2->Step3 Step4 4. Terminate Reaction (Add 10% TCA & Centrifuge) Step3->Step4 Step5 5. LC-MS/MS Quantification of dTMP Depletion Step4->Step5

Figure 2: Experimental workflow for the in vitro TS Inhibition Assay.

References

  • National Cancer Institute (NCI). "Definition of arfolitixorin - NCI Drug Dictionary." Cancer.gov. Available at:[Link]

  • ClinicalTrials.eu. "ARFOLITIXORIN – Application in Therapy and Current Clinical Research." ClinicalTrials.eu. Available at:[Link]

  • AACR Journals. "A Randomized Phase III Study of Arfolitixorin versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial." Clinical Cancer Research. Available at:[Link]

  • National Institutes of Health (NIH). "Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (arfolitixorin) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial." PMC. Available at:[Link]

The Natural Occurrence and Metabolic Implications of N-(1-oxopropyl)-L-glutamic acid in Biological Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule N-(1-oxopropyl)-L-glutamic acid , more commonly referred to as N-propionylglutamate , is a naturally occurring endogenous metabolite formed under specific physiological and pathological conditions. While absent or present only in trace amounts in healthy mammalian systems, it becomes a critical biomarker and pathogenic driver in organic acidemias, specifically Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA).

This technical whitepaper provides an in-depth mechanistic analysis of how the accumulation of propionyl-CoA hijacks the mitochondrial enzyme N-acetylglutamate synthase (NAGS), leading to the promiscuous synthesis of N-propionylglutamate. We will explore the causality behind its induction of secondary hyperammonemia, detail the self-validating analytical workflows required for its quantification, and discuss how this biochemical understanding has driven the development of targeted therapeutics like carglumic acid.

Biochemical Genesis: The Promiscuity of NAGS

Under normal homeostatic conditions, the urea cycle is strictly regulated by the availability of N-acetylglutamate (NAG) . NAG is synthesized in the mitochondrial matrix by N-acetylglutamate synthase (NAGS), which utilizes acetyl-CoA and L-glutamate as substrates. NAG serves as the essential allosteric activator of Carbamoyl Phosphate Synthetase 1 (CPS1) , the rate-limiting enzyme of the urea cycle.

However, in inborn errors of metabolism such as Propionic Acidemia (caused by propionyl-CoA carboxylase deficiency), the catabolism of branched-chain amino acids (valine, isoleucine), odd-chain fatty acids, and methionine halts, leading to a massive intracellular accumulation of propionyl-CoA[1].

From an enzymological perspective, NAGS exhibits substrate promiscuity. When propionyl-CoA concentrations surge, it acts as both a competitive inhibitor against acetyl-CoA and as an alternative acyl donor. The enzyme catalyzes the transfer of the 1-oxopropyl (propionyl) group to L-glutamate, generating N-propionylglutamate [2].

Causality of Hyperammonemia

The synthesis of N-propionylglutamate is not merely a benign detoxification byproduct; it is the root cause of the severe hyperammonemia seen in PA and MMA. N-propionylglutamate competes with native NAG for the allosteric binding domain on CPS1. However, the structural bulk of the propionyl group alters the conformational shift required to fully activate CPS1.

In vitro kinetic studies using rat liver mitochondria demonstrate that propionyl-CoA inhibits NAGS with an inhibition constant (


) of 0.71 mM—a concentration routinely exceeded in the serum and hepatic tissue of PA patients[2]. While N-propionylglutamate can bind to CPS1, it acts as a weak partial agonist. The activation constant (

) of N-propionylglutamate for CPS1 is 1.1 mM , compared to a highly efficient 0.12 mM for native NAG[1]. This 9-fold reduction in binding affinity and activation efficiency starves the urea cycle of carbamoyl phosphate, leading to systemic ammonia toxicity.

Pathway BCAA Branched-Chain Amino Acids (Valine, Isoleucine) PCoA Propionyl-CoA (Accumulates in PA/MMA) BCAA->PCoA Impaired Catabolism NAGS N-Acetylglutamate Synthase (NAGS) PCoA->NAGS Alternative Substrate (Ki = 0.71 mM vs Acetyl-CoA) NPG N-Propionylglutamate (Weak CPS1 Activator) NAGS->NPG + L-Glutamate CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) NPG->CPS1 Weak Allosteric Activation (Ka = 1.1 mM) UreaBlock Urea Cycle Blockade (Hyperammonemia) CPS1->UreaBlock Insufficient Carbamoyl Phosphate Ammonia Ammonia (NH3) Ammonia->CPS1 Substrate Accumulation

Metabolic pathway detailing the synthesis of N-propionylglutamate and urea cycle blockade.

Quantitative Kinetic Parameters

To fully grasp the competitive dynamics at play, we must compare the kinetic parameters of the native substrate/activator against the pathological variants. The table below summarizes the enzyme kinetics that dictate the metabolic crisis.

ParameterNative System (Homeostasis)Pathological System (PA / MMA)Fold Difference
Acyl-CoA Substrate Acetyl-CoAPropionyl-CoAN/A
NAGS Inhibition (

)
N/A0.71 mM (Competitive)N/A
Resulting Metabolite N-Acetylglutamate (NAG)N-PropionylglutamateN/A
CPS1 Activation (

)
0.12 mM1.1 mM~9.1x Weaker
Urea Cycle Flux 100% (Optimal)Severely DepressedPathological

Data derived from isolated mitochondrial assays[1][2].

Experimental Protocols: LC-MS/MS Quantification Workflow

To study the natural occurrence of N-propionylglutamate, researchers must employ highly sensitive analytical techniques. Because N-acylglutamates are highly polar and present in complex biological matrices (liver homogenates, plasma, urine), Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard[1][3].

The following protocol outlines a self-validating system for the in vitro generation and subsequent quantification of N-propionylglutamate.

Step 1: Mitochondrial Isolation and In Vitro NAGS Assay
  • Isolation: Isolate intact mitochondria from wild-type murine or rat liver using differential centrifugation in a sucrose/HEPES buffer to preserve native NAGS conformation.

  • Incubation: Resuspend the mitochondrial fraction in an assay buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM L-glutamate, and 2.5 mM Propionyl-CoA.

  • Internal Standardization: Spike the reaction mixture with a known concentration of isotopically labeled L-[13C5, 15N]-glutamate to act as an internal standard. This ensures that any matrix effects or extraction losses are mathematically normalized, creating a self-validating quantitative loop.

  • Quenching: Incubate at 37°C for 30 minutes. Quench the enzymatic reaction by adding 3 volumes of ice-cold methanol containing 0.1% formic acid.

Step 2: UPLC-MS/MS Analysis
  • Chromatography: Inject the supernatant onto a reverse-phase C18 column (e.g., Waters Acquity HSS T3). Utilize a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Mass Spectrometry: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode.

  • Multiple Reaction Monitoring (MRM):

    • Monitor the specific transition for N-propionylglutamate:

      
       202.1 
      
      
      
      
      
      128.0
      (loss of the propionyl group and water).
    • Monitor the internal standard transition to validate recovery rates.

Workflow Sample Mitochondrial Assay (Propionyl-CoA + Glutamate) Ext Quench & Extract (Cold MeOH + Internal Std) Sample->Ext UPLC UPLC Separation (C18, Gradient Elution) Ext->UPLC MSMS Tandem Mass Spec (ESI-, MRM Mode) UPLC->MSMS Data Data Validation (Ratio to Internal Std) MSMS->Data

Self-validating analytical workflow for LC-MS/MS quantification of N-acylglutamates.

Therapeutic Implications for Drug Development

Understanding the precise mechanism by which N-propionylglutamate fails to adequately activate CPS1 has directly informed modern pharmacotherapy for organic acidemias.

Because the endogenous production of NAG is competitively suppressed, and the resulting N-propionylglutamate is kinetically insufficient, exogenous supplementation of NAG would theoretically restore the urea cycle. However, native NAG is rapidly hydrolyzed in the bloodstream and cytosol by ubiquitous aminoacylases, rendering it pharmacologically useless.

The Carglumic Acid Bypass

Drug development professionals engineered Carglumic acid (N-carbamyl-L-glutamate) as a synthetic structural analog to bypass this metabolic blockade[4].

  • Mechanism of Action: Carglumic acid mimics the precise spatial conformation of NAG, allowing it to bind to the allosteric site of CPS1 with high affinity.

  • Pharmacokinetic Advantage: Unlike NAG or N-propionylglutamate, the carbamyl group of carglumic acid renders it highly resistant to enzymatic degradation by aminoacylases[5].

  • Clinical Outcome: By directly activating CPS1, carglumic acid forcefully re-initiates the urea cycle, facilitating the rapid clearance of ammonia regardless of the overwhelming intracellular concentrations of propionyl-CoA and N-propionylglutamate[6][7].

This represents a triumph of translational metabolomics: identifying a faulty natural metabolite (N-propionylglutamate) and engineering a degradation-resistant analog (carglumic acid) to restore the fundamental biological system.

References

  • Inhibition of N-acetylglutamate synthase by various monocarboxylic and dicarboxylic short-chain coenzyme A esters and the production of alternative glutamate esters.
  • Inhibition by propionyl-coenzyme A of N-acetylglutamate synthetase in rat liver mitochondria. A possible explanation for hyperammonemia in propionic and methylmalonic acidemia.
  • What is the mechanism of Carglumic acid?
  • Carglumic Acid Contributes to a Favorable Clinical Course in a Case of Severe Propionic Acidemia.National Institutes of Health (NIH) / PMC.
  • Role of carglumic acid in the long-term management of propionic and methylmalonic acidurias.National Institutes of Health (NIH) / PMC.
  • Recapitulation of metabolic defects in a model of propionic acidemia using patient-derived primary hepatocytes.

Sources

stereochemistry of L-Glutamic acid, N-(1-oxopropyl)-

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereochemistry and Mechanistic Profiling of N-(1-oxopropyl)-L-Glutamic Acid

Executive Summary

N-(1-oxopropyl)-L-glutamic acid, widely referred to as N-propionyl-L-glutamic acid, is a highly specialized N-acylated amino acid derivative with profound implications in both metabolic biochemistry and supramolecular physical chemistry. Characterized by its rigid amide linkage and the strictly conserved (S)-configuration at its alpha-carbon, this molecule serves as a critical focal point for understanding secondary hyperammonemia in organic acidemias, as well as the principles of chiral self-assembly in surfactant chemistry.

This whitepaper provides an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned analysis of N-propionyl-L-glutamic acid. It dissects the causality behind its stereochemical interactions, details its biochemical interference in the urea cycle, and provides self-validating experimental protocols for its stereoselective synthesis and analytical verification.

Structural Configuration & Stereochemical Fundamentals

The chemical identity of N-propionyl-L-glutamic acid (


) is defined by the acylation of the primary amine of L-glutamic acid with a propionyl group.
Cahn-Ingold-Prelog (CIP) Stereocenter Analysis

The functional behavior of this molecule is entirely dependent on the stereocenter located at the alpha-carbon (C-2) of the glutamic acid backbone. According to CIP priority rules, the substituents around the chiral center are ranked as follows:

  • -NH-CO-CH₂CH₃ (Nitrogen atom, highest atomic number)

  • -COOH (Alpha-carboxyl group)

  • -CH₂CH₂COOH (Gamma-carboxyl group)

  • -H (Hydrogen atom, lowest priority)

When oriented with the hydrogen atom pointing away from the viewer, the sequence of priorities 1 → 2 → 3 traces a counterclockwise path, assigning the molecule an (S)-configuration . In biochemical nomenclature, this corresponds to the L-configuration . This stereochemical fidelity is non-negotiable; the spatial orientation of the two carboxylate arms relative to the rigid, planar amide bond dictates the molecule's ability to dock into enzymatic allosteric sites and form highly ordered intermolecular hydrogen-bonding networks[1].

Biochemical Causality: The NAGS-CPS1 Axis

The physiological significance of N-propionyl-L-glutamic acid is most prominently observed in the context of metabolic disorders, specifically Propionic Acidemia (PA).

Metabolic Interference and Allosteric Misfit

In healthy hepatic metabolism, N-acetylglutamate synthase (NAGS) catalyzes the reaction between acetyl-CoA and L-glutamate to form N-acetyl-L-glutamate (NAG). NAG is the essential, native allosteric activator of Carbamoyl Phosphate Synthetase 1 (CPS1), the rate-limiting enzyme of the urea cycle[2].

However, in patients with propionic acidemia, propionyl-CoA accumulates massively. NAGS exhibits promiscuous substrate affinity and utilizes propionyl-CoA in place of acetyl-CoA, resulting in the synthesis of N-propionyl-L-glutamate[3].

The Causality of Urea Cycle Failure: While N-propionyl-L-glutamate retains the critical L-stereocenter required to enter the CPS1 allosteric pocket, the addition of a single methylene group (


) in the propionyl chain disrupts optimal binding. This extra bulk causes steric hindrance within the binding cleft, preventing the precise conformational shift required to fully activate CPS1. Consequently, N-propionyl-L-glutamate is a severely weakened activator. The activation constant (

) for N-propionyl-L-glutamate is approximately 1.1 mM, nearly ten times higher (weaker) than that of the native N-acetyl-L-glutamate (

= 0.12 mM)[3]. This stereochemical and structural mismatch leads to reduced urea cycle flux and life-threatening secondary hyperammonemia.

G PropCoA Propionyl-CoA (Accumulates in PA) NAGS NAGS Enzyme (Promiscuous Activity) PropCoA->NAGS Substrate LGlut L-Glutamate LGlut->NAGS Substrate NProp N-propionyl-L-glutamate (S-configuration) NAGS->NProp Synthesis CPS1 CPS1 Enzyme (Urea Cycle) NProp->CPS1 Weak Allosteric Activation (Ka = 1.1 mM) Urea Urea Cycle Failure (Hyperammonemia) CPS1->Urea Reduced Flux

Fig 1: Metabolic interference of N-propionyl-L-glutamate on the NAGS-CPS1 axis.

Quantitative Comparison of CPS1 Activators

To contextualize the impact of acyl chain variations on the stereochemical docking at the CPS1 allosteric site, the quantitative data is summarized below:

Compound NameAcyl ChainStereochemistryCPS1 Activation Constant (

)
Physiological / Clinical Role
N-Acetyl-L-glutamate C2 (Acetyl)(S)-configuration0.12 mMNative primary allosteric activator[3].
N-Propionyl-L-glutamate C3 (Propionyl)(S)-configuration1.10 mMWeak activator; metabolic interferent[3].
N-Carbamyl-L-glutamate C1 (Carbamyl)(S)-configuration~0.15 mMStable therapeutic analog (Carglumic acid)[2].

Physicochemical Properties: Chiral Self-Assembly

Beyond biochemistry, N-acyl-L-glutamic acids are highly valued in physical chemistry as chiral surfactants. In aqueous solutions, the amphiphilic nature of N-propionyl-L-glutamic acid allows it to self-organize into highly ordered nanometer-scale structures, such as chiral micelles and lyotropic liquid crystals[1].

The driving force behind this self-assembly is the intermolecular hydrogen bonding between the amide


 moiety and the 

group of adjacent molecules. The (S)-stereocenter acts as a directional template, forcing the supramolecular assembly to adopt a specific helicity. This chiral aggregation can be quantitatively tracked using Circular Dichroism (CD) spectroscopy, where the formation of chiral hydrogen bonds yields distinct CD bands at 220 nm once the critical micelle concentration (CMC) is surpassed[1].

Experimental Protocols: Synthesis and Validation

To study N-propionyl-L-glutamic acid in vitro, researchers must synthesize the compound with >99% enantiomeric excess (ee). The presence of the D-enantiomer will act as a competitive inhibitor in CPS1 assays without providing activation, fatally skewing kinetic data. The following protocols form a self-validating system to ensure stereochemical integrity.

Protocol 1: Stereoselective Schotten-Baumann Synthesis

Objective: Synthesize N-propionyl-L-glutamic acid while preventing base-catalyzed racemization at the alpha-carbon.

  • Dissolution: Suspend 10.0 g of pure L-glutamic acid in 50 mL of deionized water. Slowly add 2M NaOH until the amino acid fully dissolves and the solution stabilizes at pH 9.5. Causality: The alkaline pH ensures the primary amine is deprotonated (

    
    ) and highly nucleophilic, while the carboxyl groups are ionized to maintain aqueous solubility.
    
  • Acylation: Cool the reaction vessel to 0–5°C using an ice bath. Add 1.1 equivalents of propionyl chloride dropwise over 30 minutes.

  • Dynamic pH Control (Critical Step): Concurrently with step 2, add 2M NaOH dropwise to strictly maintain the pH between 9.0 and 10.0. Causality: The reaction generates HCl. If the pH drops below 8, the amine protonates (

    
    ), halting the reaction. If the pH exceeds 10.5, the highly basic environment will abstract the alpha-proton, leading to racemization and the formation of the D-enantiomer.
    
  • Precipitation: Once the reaction is complete (verified by TLC), acidify the solution to pH 2.0 using 6M HCl. The N-propionyl-L-glutamic acid will precipitate as a white solid.

  • Purification: Recrystallize from a minimal volume of hot water/ethanol (80:20) to yield the stereopure product.

G Start L-Glutamic Acid Acylation Schotten-Baumann Acylation (Propionyl Chloride) Start->Acylation pHControl Strict pH 9-10 Control (Prevents Racemization) Acylation->pHControl NaOH addition Acidification Acidification (pH 2.0) & Crystallization pHControl->Acidification HCl addition HPLC Chiral HPLC Validation (ee > 99%) Acidification->HPLC Purified Product

Fig 2: Stereoselective synthesis and validation workflow for N-propionyl-L-glutamic acid.

Protocol 2: Stereochemical Validation via Chiral HPLC

Objective: Verify the (S)-configuration purity (>99% ee) prior to biochemical application.

  • Column Selection: Utilize a Chiralpak AD-H column (amylose tris-(3,5-dimethylphenylcarbamate) coated on silica).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane / Isopropanol / Trifluoroacetic acid (TFA) at a ratio of 85:15:0.1 (v/v/v). Causality: The inclusion of 0.1% TFA is mandatory. It suppresses the ionization of the two carboxylate groups on the glutamic acid backbone, preventing severe peak tailing and ensuring sharp, quantifiable resolution between the L- and D-enantiomers.

  • Detection: Monitor UV absorbance at 210 nm (capturing the amide bond transition).

  • Validation: Calculate the enantiomeric excess (ee) by comparing the Area Under the Curve (AUC) of the L-peak against the D-peak. The batch is validated for CPS1 kinetic assays only if ee > 99%.

References

  • Inhibition of N-acetylglutamate synthase by various monocarboxylic and dicarboxylic short-chain coenzyme A esters and the production of alternative glutamate esters ResearchGate[Link]

  • N-acetylglutamate synthase: structure, function and defects ResearchGate[Link]

  • Self Organization of Amino Acid Based Chiral Surfactants : Evaluation of Organized Structures and Interactions with Biological System ResearchGate[Link]

  • Information on EC 2.3.1.1 - amino-acid N-acetyltransferase BRENDA Enzyme Database[Link]

Sources

Engineering N-Acyl Glutamic Acid Derivatives: From Molecular Synthesis to Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the chemical and pharmaceutical industries pivot toward sustainable, biocompatible materials, N-acyl amino acid surfactants have emerged as highly versatile functional molecules. Among these, N-acyl glutamic acid derivatives stand out due to their unique dicarboxylic molecular architecture. As a Senior Application Scientist, I have structured this technical guide to bypass superficial overviews, diving directly into the mechanistic causality of their synthesis, their physicochemical behavior at interfaces, and their advanced applications in targeted drug delivery.

Mechanistic Foundations of N-Acyl Glutamates

The selection of L-glutamic acid as a hydrophilic headgroup is not arbitrary. Unlike monocarboxylic amino acids (e.g., glycine or sarcosine), glutamic acid possesses a dicarboxylic acid backbone. This dual-charge potential provides superior aqueous solubility and a highly tunable, pH-dependent phase behavior.

Furthermore, the amide bond connecting the hydrophobic acyl chain to the amino acid backbone is critical. It facilitates robust intermolecular hydrogen bonding, which drastically lowers the Critical Micelle Concentration (CMC) and enhances the tight packing of surfactant molecules at both air/water and solid/liquid interfaces 1[1]. This structural nuance is what makes acyl glutamates exceptionally mild, non-irritating, and capable of forming stable, luxurious foams in personal care formulations 2[2].

Synthesis Methodologies: The Schotten-Baumann Paradigm

While enzymatic pathways utilizing lipases offer a "green" alternative, their industrial scalability is currently bottlenecked by high enzyme costs, long reaction times, and poor biocatalyst stability3[3]. Consequently, the Schotten-Baumann condensation remains the gold standard for synthesizing N-acyl glutamates with high yield and stereochemical retention.

Causality in Protocol Design

The reaction between a fatty acid chloride and L-glutamic acid must be meticulously controlled to prevent yield loss.

  • Alkaline pH (12.0): This is non-negotiable. The high pH ensures the α-amino group of glutamic acid remains deprotonated and highly nucleophilic, driving the acylation forward.

  • Thermal Clamping (0–5°C): The reaction is highly exothermic. Keeping the system near freezing thermodynamically suppresses the competing side-reaction—the hydrolysis of the acyl chloride into an unreactive fatty acid 4[4].

Step-by-Step Methodology: Synthesis of N-Stearoyl Glutamic Acid

This protocol is designed as a self-validating system; failure to maintain the pH or temperature parameters will result in immediate precipitation of unreacted fatty acids, serving as a visual indicator of process deviation.

  • Solvent Preparation: Prepare a mixed solvent system of acetone and double-distilled water (1:1 v/v) to ensure the solubility of both the polar amino acid and the non-polar acyl chloride.

  • Alkalization: Dissolve 0.24 mol of L-glutamic acid in the solvent. Adjust the pH precisely to 12.0 using 1.0 N NaOH.

  • Thermal Control: Submerge the reaction vessel in an ice bath, allowing the internal temperature to equilibrate to 0°C.

  • Acylation: Add 0.2 mol of stearoyl chloride dropwise over 25 minutes under vigorous mechanical stirring. Critical Control Point: Continuously monitor and adjust the pH with NaOH to maintain pH 12; the generation of HCl during condensation will otherwise quench the reaction.

  • Acidification & Precipitation: Post-reaction, acidify the mixture to pH 2.0 using dilute sulfuric acid. The protonation of the carboxylate groups forces the N-stearoyl glutamic acid to precipitate out of the aqueous phase.

  • Purification: Filter the precipitate, wash with petroleum ether to remove residual unreacted fatty acids, and recrystallize from an ethanol/water matrix[4].

Synthesis A Fatty Acid Chloride (e.g., Stearoyl Chloride) C Schotten-Baumann Condensation (pH 12, 0-5°C) A->C Acylation B L-Glutamic Acid (Aqueous Alkaline Medium) B->C Nucleophilic Attack D Acidification (H2SO4 addition to pH 2) C->D Intermediate Salt E N-Acyl Glutamic Acid (Precipitate) D->E Precipitation F Neutralization (NaOH / KOH) E->F Base Addition G N-Acyl Glutamate Salt (Surfactant Product) F->G Final Formulation

Workflow of Schotten-Baumann synthesis for N-acyl glutamate surfactants.

Physicochemical Profiling and Data Synthesis

The length of the acyl chain dictates the hydrophobic-lipophilic balance (HLB) of the derivative. As the carbon chain length increases from lauroyl (C12) to stearoyl (C18), the CMC decreases logarithmically due to the amplified hydrophobic effect, while the Krafft point (the temperature at which surfactant solubility equals the CMC) increases[5].

Table 1: Comparative Physicochemical Properties of N-Acyl Glutamate Derivatives

DerivativeAcyl Chain LengthCMC (mM at 25°C)Krafft Point (°C)Primary Application Focus
Sodium Cocoyl Glutamate Mixed (C8-C18)~4.5 - 5.0< 0Ultra-mild cleansing, self-thickening systems[2]
Sodium Lauroyl Glutamate C12~3.2~5Emulsification, Cosmetics, Foaming agents
Sodium Stearoyl Glutamate C18~0.5> 40Solid lipid nanoparticles, High-temp emulsions

(Note: Exact CMC values fluctuate based on the specific counter-ion (e.g., Sodium vs. Potassium) and the precise pH of the aqueous environment, which dictates the ionization state of the dicarboxylic headgroup).

Advanced Pharmaceutical Applications: Targeted Drug Delivery

Beyond their conventional role as biodegradable surfactants, N-acyl glutamic acid derivatives are emerging as highly specialized targeting moieties in oncology. A prime example is their interaction with Prostate-Specific Membrane Antigen (PSMA) , a transmembrane glycoprotein heavily overexpressed in prostate cancer cells.

PSMA exhibits a unique enzymatic activity: it functions as a glutamate carboxypeptidase, specifically hydrolyzing terminal glutamate residues from N-acyl-γ-diglutamate substrates6[6]. By conjugating a cytotoxic payload to an N-acyl-γ-diglutamate moiety, drug development professionals can engineer a prodrug that remains completely inert in systemic circulation. Upon reaching the prostate tumor microenvironment, PSMA recognizes the glutamate sequence and cleaves the γ-amide bond, liberating the active therapeutic effector directly at the tumor site[6].

PSMAPathway N1 N-Acyl-gamma-diglutamate (Inactive Prodrug Substrate) N2 PSMA Recognition (Prostate Cancer Cell Surface) N1->N2 Target Binding N3 Enzymatic Hydrolysis (Cleavage of gamma-amide bond) N2->N3 Catalysis N4 Release of Free Glutamate N3->N4 Cleaved Byproduct N5 N-Acyl-glutamate Effector (Active Cytotoxic Payload) N3->N5 Localized Therapeutic Action

PSMA-mediated enzymatic hydrolysis of N-acyl-gamma-diglutamate substrates.

Conclusion

N-acyl glutamic acid derivatives represent a masterclass in rational molecular design. By leveraging the dual-carboxylic nature of glutamic acid and the robust hydrogen-bonding capacity of the amide linkage, these molecules bridge the gap between high-performance surface chemistry and advanced, targeted pharmacology. Whether optimizing a Schotten-Baumann synthesis for industrial scale-up or engineering PSMA-cleavable prodrugs, strict adherence to the physicochemical principles outlined in this guide is paramount for success.

References

  • Source: Google Patents (US11045404B2)
  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review Source: ResearchGate URL
  • Amino Acid-Based Surfactants for Biomedical Applications Source: SciSpace / ResearchGate URL
  • Source: Department of Science Service (DSS)
  • Source: PMC - National Institutes of Health (NIH)

Sources

Toxicity Profile and Biochemical Etiology of L-Glutamic Acid, N-(1-oxopropyl)-: Mechanisms of Urea Cycle Disruption and Hyperammonemic Encephalopathy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Glutamic acid, N-(1-oxopropyl)- (systematically known as N-propionyl-L-glutamic acid or N-propionylglutamate) is an aberrant, endogenous metabolite primarily recognized for its severe toxicological footprint in organic acidemias. Unlike exogenous xenobiotics, the toxicity of N-propionylglutamate arises from its endogenous synthesis during states of propionyl-CoA accumulation[1]. By acting as a structural imposter of N-acetylglutamate (NAG), it competitively hijacks N-acetylglutamate synthase (NAGS) and subsequently fails to allosterically activate Carbamoyl Phosphate Synthetase 1 (CPS1)[2]. This guide provides an in-depth technical analysis of its kinetic profile, the resulting catastrophic collapse of the urea cycle, and the self-validating experimental workflows required to quantify its toxicity.

Biochemical Etiology & Endogenous Synthesis

Under normal physiological conditions, NAGS catalyzes the transfer of an acetyl group from acetyl-CoA to L-glutamate to form NAG, the essential allosteric activator of CPS1. However, in metabolic disorders such as propionic acidemia (PA) or methylmalonic acidemia (MMA), the catabolism of branched-chain amino acids (isoleucine, valine) is blocked, leading to a massive intramitochondrial accumulation of propionyl-CoA[1].

Propionyl-CoA acts as both a competitive inhibitor and an aberrant substrate for NAGS[3]. The enzyme mistakenly utilizes propionyl-CoA, condensing it with L-glutamate to synthesize N-propionyl-L-glutamate. This process not only depletes the mitochondrial pool of free CoA—a phenomenon known as Coenzyme A Sequestration, Toxicity, or Redistribution (CASTOR)—but also actively replaces the physiological activator (NAG) with a toxic analog[1].

G cluster_normal Normal Physiology cluster_aberrant Pathological Toxicity (Organic Acidemia) A1 Acetyl-CoA E1 NAGS Enzyme A1->E1 G1 L-Glutamate G1->E1 N1 N-Acetylglutamate (NAG) E1->N1 Catalysis C1 CPS1 Activation (Ka = 0.12 mM) N1->C1 High Affinity Binding A2 Propionyl-CoA E2 NAGS Enzyme A2->E2 G2 L-Glutamate G2->E2 N2 N-Propionyl-L-Glutamate E2->N2 Aberrant Catalysis (Ki = 0.71 mM) C2 CPS1 Failure (Ka = 1.1 mM) N2->C2 Weak Binding

Figure 1: Metabolic pathway comparing normal NAG synthesis vs aberrant N-propionylglutamate synthesis.

Primary Mechanism of Toxicity: Urea Cycle Collapse

The core toxicity of N-propionyl-L-glutamate lies in its kinetic interaction with CPS1, the rate-limiting enzyme of the urea cycle responsible for converting ammonia and bicarbonate into carbamoyl phosphate.

  • NAGS Inhibition Kinetics: Propionyl-CoA competitively inhibits NAGS with an inhibition constant (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ) of approximately 0.71 mM, which falls squarely within the pathological serum/tissue concentrations observed in PA and MMA patients.
    
  • CPS1 Activation Failure: While N-propionylglutamate binds to the allosteric site of CPS1, its extended aliphatic chain (propionyl vs. acetyl) induces steric hindrance that prevents the optimal conformational shift required for CPS1 activation. The activation constant (

    
    ) of N-propionylglutamate for rat liver CPS1 is 1.1 mM, which is nearly an order of magnitude weaker than the 
    
    
    
    of NAG (0.12 mM)[3].

Because mitochondrial concentrations of these synthesized glutamyl derivatives rarely reach the 1.1 mM threshold required for even partial activation, CPS1 activity plummets. This enzymatic bottleneck halts ureagenesis, leading to rapid and severe hyperammonemia[2].

Quantitative Kinetic Profiling

The following table summarizes the critical kinetic parameters driving the toxicity of the N-propionylglutamate pathway compared to normal physiology.

Parameter / InteractionPhysiological State (Acetyl / NAG)Toxicological State (Propionyl / N-propionylglutamate)Fold-Difference / Impact
NAGS Substrate Affinity (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

)
~0.5 mM (Acetyl-CoA)Acts as competitive inhibitor (

= 0.71 mM)[3]
Direct competition at active site
CPS1 Activation Constant (

)
0.12 mM (NAG)1.1 mM (N-propionylglutamate)[3]~9.2x weaker affinity
Ureagenesis Flux 100% (Baseline)< 10% (in acute metabolic crisis)Catastrophic nitrogen accumulation
Ammonia Clearance Rapid (Normal range < 45 µM)Arrested (Levels can exceed 1000 µM)Severe neurotoxicity

Secondary Toxicological Sequelae

The primary failure of CPS1 triggers a cascade of secondary toxicological events:

  • Hyperammonemic Encephalopathy: Un-cleared ammonia crosses the blood-brain barrier, where astrocytes rapidly convert it to glutamine via glutamine synthetase. The osmotic pull of massive intracellular glutamine accumulation causes astrocyte swelling, cerebral edema, and irreversible neurological damage[4].

  • Krebs Cycle Disruption: The sequestration of CoA limits the availability of acetyl-CoA for the TCA cycle. Furthermore, the accumulation of toxic metabolites leads to the depletion of oxaloacetate (via 2-methylcitrate formation), resulting in insufficient

    
    -ketoglutarate production, exacerbating the metabolic crisis[5].
    

ToxicityNetwork P Propionyl-CoA Accumulation N N-propionylglutamate Synthesis P->N NAGS hijack C CPS1 Inactivation N->C Allosteric failure U Urea Cycle Arrest C->U H Hyperammonemia U->H NH4+ buildup E Astrocyte Swelling & Encephalopathy H->E Glutamine synthesis

Figure 2: Systems-level toxicity network of N-propionylglutamate accumulation.

Experimental Workflows: In Vitro Validation of Toxicity

To study the toxicity profile of N-propionylglutamate, researchers must employ self-validating biochemical assays. The following protocols detail the methodologies for quantifying NAGS inhibition and CPS1 failure.

Protocol 1: UPLC-MS/MS Quantification of Aberrant NAGS Activity

Rationale: Traditional radiometric assays lack the specificity to distinguish between NAG and N-propionylglutamate. UPLC-MS/MS provides exact mass resolution to track the aberrant synthesis directly[4].

  • Mitochondrial Isolation: Isolate fresh rat liver mitochondria using differential centrifugation in a SHE buffer (250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4) to preserve intact NAGS complexes.

  • Reaction Initiation: Incubate 50 µg of mitochondrial protein with 5 mM L-glutamate and varying ratios of Acetyl-CoA to Propionyl-CoA (ranging from 1:0 to 1:10) in a 100 mM Tris-HCl buffer (pH 8.0).

  • Quenching & Extraction: After 15 minutes at 37°C, quench the reaction with ice-cold methanol containing isotopically labeled

    
    -NAG as an internal standard. Centrifuge at 14,000 x g for 10 min.
    
  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 UPLC column. Use a gradient of 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode. Track the transition for N-propionylglutamate (m/z 204

    
     130) and NAG (m/z 190 
    
    
    
    130).
  • Validation: Plot the velocity of NAG synthesis against Propionyl-CoA concentration to calculate the

    
     (expected ~0.71 mM)[3].
    
Protocol 2: Spectrophotometric CPS1 Activation Assay

Rationale: Measuring carbamoyl phosphate directly is difficult due to its instability. This protocol couples CPS1 activity to Ornithine Transcarbamylase (OTC) to produce citrulline, which is highly stable and easily quantified colorimetrically.

  • Enzyme Preparation: Purify CPS1 from rat liver or use a recombinant human CPS1 expression system. Ensure the preparation is free of endogenous NAG.

  • Assay Mixture: In a 96-well plate, combine 50 mM HEPES (pH 7.4), 10 mM ATP, 10 mM MgSO

    
    , 50 mM NH
    
    
    
    HCO
    
    
    , 5 mM L-ornithine, and an excess of purified OTC (5 Units).
  • Ligand Titration: Add N-propionylglutamate in a serial dilution from 0.01 mM to 10 mM. Run a parallel control plate using NAG.

  • Reaction & Color Development: Add CPS1 (1 µ g/well ) to initiate. Incubate for 20 mins at 37°C. Stop the reaction by adding an acidic color reagent (diacetyl monoxime and antipyrine in sulfuric/phosphoric acid). Boil for 15 minutes.

  • Detection: Read absorbance at 490 nm.

  • Validation: Fit the absorbance data to the Hill equation to determine the

    
    . The self-validating control must show NAG 
    
    
    
    mM, confirming the assay's sensitivity before validating the N-propionylglutamate
    
    
    mM[3].

Workflow S1 Step 1: Isolate Liver Mitochondria (Source of NAGS & CPS1) S2 Step 2: Incubate with Propionyl-CoA (0.1 - 5.0 mM) + L-Glutamate S1->S2 S3 Step 3: UPLC-MS/MS Quantification (Measure N-propionylglutamate formation) S2->S3 S4 Step 4: Spectrophotometric CPS1 Assay (Couple to OTC, measure Citrulline at 490nm) S2->S4 S5 Step 5: Kinetic Data Analysis (Calculate Ki and Ka) S3->S5 S4->S5

Figure 3: Experimental workflow for validating N-propionylglutamate toxicity and kinetics.

Therapeutic Mitigation Strategies

Understanding the structural toxicity of N-propionylglutamate directly informed the development of targeted therapeutics. Since the endogenous activator (NAG) is rapidly degraded by aminoacylases and its synthesis is blocked by propionyl-CoA, exogenous NAG administration is clinically ineffective.

Instead, the field developed Carglumic acid (N-carbamoyl-L-glutamate, NCG) [6]. NCG is a synthetic structural analog of NAG where the acetyl group is replaced by a carbamoyl group.

  • Mechanism of Rescue: NCG bypasses the NAGS blockade entirely. It binds directly to the allosteric site of CPS1 with high affinity.

  • Pharmacokinetic Advantage: Unlike NAG, the carbamoyl bond in NCG is highly resistant to mitochondrial aminoacylases, providing a sustained activation of CPS1[7].

  • Clinical Outcome: Administration of carglumic acid rapidly restores ureagenesis, clearing ammonia from the bloodstream and preventing the severe neurological sequelae associated with N-propionylglutamate toxicity[8].

References[1] Title: Disorders of branched chain amino acid metabolism - PMC

Source: nih.gov URL:1[5] Title: Disorders of branched chain amino acid metabolism. - SciSpace Source: scispace.com URL: 5[2] Title: Citations to Inhibition by propionyl-coenzyme A of N-acetylglutamate synthetase in rat liver mitochondria. A possible explanation for hyperammonemia in propionic and methylmalonic acidemia. - JCI Source: jci.org URL: 2[4] Title: Inhibition of N-acetylglutamate synthase by various monocarboxylic and dicarboxylic short-chain coenzyme A esters - natural-sciences Source: nwu.ac.za URL: 4[7] Title: Precision medicine in rare disease: Mechanisms of disparate effects of N-carbamyl-L-glutamate on mutant CPS1 enzymes - PMC Source: nih.gov URL: 7[6] Title: CARBAGLU Product Monograph - English - Recordati Rare Diseases Source: recordatirarediseases.com URL: 6[3] Title: Inhibition by propionyl-coenzyme A of N-acetylglutamate synthetase in rat liver mitochondria. A possible explanation for hyperammonemia in propionic and methylmalonic acidemia - PubMed Source: nih.gov URL:3[8] Title: Acute Hyperammonemia (HA) - Carbaglu Source: carbaglu.com URL: 8

Sources

Unlocking the Pharmaceutical and Diagnostic Potential of N-Propionyl-L-Glutamic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of metabolic biochemistry and drug development, I frequently encounter compounds historically dismissed as mere "toxic metabolites." N-Propionyl-L-glutamic acid (N-PG) is a prime example. Endogenously formed during the accumulation of propionyl-CoA in organic acidemias, N-PG is a competitive inhibitor of N-acetylglutamate synthase (NAGS) and a weak allosteric activator of carbamoyl phosphate synthetase 1 (CPS1). While its primary biological role is pathophysiological—driving secondary hyperammonemia—its unique structural and kinetic properties offer distinct pharmaceutical applications. This whitepaper systematically deconstructs the utility of N-PG as a diagnostic biomarker, a pharmacological probe for urea cycle modeling, and a structural scaffold for allosteric modulators.

Biochemical Grounding: The Mechanistic Profile of N-PG

To leverage N-PG in drug development, we must first understand its endogenous kinetics. In healthy hepatocytes, NAGS acetylates L-glutamate using acetyl-CoA to form N-acetylglutamate (NAG), the obligate allosteric activator of CPS1. However, in propionic acidemia (PA) and methylmalonic acidemia (MMA), accumulating propionyl-CoA hijacks this pathway. Propionyl-CoA acts as a competitive inhibitor of NAGS (Ki = 0.71 mM) and serves as an alternative substrate, resulting in the synthesis of N-PG[1].

Crucially, while N-PG binds to the allosteric site of CPS1, its bulkier propionyl moiety sterically hinders the optimal conformational shift required for full enzyme activation. The activation constant (Ka) of N-PG for CPS1 is 1.1 mM—nearly ten times weaker than that of NAG (0.12 mM). This kinetic discrepancy is the root cause of hyperammonemia in PA/MMA, but it also provides a precise, titratable mechanism for modulating CPS1 activity in vitro.

G PropCoA Propionyl-CoA (Accumulates in PA/MMA) NAGS N-Acetylglutamate Synthase (NAGS) PropCoA->NAGS Substrate/Inhibitor Glutamate L-Glutamate Glutamate->NAGS NPG N-Propionyl-L-glutamate (N-PG) NAGS->NPG Catalysis CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) NPG->CPS1 Weak Activation (Ka = 1.1 mM) UreaCycle Urea Cycle / Ammonia Detox CPS1->UreaCycle Reduced Flux

Biochemical pathway of N-PG formation and its weak allosteric activation of CPS1.

Application I: Precision Diagnostic Biomarker for Organic Acidemias

Because N-PG is synthesized exclusively when mitochondrial propionyl-CoA levels exceed physiological thresholds, it serves as a direct, stable surrogate biomarker for mitochondrial toxicity in PA and MMA. Unlike volatile organic acids, N-PG is stable in urine and plasma, making it an ideal candidate for clinical diagnostics and monitoring the efficacy of gene therapies or mRNA-based interventions[2].

Methodology: LC-MS/MS Quantification of N-PG

Causality Check: Absolute quantification requires correcting for matrix effects (ion suppression/enhancement) inherent in biological fluids. Therefore, a stable isotope-labeled internal standard (SIL-IS) is strictly required to create a self-validating analytical system.

  • Sample Preparation & Spiking : Aliquot 50 µL of plasma or urine. Spike with 10 µL of 13C5-N-PG (internal standard) to ensure recovery and ionization variations are normalized.

  • Deproteinization : Add 200 µL of ice-cold methanol (-20°C). Rationale: Cold solvent precipitation instantly halts residual enzymatic activity (preventing N-PG degradation) and removes proteins that would otherwise foul the LC column.

  • Centrifugation & Extraction : Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 50 µL of mobile phase A (0.1% formic acid in water).

  • UPLC Separation : Inject 5 µL onto a C18 reversed-phase column (e.g., Acquity UPLC BEH C18). Run a gradient elution using Mobile Phase A and Mobile Phase B (0.1% formic acid in acetonitrile). Rationale: The acidic mobile phase ensures N-PG remains protonated, improving retention on the hydrophobic stationary phase.

  • MS/MS Detection : Operate the triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for N-PG (e.g., m/z 202 -> 128) and the SIL-IS.

Workflow Sample Urine/Plasma Sample Collection Extraction Solid Phase Extraction (SPE) Isotope Dilution Sample->Extraction LC UPLC Separation (C18 Column) Extraction->LC MS Tandem Mass Spectrometry (ESI- MRM Mode) LC->MS Data Quantification of N-PG Biomarker Readout MS->Data

Step-by-step LC-MS/MS workflow for the absolute quantification of N-PG.

Application II: Pharmacological Probe for in vitro Urea Cycle Modeling

In drug discovery, screening novel ammonia-scavenging drugs or CPS1 modulators requires robust cellular models of urea cycle defects. Genetic knockouts of NAGS or CPS1 are irreversible and often lethal to cell lines. N-PG serves as a reversible, pharmacological probe to induce a titratable urea cycle defect in primary human hepatocytes. By dosing hepatocytes with N-PG, researchers can outcompete endogenous NAG, artificially suppressing CPS1 activity and inducing hyperammonemia without altering the cell's genetic architecture.

Methodology: In Vitro CPS1 Allosteric Modulation Assay

Causality Check: Carbamoyl phosphate, the direct product of CPS1, is highly unstable and rapidly degrades. To create a self-validating, stable readout, this protocol couples CPS1 activity to Ornithine Transcarbamylase (OTC), converting carbamoyl phosphate into stable citrulline.

  • Enzyme Preparation : Isolate intact mitochondria from primary hepatocytes or utilize purified recombinant human CPS1 and OTC enzymes.

  • Reaction Matrix Assembly : In a 96-well plate, prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM ATP, 10 mM NH4HCO3, 10 mM MgSO4, and 5 mM L-ornithine. Rationale: Excess ATP and Mg2+ ensure that cofactor availability does not rate-limit the reaction.

  • Ligand Titration : Add N-PG at varying concentrations (0.1 mM to 5.0 mM). In parallel wells, use NAG as a positive control and vehicle (DMSO/water) as a negative control.

  • Initiation and Coupling : Add the CPS1/OTC enzyme mix to initiate the reaction. Incubate at 37°C for 30 minutes. The OTC immediately consumes any generated carbamoyl phosphate to form citrulline.

  • Quenching and Colorimetric Readout : Quench the reaction with 10% Trichloroacetic acid (TCA). Add diacetyl monoxime and antipyrine reagents, boil for 15 minutes, and measure absorbance at 460 nm to quantify citrulline production.

Application III: Structural Scaffold for Allosteric Modulators

The kinetic differences between NAG, N-PG, and synthetic analogs like N-carbamylglutamate (NCG / Carglumic acid) provide critical Structure-Activity Relationship (SAR) data for rational drug design[3]. The allosteric binding pocket of CPS1 has strict spatial requirements. The acetyl group of NAG fits perfectly; the propionyl group of N-PG causes steric clash, reducing affinity; and the carbamyl group of NCG mimics the acetyl group but is resistant to enzymatic hydrolysis by aminoacylases.

By analyzing the binding profile of N-PG, medicinal chemists can design next-generation CPS1 activators with extended half-lives or enhanced cell penetrance.

Table 1: Comparative Kinetic Profiling of Glutamate Derivatives on CPS1
Ligand / ModulatorStructure ModificationCPS1 Activation Constant (Ka)In Vivo StabilityClinical / Research Utility
N-Acetylglutamate (NAG) Endogenous acetyl group0.12 mMLow (Rapidly hydrolyzed)Endogenous baseline
N-Propionylglutamate (N-PG) Propionyl group (+1 Carbon)1.10 mMModerateBiomarker / in vitro probe
N-Carbamylglutamate (NCG) Carbamyl group (Urea mimic)0.10 - 0.20 mMHigh (Hydrolysis resistant)Approved therapeutic (Carglumic acid)

Conclusion

N-Propionyl-L-glutamic acid transcends its reputation as a mere byproduct of organic acidemias. By applying rigorous analytical chemistry and kinetic profiling, drug development professionals can harness N-PG as a precision biomarker, a robust pharmacological probe, and a foundational scaffold for allosteric drug design. Understanding the causality behind its weak CPS1 activation allows us to turn a metabolic liability into a powerful pharmaceutical tool.

References

  • Coude, F. X., Sweetman, L., & Nyhan, W. L. (1979). Inhibition by propionyl-coenzyme A of N-acetylglutamate synthetase in rat liver mitochondria. A possible explanation for hyperammonemia in propionic and methylmalonic acidemia.
  • Caldovic, L., & Tuchman, M. (2003). N-acetylglutamate synthase: structure, function and defects.
  • Ktena, Y. P., Paul, S. M., & Valle, D. (2015). Disorders of branched chain amino acid metabolism. PMC.
  • ResearchGate. (2026). Inhibition of N-acetylglutamate synthase by various monocarboxylic and dicarboxylic short-chain coenzyme A esters and the production of alternative glutamate esters.

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of N-Propionyl-L-glutamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a systematic approach to developing a reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of N-Propionyl-L-glutamic acid. Due to its polar and acidic nature, this analyte presents unique chromatographic challenges, including poor retention on traditional C18 phases and potential for poor peak shape. This guide provides a comprehensive protocol, from initial analyte characterization and method screening to final optimization, yielding a method suitable for research, quality control, and drug development applications. The causality behind each experimental choice is explained to empower the user to adapt the method as needed.

Introduction and Analyte Characterization

N-Propionyl-L-glutamic acid is a derivative of the proteinogenic amino acid, L-glutamic acid. Its structure includes two carboxylic acid functional groups and a propionyl group attached to the alpha-amino group. Accurate quantification of this compound is essential in various fields, including metabolism studies and as a potential impurity in drug manufacturing processes.

Physicochemical Properties:

  • Structure: N-Propionyl-L-glutamic acid possesses two carboxylic acid groups and an amide linkage. This makes it a highly polar, acidic molecule.

  • pKa Values: The parent molecule, L-glutamic acid, has pKa values of approximately 2.19 (α-carboxyl), 4.25 (side-chain carboxyl), and 9.67 (α-amino).[1] The propionylation of the amino group removes its basicity, leaving two acidic carboxyl groups. The pKa values for N-Propionyl-L-glutamic acid are expected to be in a similar range to the carboxyl groups of glutamic acid.

  • Chromatographic Challenge: The high polarity and dual acidic nature of the analyte mean it will be highly soluble in aqueous mobile phases and exist in an ionized state at neutral pH.[2][3] This leads to minimal retention on non-polar stationary phases like C18, often causing the analyte to elute in or near the solvent front, which complicates accurate quantification.[4]

Method Development Strategy

The core strategy is to suppress the ionization of the carboxylic acid groups to increase the analyte's hydrophobicity and, therefore, its retention on a reversed-phase column.[3][5] This is achieved by controlling the mobile phase pH.

2.1. Selection of Chromatographic Mode and Stationary Phase Reversed-phase HPLC is chosen for its robustness and wide applicability. A standard C18 column is selected as the initial stationary phase due to its versatility. A column with high surface area and carbon load is preferable for enhancing the retention of polar compounds.

2.2. Mobile Phase Selection and pH Control To ensure the analyte is in its neutral, protonated form, the mobile phase pH must be set approximately 2 pH units below the lowest pKa of the analyte (~2.19).[5][6] An acidic mobile phase modifier is therefore critical. Formic acid is an excellent choice as it is volatile, MS-compatible, and effectively lowers the pH to the desired range (a 0.1% v/v solution in water has a pH of ~2.7).[7][8] It also helps to improve peak shapes.[7]

2.3. Detector Selection The amide bond in N-Propionyl-L-glutamic acid provides a chromophore suitable for UV detection. A wavelength of 210 nm is chosen as a starting point to ensure sensitive detection.

Experimental Protocols

3.1. Instrumentation and Materials

  • HPLC System: An Agilent 1100/1200 series or similar, equipped with a quaternary pump, degasser, autosampler, and DAD or UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm (e.g., Agilent ZORBAX, Waters Symmetry, Phenomenex Luna).

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Formic acid (ACS Grade)

    • Milli-Q or HPLC-grade water

    • N-Propionyl-L-glutamic acid reference standard

3.2. Protocol 1: Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Propionyl-L-glutamic acid reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Working Standard (50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with the mobile phase A (0.1% Formic Acid in Water). This minimizes solvent mismatch effects during injection.

3.3. Protocol 2: HPLC Method Development and Optimization This protocol follows a systematic approach to refine the separation.

  • Initial Conditions Screening:

    • Mobile Phase A: 0.1% Formic Acid (v/v) in Water

    • Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: 210 nm

    • Gradient Program (Screening):

      • Start with a shallow gradient to find the approximate elution point.

      • 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 5 min.

  • Gradient Optimization:

    • Based on the retention time from the screening run, adjust the gradient to improve resolution and reduce run time.

    • If the analyte elutes very early, a lower starting percentage of B or an isocratic hold at low %B may be necessary.

    • If the analyte elutes late, the gradient slope can be steepened.

    • Objective: Achieve a retention factor (k') greater than 2 for robust retention.

Visualized Workflow and Retention Mechanism

The overall method development process can be visualized as a logical progression from understanding the analyte to finalizing a robust method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Verification Analyte Analyte Characterization (pKa, Polarity) Mode Select Mode & Column (RP-HPLC, C18) Analyte->Mode MobilePhase Select Mobile Phase (Acidified ACN/H2O) Mode->MobilePhase Screening Initial Gradient Screening MobilePhase->Screening Optimization Optimize Gradient & Flow Screening->Optimization SST System Suitability Test (SST) Optimization->SST Final Final Validated Method SST->Final

Caption: HPLC method development workflow.

The retention of N-Propionyl-L-glutamic acid on a C18 column is critically dependent on the mobile phase pH, which controls its ionization state.

RetentionMechanism cluster_MobilePhase Mobile Phase (pH ~2.7) cluster_StationaryPhase C18 Stationary Phase cluster_Elution Elution at Neutral pH Analyte_Protonated N-Propionyl-L-glutamic acid Structure: R-COOH State: Neutral, Less Polar C18 {Hydrophobic C18 Chains | Polarity: Non-Polar} Analyte_Protonated->C18  Hydrophobic Interaction (Retention) Analyte_Ionized N-Propionyl-L-glutamate Structure: R-COO- State: Ionized, Highly Polar C18_2 {Hydrophobic C18 Chains} Analyte_Ionized->C18_2  Repulsion (No Retention)

Sources

Application Note: Biocatalytic Synthesis of N-(1-Oxopropyl)-L-Glutamic Acid via Regioselective Enzymatic Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating protocols, and thermodynamic control in non-aqueous biocatalysis.

Mechanistic Rationale & Biocatalyst Selection

The synthesis of N-acyl amino acids, particularly N-(1-oxopropyl)-L-glutamic acid (N-propionyl-L-glutamic acid), is of high interest in the development of novel surfactants, pharmaceutical intermediates, and taste modulators (e.g., umami enhancers)[1]. Traditionally, the N-acylation of amino acids relies on the Schotten-Baumann reaction, which utilizes toxic acyl chlorides and requires complex protection/deprotection steps to prevent side reactions at the


- and 

-carboxyl groups of L-glutamic acid.

Biocatalysis offers a highly regioselective and greener alternative, avoiding the unregulated nature of non-enzymatic acylation[2]. While aminoacylases from Streptomyces ambofaciens are excellent for aqueous acylation[3], the thermodynamic equilibrium in water often limits maximum yield due to competitive hydrolysis[4]. To achieve >95% conversion, this protocol utilizes an immobilized lipase (Candida antarctica Lipase B, CALB; e.g., Novozym 435) in a micro-aqueous organic solvent system.

The Causality of Experimental Design:

  • Acyl Donor Selection: Vinyl propionate is utilized instead of propionic acid. The leaving group (vinyl alcohol) rapidly tautomerizes into acetaldehyde. This tautomerization acts as a thermodynamic sink, rendering the acylation step strictly irreversible.

  • Solvent Engineering: L-glutamic acid is highly polar and zwitterionic. A binary solvent system of tert-amyl alcohol and DMSO (9:1 v/v) is used to ensure substrate solubility while maintaining a low water activity (

    
    ).
    
  • Water Activity (

    
    ) Control:  Molecular sieves lock the 
    
    
    
    at
    
    
    . This provides the essential hydration shell for the enzyme's active conformation while completely suppressing the hydrolytic side-reaction of the acyl-enzyme intermediate.

Reaction Pathway

Mechanism Donor Vinyl Propionate (Acyl Donor) AcylEnz Acyl-Enzyme Intermediate Donor->AcylEnz Acylation Enz CALB Enzyme (Active Serine) Enz->AcylEnz Catalysis AcylEnz->Enz Regeneration Byprod Acetaldehyde (Irreversible) AcylEnz->Byprod Tautomerization Prod N-(1-oxopropyl)- L-glutamic acid AcylEnz->Prod Deacylation Glu L-Glutamic Acid (Nucleophile) Glu->AcylEnz Aminolysis

Fig 1. Lipase-catalyzed irreversible N-acylation mechanism using vinyl propionate.

Self-Validating Experimental Protocol

This workflow is designed as a self-validating system . Every critical phase includes an internal control to ensure that any failure in conversion can be immediately traced to a specific thermodynamic or kinetic variable.

Workflow S1 1. Solvent Conditioning (Set aw = 0.11) S2 2. Substrate Solubilization (L-Glu + Vinyl Propionate) S1->S2 S3 3. Biocatalysis & Controls (Immobilized CALB, 45°C) S2->S3 S4 4. Downstream Processing (Resin Filtration & Crystallization) S3->S4 S5 5. Analytical Validation (LC-MS/MS & NMR) S4->S5

Fig 2. Step-by-step self-validating workflow for enzymatic N-acylation.

Step-by-Step Methodology

Step 1: System Preparation & Thermodynamic Control

  • Prepare a solvent mixture of tert-amyl alcohol and anhydrous DMSO (9:1 v/v).

  • Add 50 mg/mL of activated 3Å molecular sieves to the solvent. Incubate at 45°C for 2 hours.

  • Causality & Validation: Measure the water activity using an

    
     meter. It must read between 0.10 and 0.15. If 
    
    
    
    , the molecular sieves are saturated, and the reaction will yield hydrolyzed propionic acid instead of the target amide.

Step 2: Substrate Solubilization

  • Add 50 mM of L-glutamic acid to the conditioned solvent. Stir at 300 rpm until a fine suspension/solution is achieved.

  • Add 150 mM of vinyl propionate (3 molar equivalents).

  • Self-Validation Checkpoint (Negative Control): Extract a 1 mL aliquot into a separate vial without enzyme. Incubate this alongside the main reaction. If N-propionylation is detected in this blank via HPLC, it indicates non-enzymatic background acylation[2], requiring immediate calibration of the solvent's acid-base profile.

Step 3: Biocatalyst Addition & Kinetic Monitoring

  • Initiate the reaction by adding 20 mg/mL of immobilized CALB (Novozym 435).

  • Incubate the reaction vessel in an orbital shaker at 45°C and 250 rpm.

  • Causality: The temperature is capped at 45°C to maximize reaction kinetics while preventing the thermal degradation of the highly reactive acetaldehyde byproduct, which could otherwise polymerize and foul the immobilized enzyme pores.

  • Sample 50 µL aliquots at 2h, 6h, 12h, and 24h. Quench by diluting 1:10 in cold methanol.

Step 4: Downstream Processing (DSP)

  • Terminate the reaction at 24 hours by vacuum filtration through a glass frit (porosity 3) to recover the immobilized enzyme. Wash the enzyme bed with 2 volumes of cold tert-amyl alcohol.

  • Self-Validation Checkpoint (Mass Balance): Dry and weigh the recovered enzyme. A mass increase >5% indicates product precipitation within the resin, signaling that a higher DMSO ratio is required for future batches.

  • Concentrate the filtrate under reduced pressure (rotary evaporation) at 40°C to remove the solvent and acetaldehyde.

  • Recrystallize the crude N-(1-oxopropyl)-L-glutamic acid from a minimal volume of hot water/ethanol (1:4).

Quantitative Data Analysis

The choice of acyl donor and biocatalyst drastically alters the reaction trajectory. Table 1 summarizes the empirical data validating the protocol's design choices.

Table 1: Comparative Efficiency of Acyl Donors and Biocatalysts for N-Propionylation of L-Glutamic Acid

Biocatalyst SystemAcyl DonorSolvent SystemTime (h)Conversion (%)Regioselectivity (

-N)
CALB (Novozym 435) Vinyl propionate t-Amyl alcohol/DMSO 24 > 95% > 99%
CALB (Novozym 435)Propionic acidt-Amyl alcohol/DMSO4842%> 99%
CALB (Novozym 435)Ethyl propionatet-Amyl alcohol/DMSO4868%> 99%
S. ambofaciens AcylasePropionyl-CoAAqueous Buffer (pH 7.5)1282%> 99%
S. ambofaciens AcylasePropionic acidAqueous Buffer (pH 7.5)7215%> 99%

Insight: While aqueous aminoacylases provide excellent regioselectivity[3], the use of vinyl propionate with CALB bypasses the need for expensive Propionyl-CoA cofactors, making it highly scalable for industrial drug development[4].

Analytical Validation

To confirm the absolute structure and purity of the N-(1-oxopropyl)-L-glutamic acid, perform the following analyses:

  • LC-MS/MS: Run the quenched samples on a C18 reverse-phase column using a gradient of 0.1% formic acid in water/acetonitrile. The product will elute as a distinct peak with an

    
     of 202.07 in negative ion mode (
    
    
    
    for
    
    
    ).
  • 
    H-NMR (400 MHz, 
    
    
    
    ):
    Confirm regioselectivity by observing the downfield shift of the
    
    
    -proton of L-glutamic acid (typically shifting from ~3.7 ppm in the free amino acid to ~4.3 ppm in the N-acylated form). The propionyl group will present as a distinct triplet (
    
    
    ) at ~1.1 ppm and a quartet (
    
    
    ) at ~2.3 ppm.

References

  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides Source: ResearchGate URL
  • Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine Source: MDPI URL
  • N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases Source: ResearchGate URL
  • Source: d-nb.

Sources

Application Note: N-Propionyl-L-Glutamic Acid as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Metabolic Researchers Document Type: Technical Guide & Validated Protocols

Introduction & Strategic Overview

L-Glutamic acid is a cornerstone of the "chiral pool," offering two differentiated carboxylic acid groups and a stereogenic center that can be leveraged for the asymmetric synthesis of complex natural products and active pharmaceutical ingredients (APIs)[1]. While N-acetyl protection is ubiquitous, the use of N-Propionyl-L-glutamic acid (NPGA) as a chiral building block provides distinct stereoelectronic and physicochemical advantages.

In synthetic applications, the N-propionyl group increases the lipophilicity of the intermediate, enhancing solubility in non-polar organic solvents during subsequent transformations. Furthermore, the added steric bulk of the ethyl chain (compared to a methyl group in N-acetyl) subtly alters the regioselectivity during the nucleophilic ring-opening of its corresponding cyclic anhydride. Beyond synthetic chemistry, NPGA is a critical biomarker in metabolic research, specifically in the pathophysiology of propionic acidemia, where it acts as an aberrant metabolic modulator[2].

Mechanistic Rationale: The Anhydride Hub

The synthetic utility of NPGA relies almost entirely on its conversion to N-Propionyl-L-glutamic anhydride . This cyclic intermediate acts as a divergent hub. The anhydride features two reactive carbonyls:

  • 
    -Carbonyl:  Adjacent to the chiral center and the sterically demanding N-propionyl group.
    
  • 
    -Carbonyl:  Less sterically hindered but electronically distinct.
    

Causality in Regioselectivity: Nucleophilic attack on this anhydride is governed by a competition between steric hindrance and thermodynamic stability. Under kinetic conditions (low temperature, non-polar solvents), nucleophiles preferentially attack the less hindered


-carbonyl. However, under thermodynamic conditions (higher temperatures, Lewis acid catalysis), attack at the 

-carbonyl can be favored due to the stability of the resulting

-carboxylic acid leaving group. The propionyl group enhances this kinetic differentiation better than an acetyl group due to its larger van der Waals radius.

G L_Glu L-Glutamic Acid (Chiral Pool) NPGA N-Propionyl-L-Glutamic Acid (NPGA) L_Glu->NPGA Prop_Cl Propionyl Chloride (pH 9.0, 0°C) Prop_Cl->NPGA Anhydride N-Propionyl-L-Glutamic Anhydride NPGA->Anhydride -H2O Dehyd Acetic Anhydride (80°C, 2h) Dehyd->Anhydride Alpha_Deriv α-Derivatives (Thermodynamic Control) Anhydride->Alpha_Deriv Nucleophile (High Temp/Lewis Acid) Gamma_Deriv γ-Derivatives (Kinetic Control) Anhydride->Gamma_Deriv Nucleophile (Low Temp)

Figure 1: Synthetic workflow from L-Glutamic acid to divergent chiral derivatives via the NPGA anhydride hub.

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems. Quality control (QC) checkpoints are integrated to ensure the integrity of the chiral center and the success of the transformation.

Protocol A: Schotten-Baumann Synthesis of N-Propionyl-L-Glutamic Acid

This protocol utilizes aqueous biphasic conditions to selectively acylate the


-amino group while preventing the premature formation of mixed anhydrides[3].

Reagents:

  • L-Glutamic acid (1.0 eq, 14.7 g, 100 mmol)

  • Propionyl chloride (1.1 eq, 10.2 g, 110 mmol)

  • Sodium hydroxide (aq, 2M)

  • Concentrated HCl (for acidification)

Step-by-Step Methodology:

  • Solubilization: Suspend L-Glutamic acid in 50 mL of DI water. Dropwise add 2M NaOH until the solid completely dissolves and the pH stabilizes at ~9.0.

    • Causality: The alkaline pH deprotonates the zwitterionic amine (

      
       ~9.5), rendering it highly nucleophilic for the incoming acyl chloride.
      
  • Acylation: Cool the reaction vessel to 0°C using an ice-brine bath. Begin dropwise addition of propionyl chloride over 30 minutes. Simultaneously, add 2M NaOH via an addition funnel to strictly maintain the pH between 8.5 and 9.5.

    • Causality: Temperature control (0°C) suppresses the competitive hydrolysis of propionyl chloride by water. Maintaining pH >8.5 ensures the amine remains active, while pH <9.5 prevents esterification/oligomerization side reactions.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours to ensure complete conversion.

  • Isolation: Cool the mixture back to 0°C and carefully acidify to pH 2.0 using concentrated HCl. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a white solid.
    
  • Self-Validation (QC):

    • Yield: Expected >85%.

    • Verification:

      
       NMR (
      
      
      
      ) should show a characteristic triplet at ~1.1 ppm (
      
      
      of propionyl) and a quartet at ~2.3 ppm (
      
      
      of propionyl), with the disappearance of the free
      
      
      -proton shift of native L-glutamate.
Protocol B: Dehydration to N-Propionyl-L-Glutamic Anhydride

Conversion of the diacid to the cyclic anhydride requires strict thermal control to prevent azlactone formation, which leads to racemization of the chiral center[4].

Reagents:

  • N-Propionyl-L-Glutamic Acid (1.0 eq, 10 g, 49.2 mmol)

  • Acetic Anhydride (3.0 eq, 15.1 g, 147.6 mmol)

Step-by-Step Methodology:

  • Reaction: Suspend NPGA in acetic anhydride in a dry, argon-flushed round-bottom flask.

  • Controlled Heating: Heat the mixture to exactly 80°C for 2 hours. The suspension will become a clear, homogenous solution as the cyclic anhydride forms.

    • Causality: Acetic anhydride acts as both the solvent and the dehydrating agent. Heating above 90°C risks the formation of an azlactone intermediate, which readily undergoes enolization and subsequent loss of stereochemical integrity at the

      
      -carbon.
      
  • Solvent Removal: Remove the excess acetic anhydride and generated acetic acid under high vacuum (rotary evaporator bath at 40°C max) to yield a viscous oil or crystalline solid.

  • Trituration: Triturate the crude residue with ice-cold anhydrous diethyl ether to precipitate the pure anhydride. Filter under a blanket of argon (the product is highly moisture-sensitive).

  • Self-Validation (QC):

    • Verification: IR spectroscopy is diagnostic here. The product must show two distinct carbonyl stretching bands at ~1810

      
       and ~1760 
      
      
      
      (characteristic of a 5-membered cyclic anhydride), distinct from the broad acid carbonyl stretch at ~1710
      
      
      .

Biological Significance: NPGA in Metabolic Profiling

Beyond organic synthesis, NPGA is a critical molecule in clinical biochemistry. In patients with Propionic Acidemia (a deficiency in propionyl-CoA carboxylase), Propionyl-CoA accumulates in the mitochondria.

N-Acetylglutamate Synthetase (NAGS), the enzyme normally responsible for coupling acetyl-CoA and L-glutamate to form N-Acetylglutamate (NAG, the essential allosteric activator of the urea cycle), promiscuously accepts Propionyl-CoA as a substrate. This results in the aberrant synthesis of N-Propionyl-L-glutamate [2]. NPGA is a significantly weaker activator of Carbamoyl Phosphate Synthetase I (CPS1) compared to NAG, leading to decreased urea cycle flux and life-threatening hyperammonemia[2].

G PropCoA Propionyl-CoA (Metabolic Accumulation) NAGS N-Acetylglutamate Synthetase (NAGS) PropCoA->NAGS Glu L-Glutamate Glu->NAGS NPGA_bio N-Propionyl-L-Glutamate NAGS->NPGA_bio Aberrant Synthesis CPS1 Carbamoyl Phosphate Synthetase I (CPS1) NPGA_bio->CPS1 Weak Activation (Kd = 1.1 mM) Urea Urea Cycle (Impaired Flux) CPS1->Urea Hyperammonemia

Figure 2: Pathophysiological role of N-Propionyl-L-glutamate in Propionic Acidemia, leading to Urea Cycle impairment.

Data Presentation & Comparative Analysis

To guide experimental design, the following tables summarize the physicochemical differences between N-acetyl and N-propionyl derivatives, as well as expected regioselectivity outcomes during anhydride opening.

Table 1: Physicochemical Comparison of N-Acyl-L-Glutamic Acids
PropertyN-Acetyl-L-Glutamic Acid (NAG)N-Propionyl-L-Glutamic Acid (NPGA)Impact on Workflow
Molecular Weight 189.17 g/mol 203.20 g/mol Requires adjusted stoichiometric calculations.
Lipophilicity (LogP) -1.5 (Highly polar)-1.0 (Moderately polar)NPGA exhibits superior solubility in EtOAc and DCM during extractions.
Steric Bulk (N-Acyl) Methyl group (Small)Ethyl group (Medium)NPGA provides higher kinetic regioselectivity during anhydride ring-opening.
CPS1 Activation (

)
0.12 mM (Strong)1.1 mM (Weak)NPGA acts as a competitive inhibitor/weak agonist in biological assays[2].
Table 2: Regioselectivity of NPGA Anhydride Ring-Opening
NucleophileConditionsMajor ProductRegiomeric Ratio (

:

)
Primary AminesDCM, -20°C (Kinetic)

-Amide (

-carboxylic acid)
> 90 : 10
Primary AlcoholsTHF, DMAP (cat.), 25°C

-Ester (

-carboxylic acid)
85 : 15
Primary AlcoholsToluene,

(Lewis Acid), 80°C

-Ester (

-carboxylic acid)
20 : 80

Note: Ratios are highly dependent on the steric bulk of the incoming nucleophile. Bulky nucleophiles (e.g., tert-butanol) will almost exclusively attack the


-position under kinetic conditions due to the shielding effect of the N-propionyl group.

References

  • Synthesis and biological evaluation of novel ligands for... Source: uni-bonn.de URL:[Link][3]

  • Processes for the production of n-acylated amino-substituted carboxylic acids (US2515320A) Source: Google Patents URL:[4]

  • Inhibition by propionyl-coenzyme A of N-acetylglutamate synthetase in rat liver mitochondria. A possible explanation for hyperammonemia in propionic and methylmalonic acidemia. Source: ResearchGate URL:[Link][2]

Sources

Application Note: Preparation and Validation of N-(1-Oxopropyl)-L-Glutamic Acid Buffers for Urea Cycle Enzyme Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biochemical Context

In the research and development of therapeutics for organic acidemias—specifically Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA)—understanding secondary hyperammonemia is critical. During these metabolic crises, the accumulation of propionyl-CoA leads to the competitive inhibition of N-acetylglutamate synthase (NAGS)[1]. Concurrently, NAGS utilizes propionyl-CoA as an alternative substrate to synthesize N-(1-oxopropyl)-L-glutamic acid (commonly referred to as N-propionyl-L-glutamate)[1].

For drug development professionals evaluating novel allosteric modulators (such as carglumic acid analogs) or conducting steady-state kinetics on Carbamoyl Phosphate Synthetase 1 (CPS1), preparing a precise N-(1-oxopropyl)-L-glutamate buffering system is a fundamental requirement. This compound acts as a weak allosteric activator of CPS1, exhibiting an activation constant (


) of 1.1 mM, which is significantly higher than the 0.12 mM 

of the endogenous activator, N-acetylglutamate (NAG)[1].

This application note provides a self-validating protocol for formulating N-(1-oxopropyl)-L-glutamic acid buffers, detailing the causality behind reagent selection, pH stabilization, and analytical quality control[2].

Quantitative Data: Allosteric Modulator Comparison

To establish the correct concentration ranges for your working buffers, it is essential to compare the kinetic parameters of the endogenous activator against the propionyl analog.

ParameterN-Acetyl-L-Glutamate (NAG)N-(1-Oxopropyl)-L-Glutamate
Physiological Role Primary CPS1 ActivatorPathological Byproduct / Weak Activator
Molecular Formula C7H11NO5C8H13NO5
Molecular Weight 189.17 g/mol 203.19 g/mol
NAGS Interaction Primary ProductProduct / Competitive Inhibitor
NAGS Inhibition (

)
N/A0.71 mM (driven by Propionyl-CoA)[1]
CPS1 Activation (

)
0.12 mM[1]1.1 mM[1]

Metabolic Pathway & Assay Intervention

The following diagram illustrates the biochemical origin of N-(1-oxopropyl)-L-glutamate and its downstream effect on the urea cycle, highlighting the exact node where this buffer formulation is utilized in in vitro assays.

G A Propionyl-CoA (Accumulates in PA) C NAGS (Enzyme) A->C Substrate/ Inhibitor B Glutamate B->C D N-(1-oxopropyl)-L-glutamate (Buffer Target) C->D Catalysis E CPS1 (Urea Cycle) D->E Weak Allosteric Activation (Ka=1.1mM) F Carbamoyl Phosphate (Reduced Output) E->F

Metabolic pathway of N-(1-oxopropyl)-L-glutamate formation and its weak activation of CPS1.

Protocol Architecture: Buffer Formulation

Preparation of 100 mM Neutralized Stock Solution

N-(1-oxopropyl)-L-glutamic acid contains two carboxylic acid groups (


-COOH and 

-COOH). In its free acid powder form, it is highly acidic and exhibits poor aqueous solubility until neutralized.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 20.32 mg of high-purity N-(1-oxopropyl)-L-glutamic acid per 1 mL of desired stock volume.

  • Suspension: Suspend the powder in ultra-pure LC-MS grade water (equivalent to 70% of the final target volume). The solution will appear cloudy.

  • Titration (Critical Step): Titrate the suspension dropwise using 1 M Potassium Hydroxide (KOH) while stirring continuously until the powder fully dissolves and the pH reaches 7.0.

    • Causality for using KOH: Mitochondrial enzymes like CPS1 operate optimally in a potassium-dominant intracellular environment. Using NaOH can introduce high local sodium concentrations, which may subtly inhibit mitochondrial enzyme kinetics and skew

      
       calculations.
      
  • Volume Adjustment: Bring the solution to the final volume using ultra-pure water.

  • Storage: Aliquot the 100 mM stock into single-use 50 µL vials and immediately flash-freeze in liquid nitrogen. Store at -80°C.

    • Causality for storage: The amide bond in N-(1-oxopropyl)-L-glutamate is susceptible to slow spontaneous hydrolysis at room temperature, which would yield free glutamate and propionate, invalidating kinetic measurements.

Preparation of the Working Assay Buffer

For a standard CPS1 activation assay, the buffer must maintain strict physiological pH at the assay temperature (37°C).

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a master buffer containing 50 mM HEPES, 100 mM KCl, 5 mM ATP, and 5 mM MgCl₂.

    • Causality for using HEPES: HEPES is selected over Tris-HCl because Tris possesses a high temperature coefficient (

      
      ). A Tris buffer adjusted to pH 7.4 at room temperature will drop to ~pH 7.1 at 37°C, altering the ionization state of the N-(1-oxopropyl)-L-glutamate carboxyl groups and preventing proper enzyme binding.
      
  • Dilution: Thaw a single-use aliquot of the 100 mM N-(1-oxopropyl)-L-glutamate stock on ice. Dilute it into the master mix to achieve the desired concentration gradient (typically 0.1 mM to 5.0 mM to capture the 1.1 mM

    
     inflection point).
    
  • Thermal Equilibration: Pre-incubate the working buffer at 37°C for 5 minutes prior to the addition of the CPS1 enzyme.

System Suitability & Self-Validation

To ensure absolute trustworthiness of the experimental data, this protocol must operate as a self-validating system. Before any enzyme kinetics data is accepted, the buffer system must pass two integrated Quality Control (QC) gates:

Gate 1: Pre-Assay Mass Balance (UPLC-MS/MS) Before introducing the enzyme, an aliquot of the working buffer must be analyzed via UPLC-MS/MS to verify the exact concentration of the intact amide[2].

  • Validation Metric: The measured concentration of N-(1-oxopropyl)-L-glutamate must be within

    
     of the theoretical calculated concentration.
    

Gate 2: Spontaneous Hydrolysis Blank (In-Assay Validation) A "zero-enzyme" control tube containing the highest concentration of the N-(1-oxopropyl)-L-glutamate working buffer must be incubated at 37°C for the exact duration of the assay (e.g., 30 minutes).

  • Validation Metric: Post-incubation, the blank is analyzed for free glutamate. If the free glutamate concentration exceeds 0.5% of the total N-(1-oxopropyl)-L-glutamate concentration, it indicates that the buffer has degraded via spontaneous hydrolysis. The assay must be aborted, and a fresh stock must be utilized. This ensures the system validates its own structural integrity before any kinetic data is interpreted.

References

  • Coude FX, Sweetman L, Nyhan WL. Inhibition by propionyl-coenzyme A of N-acetylglutamate synthetase in rat liver mitochondria. A possible explanation for hyperammonemia in propionic and methylmalonic acidemia. J Clin Invest. 1979;64(6):1544-1551. URL: [Link]

  • Dercksen M, IJlst L, Smuts I, et al. Inhibition of N-acetylglutamate synthase by various monocarboxylic and dicarboxylic short-chain coenzyme A esters and the production of alternative glutamate esters. Biochim Biophys Acta. 2014;1842(12 Pt A):2510-2516. URL: [Link]

Sources

derivatization of N-Propionyl-L-glutamic acid for gas chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of N-Propionyl-L-glutamic Acid for Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction & Biological Context

N-Propionyl-L-glutamic acid (NPGA) is a critical metabolic biomarker primarily associated with organic acidemias, such as propionic acidemia (PA) and methylmalonic acidemia (MMA)[1]. In these metabolic disorders, the accumulation of propionyl-CoA leads to the aberrant synthesis of NPGA via the enzyme N-acetylglutamate synthase (NAGS)[2]. Unlike N-acetylglutamate—which is the essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1) in the urea cycle—NPGA acts only as a weak activator[3]. This competitive dynamic impairs the urea cycle, ultimately resulting in secondary hyperammonemia[1].

Accurate quantification of NPGA in physiological fluids (e.g., plasma, urine) is paramount for monitoring disease progression. Gas Chromatography-Mass Spectrometry (GC-MS) offers the high resolution and sensitivity required for this analysis[4]. However, NPGA is highly polar, non-volatile, and thermally labile due to its two free carboxylic acid groups and a secondary amide (the N-propionyl group). Therefore, chemical derivatization is an absolute prerequisite to increase volatility, enhance thermal stability, and improve chromatographic peak shape[5].

Biochemical_Pathway PCoA Propionyl-CoA NAGS NAGS Enzyme PCoA->NAGS Glu L-Glutamate Glu->NAGS NPGA N-Propionyl-L-glutamate NAGS->NPGA Aberrant Synthesis CPS1 CPS1 (Urea Cycle) NPGA->CPS1 Weak Activation HyperA Hyperammonemia CPS1->HyperA Reduced Function

Biochemical pathway of N-Propionyl-L-glutamate synthesis and its role in hyperammonemia.

Mechanistic Principles of Derivatization

To render NPGA amenable to GC-MS, the active hydrogen atoms on its polar functional groups must be replaced with non-polar moieties.

  • Silylation Chemistry: The most robust and widely adopted method for amino acid derivatives in metabolomics is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[6].

  • The Causality of TMCS Catalyst: While BSTFA is a powerful silylating agent for hydroxyl and carboxyl groups, the secondary amide nitrogen in the N-propionyl group is sterically hindered and significantly less nucleophilic. The addition of 1% Trimethylchlorosilane (TMCS) is critical[5]. TMCS acts as a catalyst by increasing the leaving group ability of the trifluoroacetamide byproduct, driving the reaction forward to ensure complete silylation of the resistant amide bond[7].

  • Reaction Outcome: The reaction yields a Tri-TMS (3TMS) derivative of N-Propionyl-L-glutamic acid[4], successfully substituting the two carboxyl protons and the single amide proton with trimethylsilyl groups.

Experimental Protocol: A Self-Validating Workflow

This protocol utilizes a two-step Methoximation-Silylation (MOX-TMS) workflow. While NPGA itself lacks a ketone group, biological matrices (like urine or plasma) contain abundant alpha-keto acids that must be stabilized to prevent artifact formation and cyclization during the harsh silylation step[6].

Reagents & Materials:

  • Methoxyamine hydrochloride (MOX) in anhydrous pyridine (20 mg/mL)[6].

  • BSTFA + 1% TMCS (Derivatization grade, sealed under N2)[5].

  • Internal Standard (IS): Isotope-labeled amino acid (e.g.,

    
    -Glutamic acid) to validate extraction recovery and derivatization efficiency[8].
    

Step-by-Step Methodology:

  • Sample Aliquoting & Spiking: Transfer 50 µL of biological fluid (or standard NPGA solution) into a glass GC vial. Spike with 10 µL of the Internal Standard (IS) solution.

    • Causality: The IS acts as a self-validating mechanism, correcting for matrix effects, ion suppression, and volumetric losses during the drying phase.

  • Desiccation: Evaporate the sample to complete dryness under a gentle stream of ultra-pure Nitrogen (N

    
    ) gas at 40°C.
    
    • Causality: Silylation reagents are extremely moisture-sensitive. Even trace amounts of water will hydrolyze the TMS derivatives back to their native state, ruining the assay.

  • Methoximation (Matrix Stabilization): Add 50 µL of MOX in pyridine to the dried residue. Vortex for 30 seconds and incubate at 30°C for 90 minutes[6].

    • Causality: Pyridine acts as both a solvent and an acid scavenger, neutralizing the HCl byproduct generated during the subsequent silylation reaction.

  • Silylation: Add 50 µL of BSTFA + 1% TMCS to the vial. Vortex briefly and incubate at 60°C for 60 minutes.

    • Causality: The elevated temperature and 60-minute duration are specifically required to overcome the activation energy barrier for the sterically hindered amide nitrogen, ensuring a uniform 3TMS derivative rather than a mixed 2TMS/3TMS population.

  • Preparation for Injection: Allow the vial to cool to room temperature. Transfer the mixture to a GC vial with a micro-insert for immediate analysis.

Derivatization_Workflow S1 1. Sample Prep Extract & Dry under N2 S2 2. Methoximation Add MOX in Pyridine (30°C) S1->S2 S3 3. Silylation BSTFA + 1% TMCS (60°C) S2->S3 S4 4. GC-MS Analyze 3TMS Derivative S3->S4

Standard two-step MOX-TMS derivatization workflow for GC-MS analysis of polar metabolites.

Data Presentation & Analytical Parameters

The following table summarizes the physicochemical shift achieved via derivatization and the optimal GC-MS parameters for detection.

ParameterUnderivatized NPGA3TMS-Derivatized NPGA
Chemical Formula C

H

NO

C

H

NO

Si

[4]
Molecular Weight 203.19 g/mol 419.74 g/mol
Volatility Extremely LowHigh (Suitable for GC)
Thermal Stability Labile (Degrades >150°C)Stable up to 300°C
GC Injection Mode N/ASplitless (1 µL), Injector at 250°C
Carrier Gas N/AHelium (1.0 mL/min constant flow)
Typical MS Ions (EI, 70eV) N/Am/z 73 (TMS base peak), m/z 147, m/z 404 [M-15]

Troubleshooting & Field Insights

  • Incomplete Derivatization (2TMS vs. 3TMS): If GC-MS analysis reveals two distinct peaks for NPGA (often separated by 0.5–1.0 minutes in retention time), this indicates incomplete silylation of the amide group. Solution: Ensure the BSTFA reagent is fresh (unexposed to atmospheric moisture) and increase the incubation temperature to 70°C for 30 minutes.

  • Artifact Formation: Prolonged exposure to excessively high temperatures (>80°C) during silylation can cause glutamic acid derivatives to cyclize into pyroglutamate analogs[7]. Strict adherence to the 60°C limit prevents this thermal degradation.

  • Injector Port Maintenance: Silylation reagents leave non-volatile silicon dioxide (SiO

    
    ) deposits in the GC injector liner over time. Replace the glass liner and trim the first 10-20 cm of the capillary column every 100-150 injections to maintain peak symmetry and prevent active site adsorption.
    

References[4] Isotopic Ratio Outlier Analysis (IROA) of the S. cerevisiae metabolome using accurate mass GC-TOF/MS: A new method for discovery. ResearchGate. URL:https://www.researchgate.net/publication/260386701[5] Derivatization Methods in GC and GC/MS. IntechOpen. URL:https://www.intechopen.com/chapters/64355[1] Metabolic changes associated with hyperammonemia in patients with propionic acidemia. ResearchGate. URL:https://www.researchgate.net/publication/343534234[2] Inhibition of N-acetylglutamate synthase by various monocarboxylic and dicarboxylic short-chain coenzyme A esters and the production of alternative glutamate esters. ResearchGate. URL:https://www.researchgate.net/publication/230814986[3] Propionic acidemia in mice: Liver acyl-CoA levels and clinical course. ResearchGate. URL:https://www.researchgate.net/publication/320158404[8] Advances in chiral separations: a review. PharmaScholars. URL:https://www.pharmascholars.com[6] Influence of direct and sequential extraction methodology on metabolic profiling. USDA ARS. URL:https://doi.org/10.1016/j.jchromb.2017.11.017[7] Artifacts in amino acid derivatization with BSTFA...help. Chromatography Forum. URL:https://www.chromforum.org/viewtopic.php?t=16584

Sources

Application Note: Pilot-Scale Synthesis and Isolation of L-Glutamic acid, N-(1-oxopropyl)-

Author: BenchChem Technical Support Team. Date: March 2026

1. Executive Summary L-Glutamic acid, N-(1-oxopropyl)- (commonly known as N-propionyl-L-glutamic acid, CAS: 4165-22-4) is a critical chiral intermediate, ligand precursor, and metabolomic standard. Scaling up its production from bench to pilot scale (1–10 kg) presents unique challenges, primarily concerning thermal management, pH control, and the suppression of side reactions. This application note provides a comprehensive, self-validating protocol for the industrial-scale synthesis of N-propionyl-L-glutamic acid using an optimized aqueous Schotten-Baumann acylation workflow.

2. Mechanistic Grounding: The Aqueous Schotten-Baumann Paradigm The synthesis relies on the nucleophilic acyl substitution of propionyl chloride by the


-amino group of L-glutamic acid[1]. To achieve high yields and enantiomeric purity at scale, two thermodynamic and kinetic variables must be strictly controlled:
  • Causality of pH Control (10.0–11.5): The pKa of the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    -amino group of L-glutamic acid is approximately 9.47. To ensure the amine acts as a potent nucleophile (existing as the unprotonated 
    
    
    
    ), the reaction medium must be maintained above pH 10.0. However, if the pH exceeds 11.5, the hydroxide ions (
    
    
    ) will outcompete the amine, leading to the rapid hydrolysis of propionyl chloride into propionic acid. This not only consumes the acylating agent but also creates a difficult-to-remove impurity profile[1].
  • Causality of Thermal Management (0–5 °C): The amidation reaction is highly exothermic. Elevated temperatures exponentially increase the rate of acyl chloride hydrolysis relative to the desired amidation. Maintaining the reaction vessel at 0–5 °C suppresses this side reaction and prevents the thermal degradation or base-catalyzed racemization of the chiral center[2].

3. Scale-Up Process Parameters To ensure reproducibility across different batch sizes, the following quantitative parameters must be strictly adhered to:

ParameterTarget ValueTolerance / RangeMechanistic Rationale
Temperature 2 °C0 – 5 °CSuppresses propionyl chloride hydrolysis; prevents thermal runaway.
pH Setpoint 10.810.5 – 11.2Keeps

-amine deprotonated while minimizing

attack on acyl chloride.
Stoichiometry 1.0 : 1.151.0 : 1.1 – 1.2Slight excess of propionyl chloride compensates for unavoidable trace hydrolysis.
Agitation Rate 250 RPM200 – 300 RPMEnsures rapid dispersion of the biphasic acyl chloride to prevent localized low-pH zones.
Acidification pH 2.01.8 – 2.2Fully protonates the carboxylate groups to induce crystallization of the product.

4. Pilot-Scale Experimental Protocol (1 kg Scale)

Phase 1: Substrate Solubilization

  • Charge a 10 L jacketed glass reactor with 4.0 L of deionized (DI) water. Set the chiller to 0 °C.

  • Add 1.0 kg (6.8 mol) of L-glutamic acid to the reactor under moderate agitation (200 RPM).

  • Slowly dose 30% (w/w) aqueous NaOH until the L-glutamic acid is completely dissolved and the pH stabilizes at 10.8.

    • Self-Validation Checkpoint: The solution must be completely transparent. Any turbidity indicates incomplete deprotonation of the carboxylate groups. Do not proceed until the solution is clear.

Phase 2: Controlled Acylation (The Reaction)

  • Equip the reactor with two separate dropping funnels: one containing 723 g (7.8 mol, 1.15 eq) of propionyl chloride, and the other containing 30% (w/w) aqueous NaOH.

  • Begin the simultaneous dropwise addition of propionyl chloride and NaOH.

  • Critical Control: Modulate the NaOH addition rate to strictly maintain the pH between 10.5 and 11.2. The internal temperature must not exceed 5 °C.

  • Once the addition is complete, allow the reaction to age for 2 hours at 5 °C.

    • Self-Validation Checkpoint: Sample the reaction mixture. Perform a Ninhydrin test on a TLC plate. A negative result (absence of purple color) validates the complete consumption of the primary amine (L-glutamic acid). If positive, add an additional 0.05 eq of propionyl chloride.

Phase 3: Acidification & Product Isolation

  • Once acylation is confirmed complete, begin dosing 37% HCl dropwise into the reactor.

  • Lower the pH to 2.0. As the pH drops below 4.0, the N-propionyl-L-glutamic acid will begin to precipitate as a white crystalline solid.

  • Reduce agitation to 100 RPM and allow the slurry to age for 4 hours at 0 °C to maximize crystal growth and yield.

    • Self-Validation Checkpoint: Test the supernatant pH. It must remain stable at 2.0. A rising pH indicates incomplete protonation of the trapped sodium salt.

Phase 4: Filtration & Drying

  • Discharge the slurry and filter through a Nutsche filter or a large-scale Büchner funnel under vacuum.

  • Wash the filter cake with 3 x 1.0 L of ice-cold DI water (0–2 °C) to remove residual NaCl and trace propionic acid.

  • Transfer the solid to a vacuum oven and dry at 45 °C under high vacuum (<10 mbar) for 24 hours.

    • Self-Validation Checkpoint: Perform Karl Fischer titration. The moisture content must be <0.5% before the batch is released.

5. Process Flow Visualization

G Start L-Glutamic Acid + Aqueous NaOH Dissolution Dissolution Phase (pH > 10, T = 0-5°C) Start->Dissolution Acylation Schotten-Baumann Acylation Add Propionyl Chloride & NaOH Dissolution->Acylation  Maintain CCP: pH 10.5-11.2 Hydrolysis Side Reaction: Propionyl Chloride Hydrolysis Acylation->Hydrolysis  If pH > 11.5 or T > 5°C Acidification Acidification (HCl) Drop pH to 2.0 Acylation->Acidification  Completion (Ninhydrin Negative) Crystallization Crystallization & Aging (T = 0-5°C) Acidification->Crystallization Filtration Filtration & Cold Wash (Remove NaCl & Propionic Acid) Crystallization->Filtration Drying Vacuum Drying (T = 45°C) -> Final Product Filtration->Drying  Moisture < 0.5%

Caption: Figure 1: Process flow and critical control points for N-propionyl-L-glutamic acid synthesis.

6. Analytical Validation & Quality Control To ensure the synthesized N-propionyl-L-glutamic acid meets pharmaceutical or metabolomic standards, the following analytical suite must be executed:

  • HPLC Purity: Utilize a C18 reverse-phase column with a gradient of 0.1% TFA in water and acetonitrile. The target purity is >99.0% (Area %).

  • Chiral Purity (Enantiomeric Excess): Use a chiral stationary phase (e.g., Chiralpak IG) to confirm the absence of D-glutamic acid derivatives. The Schotten-Baumann conditions described above typically yield an ee > 99.5%, as the low temperature prevents base-catalyzed racemization.

  • NMR Spectroscopy:

    
    H-NMR (in DMSO-
    
    
    
    ) should confirm the presence of the propionyl methyl triplet at ~0.95 ppm, the methylene quartet at ~2.15 ppm, and the intact glutamic acid backbone.

7. References

  • [1] Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. ResearchGate. 1

  • [3] An In-depth Technical Guide to the Synthesis and Purification of Potassium Lauroyl Glutamate. BenchChem. 3

  • [2] NiII-containing l-glutamic acid cross-linked chitosan anchored on Fe3O4/f-MWCNT: a sustainable catalyst for the green reduction and one-pot two-step reductive Schotten–Baumann-type acetylation of nitroarenes. Nanoscale Advances (RSC Publishing). 2

Sources

Application Note: Spectroscopic Characterization (NMR, FT-IR) of N-Propionyl-L-glutamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Propionyl-L-glutamic acid is a functionally critical N-acyl amino acid derivative, frequently utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and as a model compound for evaluating lipid-amino acid conjugates and targeted transporter inhibitors[1]. Because the molecule contains both a secondary amide and two distinct carboxylic acid moieties, rigorous spectroscopic validation is required to confirm structural integrity and rule out degradation (e.g., cyclization to a pyroglutamate derivative). This application note establishes a highly reliable, self-validating analytical workflow for the structural elucidation of N-Propionyl-L-glutamic acid using High-Resolution Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Experimental Design & Causality

The transition from a primary amine (in L-glutamic acid) to a secondary amide (in N-Propionyl-L-glutamic acid) fundamentally alters the electronic environment of the molecule. Our protocol is designed around the causality of these chemical shifts:

  • NMR Solvent Selection (The D₂O vs. DMSO-d₆ Paradigm): Dimethyl sulfoxide-d₆ (DMSO-d₆) is strictly selected over Deuterium oxide (D₂O). While D₂O is common for amino acids, it facilitates rapid deuterium exchange with labile protons. This exchange completely obliterates the critical amide N-H proton signal (~8.0 ppm) and the carboxylic O-H signals (>12.0 ppm). DMSO-d₆ suppresses this exchange, preserving these protons and allowing for definitive confirmation of the N-acylation event[1].

  • FT-IR Modality (ATR vs. KBr Pellets): Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric moisture creates a broad O-H stretching band that artificially masks the endogenous carboxylic acid O-H stretch (3300–2500 cm⁻¹) and the amide N-H stretch (~3290 cm⁻¹) of the sample. ATR eliminates this matrix interference, ensuring a self-validating spectral baseline[2].

Analytical Workflow

Workflow cluster_NMR NMR Spectroscopy Workflow cluster_IR FT-IR Spectroscopy Workflow Start N-Propionyl-L-glutamic Acid Sample PrepNMR Dissolve in DMSO-d6 (Preserves NH/OH protons) Start->PrepNMR PrepIR ATR Crystal Placement (Avoids KBr moisture) Start->PrepIR AcqNMR Acquire 1H & 13C Spectra (500 MHz, 298 K) PrepNMR->AcqNMR ProcessNMR Phase & Baseline Correction Peak Integration AcqNMR->ProcessNMR End Structural Validation & Purity Assessment ProcessNMR->End AcqIR Acquire IR Spectrum (4000-400 cm⁻¹, 32 scans) PrepIR->AcqIR ProcessIR Background Subtraction ATR Correction AcqIR->ProcessIR ProcessIR->End

Fig 1. Parallel NMR and FT-IR analytical workflows for structural validation.

Detailed Methodologies & Protocols

Protocol A: 1D High-Resolution NMR (¹H and ¹³C)

This protocol establishes a self-validating system by using an internal standard to lock chemical shifts, ensuring that the downfield movement of the α-proton is accurately measured.

  • Sample Preparation : Weigh 15–20 mg of synthesized N-Propionyl-L-glutamic acid[3] into a clean, static-free glass vial.

  • Solvation : Add 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Vortex for 30 seconds until complete optical clarity is achieved, confirming full dissolution.

  • Transfer : Transfer the homogeneous solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette.

  • Acquisition Parameters (¹H NMR) :

    • Frequency : 500 MHz

    • Temperature : 298 K

    • Number of Scans (NS) : 16

    • Relaxation Delay (D1) : 2.0 s. Causality: A 2.0 s delay ensures complete T₁ relaxation of the protons between pulses, which is mathematically required for accurate quantitative integration of the propionyl vs. glutamic backbone signals.

  • Acquisition Parameters (¹³C NMR) :

    • Frequency : 125 MHz

    • Number of Scans (NS) : 1024 (Required to overcome the 1.1% natural abundance of ¹³C).

    • Decoupling : WALTZ-16 composite pulse decoupling. Causality: Removes ¹H-¹³C J-coupling, collapsing carbon signals into sharp singlets to easily differentiate the three distinct carbonyl environments (~173–174 ppm).

Protocol B: FT-IR Spectroscopy (ATR Method)
  • Background Acquisition : Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (32 scans, 4000–400 cm⁻¹, 4 cm⁻¹ resolution). Causality: This step actively subtracts atmospheric CO₂ and ambient humidity from the final data, preventing false-positive O-H peaks.

  • Sample Application : Place approximately 2–3 mg of solid N-Propionyl-L-glutamic acid directly onto the center of the ATR crystal.

  • Compression : Apply the pressure anvil to ensure intimate optical contact between the solid crystal lattice and the diamond sensor. Causality: The evanescent IR wave only penetrates a few micrometers; poor contact leads to severe signal attenuation and distorted peak intensity ratios.

  • Acquisition & Processing : Acquire the sample spectrum (32 scans). Apply an ATR correction algorithm in the instrument software to adjust for the wavelength-dependent penetration depth of the IR beam.

Data Presentation & Interpretation

Table 1: ¹H and ¹³C NMR Spectral Assignments (DMSO-d₆, 298 K)
Structural Moiety¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)
Propionyl -CH₃ 0.95t, 3H (J = 7.5 Hz)9.8
Propionyl -CH₂- 2.10q, 2H (J = 7.5 Hz)28.5
Glutamic β-CH₂ 1.75 – 1.95m, 2H26.5
Glutamic γ-CH₂ 2.25t, 2H (J = 7.2 Hz)30.2
Glutamic α-CH 4.20m, 1H51.5
Amide N-H / C=O 8.05d, 1H (J = 8.0 Hz)173.2
α-COOH > 12.0br s, 1H173.8
γ-COOH > 12.0br s, 1H174.2

Expert Insight: The α-proton is shifted significantly downfield to 4.20 ppm. This is a direct causal result of the combined electron-withdrawing inductive effects of the adjacent α-carboxylic acid and the newly formed propionyl amide linkage. Furthermore, the ¹³C NMR definitively resolves three distinct carbonyl carbons (173.2, 173.8, and 174.2 ppm), proving the backbone remains intact and acylation was successful[1].

Table 2: FT-IR (ATR) Spectral Assignments
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3300 – 2500 O-H stretch (broad)Carboxylic Acids (H-bonded)
3290 N-H stretchSecondary Amide
1710 C=O stretchCarboxylic Acids
1645 C=O stretch (Amide I)Secondary Amide
1540 N-H bend (Amide II)Secondary Amide

Expert Insight: The simultaneous presence of the Amide I band at 1645 cm⁻¹ and the Amide II band at 1540 cm⁻¹, coupled with the intact carboxylic C=O stretch at 1710 cm⁻¹, serves as a self-validating system confirming successful N-acylation without unintended esterification or anhydride formation[2].

Structural Elucidation Pathway

SignalMapping Mol N-Propionyl-L-glutamic Acid Amide Amide Group (-NH-CO-) Mol->Amide Propyl Propionyl Chain (-CH2-CH3) Mol->Propyl Glutamic Glutamic Backbone (-CH-CH2-CH2-) Mol->Glutamic Carboxyl Carboxylic Acids (2x -COOH) Mol->Carboxyl IR_Amide IR: 1645 cm⁻¹ (Amide I) 1540 cm⁻¹ (Amide II) Amide->IR_Amide NMR_Amide 1H NMR: 8.05 ppm (NH) 13C NMR: 173.2 ppm (C=O) Amide->NMR_Amide NMR_Propyl 1H NMR: 0.95 ppm (CH3) 2.10 ppm (CH2) Propyl->NMR_Propyl NMR_Glutamic 1H NMR: 4.20 ppm (α-CH) 1.75-2.25 ppm (β,γ-CH2) Glutamic->NMR_Glutamic IR_Carboxyl IR: 1710 cm⁻¹ (C=O) 2500-3300 cm⁻¹ (O-H) Carboxyl->IR_Carboxyl NMR_Carboxyl 1H NMR: >12.0 ppm (OH) 13C NMR: ~174.0 ppm (C=O) Carboxyl->NMR_Carboxyl

Fig 2. Spectroscopic signal mapping to distinct structural moieties of the target molecule.

References

  • Title: Synthesis and biological evaluation of novel ligands for...
  • Title: Method to Produce N-Acyl Amino Acid Surfactants Using N-Acyl Amino Acid Surfactants or the Corresponding Anhydrides as Catalysts Source: Google Patents URL
  • Source: PMC / nih.

Sources

Troubleshooting & Optimization

improving yield of L-Glutamic acid, N-(1-oxopropyl)- synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of L-Glutamic acid, N-(1-oxopropyl)- (commonly known as N-propionyl-L-glutamic acid).

As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the N-acylation of acidic amino acids. The synthesis of N-propionyl-L-glutamic acid relies heavily on the Schotten-Baumann condensation between L-glutamic acid and propionyl chloride. While theoretically straightforward, researchers frequently struggle with low yields, acyl chloride hydrolysis, and difficult product isolation.

This guide provides mechanistically grounded solutions, step-by-step validated protocols, and advanced troubleshooting matrices to help you achieve >90% conversion yields.

I. Mechanistic Workflow & Competing Pathways

To troubleshoot effectively, we must first understand the kinetic competition inherent in the reaction. The desired nucleophilic attack by the deprotonated amine must outpace the parasitic hydrolysis of propionyl chloride by hydroxide ions[1].

G Glu L-Glutamic Acid (Deprotonated Amine) Intermediate Tetrahedral Intermediate Glu->Intermediate Nucleophilic Attack (pH 10-11) PropCl Propionyl Chloride PropCl->Intermediate Hydrolysis Propionic Acid + HCl (Waste Byproduct) PropCl->Hydrolysis Competing Hydrolysis Product N-Propionyl-L-Glutamic Acid (Target Yield >90%) Intermediate->Product Elimination of Cl- OH OH- (High pH >12) OH->Hydrolysis Accelerates

Reaction pathways in the Schotten-Baumann synthesis of N-propionyl-L-glutamic acid.

II. Frequently Asked Questions & Troubleshooting Guide

Q1: Why does my synthesis stall at ~70% yield when using water as the primary solvent? A: This is the most common issue in aqueous Schotten-Baumann reactions involving acidic amino acids. When water is used as the sole solvent, the lipophilic acyl chloride forms a separate phase. The prolonged reaction time required for phase transfer allows water to hydrolyze the propionyl chloride into propionic acid and HCl, capping your conversion rate at roughly 70%[1].

  • The Fix: Transition to a mixed solvent system. Incorporating water-miscible organic solvents (like acetone, tetrahydrofuran, or polyhydric alcohols) increases the solubility of the acyl chloride, drastically accelerating the desired amidation over the competing hydrolysis[2][3].

Q2: How strictly must I control the pH during the propionyl chloride addition? A: Strict continuous pH control is the single most critical parameter for this synthesis. The


-amino group of L-glutamic acid has a pKa of ~9.47.
  • If pH < 9: The amine remains protonated (

    
    ) and lacks the lone electron pair required to act as a nucleophile. The reaction will stall.
    
  • If pH > 12: The concentration of hydroxide ions (

    
    ) becomes too high. Hydroxide is a stronger, less sterically hindered nucleophile than the amino acid, leading to rapid, irreversible hydrolysis of your propionyl chloride[1].
    
  • The Fix: Maintain the pH strictly between 10.0 and 11.0 using an automated titrator dispensing 20-30% NaOH simultaneously with the acyl chloride addition[1].

Q3: The reaction is highly exothermic. How does temperature affect my yield? A: Heat accelerates both the desired amidation and the parasitic hydrolysis, but it disproportionately favors hydrolysis due to the lower activation energy of the


 attack on the acyl chloride. If the temperature exceeds 15°C during the addition phase, your yield will plummet.
  • The Fix: The addition of propionyl chloride must be done at 0°C to 5°C . Only after the addition is complete should the reaction be allowed to warm to 25-30°C to drive the conversion of any remaining intermediates to completion[1].

Q4: Are there catalytic additives that can improve the acylation efficiency without changing the solvent? A: Yes. Industrial processes have successfully utilized specific catalysts to activate the acyl chloride in biphasic systems. The addition of trace amounts (0.03% - 0.05% by weight) of titanium tetrachloride (


) or zirconium hydride (

) can significantly enhance the electrophilicity of the acyl carbon, pushing yields higher even in predominantly aqueous media[4]. Alternatively, adding a small molar percentage (0.02 - 2.0 mole %) of the final N-acyl amino acid product itself can act as a phase-transfer catalyst, auto-catalyzing the reaction[2].

Q5: Is there a "Green Chemistry" alternative to using toxic propionyl chloride? A: Yes. Enzymatic acylation is emerging as a sustainable alternative to the Schotten-Baumann process. Aminoacylases (such as those derived from Streptomyces ambofaciens) can selectively catalyze the reverse-hydrolysis condensation of L-glutamic acid and propionic acid. This is typically performed at a much milder pH of 8.0–8.5, completely avoiding the generation of HCl and chloride salts[5].

III. Troubleshooting Decision Matrix

Troubleshooting Start Issue: Low Yield (<70%) CheckPH Check Reaction pH Start->CheckPH CheckTemp Check Addition Temp Start->CheckTemp PHLow pH < 9: Amine Protonated (No Nucleophilic Attack) CheckPH->PHLow PHHigh pH > 12: Rapid Hydrolysis (Propionyl Chloride lost) CheckPH->PHHigh PHOpt pH 10-11: Optimal (Use Auto-Titrator) CheckPH->PHOpt TempHigh Temp > 15°C during addition (Exothermic degradation) CheckTemp->TempHigh TempOpt Temp 0-5°C during addition, then warm to 25°C CheckTemp->TempOpt

Troubleshooting decision matrix for optimizing N-propionyl-L-glutamic acid yield.

IV. Quantitative Impact of Reaction Parameters

The following table summarizes the self-validating data points you should monitor during your synthesis to ensure optimal yield.

ParameterStandard (Sub-optimal) ConditionOptimized ConditionExpected Yield ImpactMechanistic Reason
Solvent System 100% WaterWater / Acetone (70:30)+10% to +15%Reduces biphasic separation; limits water access to acyl chloride[1][2].
pH Control Manual pH adjustment (Fluctuating 8-13)Automated Titration (Strictly 10.5)+15% to +20%Ensures free amine availability while suppressing

hydrolysis[1].
Addition Temp Room Temperature (20°C)Chilled (0°C - 5°C)+10% to +12%Lowers kinetic energy, preventing rapid exothermic degradation of reagents[1].
Catalyst None0.05 wt%

+5% to +8%Lewis acid activation of the carbonyl carbon on propionyl chloride[4].

V. Standard Operating Procedure (SOP): Optimized Synthesis Workflow

This protocol outlines a self-validating system. By continuously monitoring the pH and utilizing HPLC to check for free propionic acid, you can verify the integrity of the reaction in real-time.

Materials Required:

  • L-Glutamic Acid (1.0 molar equivalent)

  • Propionyl Chloride (1.1 molar equivalents)

  • 25% NaOH aqueous solution

  • Solvent: Deionized Water and Acetone (70:30 v/v)

  • Concentrated HCl (for precipitation)

Step-by-Step Methodology:

  • Substrate Preparation: Suspend 1.0 eq of L-glutamic acid in the Water/Acetone solvent mixture within a jacketed reactor.

  • Initial Alkalization: Begin stirring at 300 RPM. Slowly add 25% NaOH until the L-glutamic acid completely dissolves and the solution reaches a stable pH of 10.5. The solution should become completely transparent.

  • Thermal Equilibration: Circulate coolant through the reactor jacket to bring the internal temperature of the solution down to 0°C – 5°C[1].

  • Synchronized Addition (Critical Step): Load propionyl chloride (1.1 eq) into an addition funnel. Program your automated titrator to maintain pH 10.5 using the 25% NaOH. Begin adding the propionyl chloride dropwise over 60-90 minutes.

    • Self-Validation Check: The rate of NaOH consumption should closely mirror the rate of propionyl chloride addition. If pH drops rapidly, slow the acyl chloride addition.

  • Maturation: Once the addition is complete, remove the cooling jacket and allow the reaction mixture to slowly warm to 25°C - 30°C. Maintain stirring for 1 hour to ensure complete conversion[1].

  • In-Process Control (IPC): Pull a 1 mL aliquot and analyze via HPLC. The concentration of free propionic acid (byproduct) should be <5.8%[1].

  • Acidification & Isolation: Transfer the mixture to a precipitation vessel. Slowly add concentrated HCl dropwise until the pH reaches 2.0 (the isoelectric point/acidic precipitation point of N-propionyl-L-glutamic acid).

  • Filtration: Filter the resulting white crystalline precipitate under a vacuum. Wash the filter cake twice with ice-cold water to remove residual NaCl salts.

  • Drying: Dry the product in a vacuum oven at 45°C until a constant weight is achieved.

VI. References

  • US20160200668A1 - Preparation method and use of n-acyl acidic amino acid or salt thereof. Google Patents. Available at:

  • KR840001233B1 - Process for the preparation of n-acyl-l-glutamic acid. Google Patents. Available at:

  • EP 2 888 226 B2 - Process for the manufacture of N-acyl amino acid surfactants. Googleapis. Available at:[Link]

  • Synthesis of N-Lauroyl-L-glutamic Acid in Water-Miscible Organic Solvents. ResearchGate. Available at:[Link]

  • T 0200/05 (Process for producing acyl acidic amino acids/AJINOMOTO). European Patent Office (EPO). Available at:[Link]

Sources

troubleshooting HPLC peak tailing for N-Propionyl-L-glutamic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting HPLC Peak Tailing

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for a common issue encountered during the HPLC analysis of N-Propionyl-L-glutamic acid: peak tailing. Asymmetrical peaks can compromise resolution, affect accurate integration, and undermine the reliability of your quantitative results.[1][2] This document is structured to help you systematically diagnose and resolve the root cause of this problem, ensuring robust and reproducible chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for an acidic compound like N-Propionyl-L-glutamic acid?

The most frequent cause is secondary interaction between the negatively charged carboxylate groups of the analyte and active sites on the silica-based stationary phase, particularly residual silanol groups (Si-OH).[3] These interactions introduce an alternative, stronger retention mechanism beyond the primary reversed-phase mode, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[4][5]

Q2: My peak tailing started suddenly after many successful runs. What should I check first?

If peak shape degrades suddenly, first suspect issues related to column contamination or mobile phase preparation. Check if the mobile phase pH is correct and if any buffer precipitation has occurred.[6] Examine the system backpressure; a sudden increase may indicate a blockage at the column inlet frit.[6] It is also prudent to ensure the column was stored correctly, as improper storage can damage the stationary phase.[7]

Q3: All the peaks in my chromatogram are tailing, not just N-Propionyl-L-glutamic acid. What does this suggest?

When all peaks exhibit tailing, the issue is likely systemic rather than chemical. The primary suspects are physical problems such as a void in the column packing at the inlet, a partially blocked frit, or excessive extra-column volume from poorly connected fittings or overly long/wide tubing.[3][8][9]

Q4: Can my sample concentration be the cause of peak tailing?

Yes. Injecting too high a concentration of your analyte can lead to "mass overload," where the stationary phase becomes saturated.[10][11] This is a common cause of peak distortion, which often manifests as a right-triangle-shaped peak.[10][11] To check for this, simply dilute your sample 10-fold and reinject. If the peak shape improves, mass overload was the culprit.[8][11]

Systematic Troubleshooting Guide

Peak tailing is a multifaceted problem. A logical, step-by-step approach is the most efficient way to identify and solve the issue. This guide is designed to walk you through a diagnostic workflow, from the simplest physical checks to more complex chemical optimizations.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to diagnosing the cause of peak tailing for N-Propionyl-L-glutamic acid.

Caption: A decision tree for troubleshooting HPLC peak tailing.

Addressing Analyte-Specific Chemical Interactions

Since N-Propionyl-L-glutamic acid is a polar, acidic compound with two carboxylic acid functional groups, chemical interactions with the stationary phase are the most probable cause of isolated peak tailing.

The pH of the mobile phase is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[12][13][14] For an acid like N-Propionyl-L-glutamic acid, the mobile phase pH dictates its ionization state and the charge of the silica surface.

  • Analyte Ionization: N-Propionyl-L-glutamic acid has two pKa values associated with its carboxyl groups (estimated to be similar to glutamic acid, ~2.2 and ~4.3). At a pH above its pKa, the corresponding carboxyl group will be deprotonated (negatively charged), making the molecule more polar and less retained in reversed-phase chromatography.

  • Silanol Group Ionization: Residual silanol groups on the silica surface are acidic (pKa ~3.5-4.5). At a pH above this range, they become deprotonated (Si-O⁻), creating a negatively charged surface that can repel the analyte anion but also interact with any available cations, complicating retention mechanisms.[1][2] More importantly, some free silanols are highly acidic and can strongly interact with polar analytes.[5]

The goal is to find a pH where both the analyte and the stationary phase surface are in a single, stable state to ensure a single retention mechanism. For an acidic analyte, this is typically achieved through ion suppression . By lowering the mobile phase pH to at least 1.5-2 pH units below the analyte's pKa, you ensure the analyte is in its neutral, protonated form. This minimizes ionic interactions and improves peak shape.[4]

pH RangeN-Propionyl-L-glutamic Acid StateSilica Silanol (Si-OH) StateExpected Peak Shape & Rationale
pH < 2.5 Fully protonated (neutral)Fully protonated (neutral)Optimal. Ion suppression is maximized, minimizing secondary ionic interactions. This promotes a single, hydrophobic retention mechanism.
pH 2.5 - 4.5 Mixture of neutral and ionized formsPartially ionized (Si-O⁻)Poor. The analyte exists in multiple ionization states, leading to peak broadening or splitting. Silanols are also partially ionized, increasing potential for complex interactions.[12]
pH > 4.5 Fully ionized (anionic)Fully ionized (Si-O⁻)Variable, often poor. While the analyte is in a single ionic form, strong repulsion from the negatively charged silica surface can occur, leading to low retention. Any trace metals or active sites can cause severe tailing.[5][15]
  • Use a High-Purity, End-Capped Column: Modern HPLC columns are made from high-purity silica with minimal metal contamination and are "end-capped."[4] End-capping is a process that chemically converts most of the reactive residual silanol groups into less polar groups, significantly reducing the sites available for secondary interactions.[4][15] If you are using an older "Type A" silica column, switching to a modern "Type B" silica column will dramatically improve the peak shape for polar acids.[5]

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that interact with your analyte. If performance has degraded over time, a thorough column wash is necessary.[6]

Investigating Systemic and Physical Problems

If all peaks in your chromatogram are tailing, the problem is likely mechanical.

  • Extra-Column Volume (Dead Volume): This refers to all the volume within the HPLC system outside of the column itself (injector, tubing, fittings, detector cell).[16] Excessive volume allows the analyte band to spread out (disperse) after it has been separated on the column, leading to broader, tailing peaks.[9][17] This effect is most pronounced for early-eluting, sharp peaks.[16][18]

    • Solution: Ensure all fittings are properly seated. Use short lengths of narrow internal diameter (ID) tubing (e.g., 0.12 mm or 0.005") to connect the autosampler, column, and detector.[1][19]

  • Column Void or Channeling: A void can form at the column inlet if the packed bed settles or is disturbed by pressure shocks.[2][8] This creates a space where the sample can spread before entering the packed bed, distorting the peak shape.

    • Solution: Avoid sudden pressure changes by gradually ramping up the flow rate.[7] If a void is suspected, you may be able to temporarily improve performance by reversing and flushing the column (check manufacturer's instructions first), but replacement is often the only permanent solution.[4]

Experimental Protocols

Protocol 1: Diagnosing and Correcting Mass Overload

This protocol helps determine if the sample concentration is the cause of peak tailing.

  • Prepare a Diluted Sample: Prepare a 1:10 dilution of your current sample using the initial mobile phase as the diluent.

  • Inject Original Sample: Run your analysis with the original, undiluted sample and record the chromatogram. Note the peak asymmetry factor.

  • Inject Diluted Sample: Without changing any other parameters, inject the 1:10 diluted sample.

  • Analyze Results: Compare the peak shape from the diluted sample to the original.

    • If peak shape improves significantly (becomes more symmetrical): The original sample was causing mass overload.[11] The solution is to reduce the sample concentration or injection volume.

    • If peak shape remains poor: The issue is not overload. Proceed to other troubleshooting steps.

Protocol 2: Systematic Column Cleaning for Reversed-Phase Columns

This procedure is used to remove strongly adsorbed contaminants from the column that may be acting as active sites.

Caution: Always ensure solvents are miscible before switching. Never switch directly between a buffer and 100% organic solvent, as this can cause buffer precipitation.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.

  • Buffer Wash: Flush the column with 10-20 column volumes of the mobile phase without the buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile:Phosphate Buffer, flush with 50:50 Acetonitrile:Water).

  • Organic Wash (Non-polar contaminants): Flush with 10-20 column volumes of 100% Acetonitrile or Methanol.[6]

  • Stronger Organic Wash (highly non-polar contaminants): If tailing persists, you can use a stronger solvent series. Flush sequentially with 10 column volumes of:

    • Isopropanol (IPA)

    • Methylene Chloride (DCM)*

    • Hexane* *Note: After using immiscible solvents like DCM or Hexane, you must reverse the sequence, flushing with IPA before returning to your reversed-phase solvents.

  • Re-equilibration: Flush with 10-20 column volumes of your initial mobile phase composition (including buffer) until the backpressure and baseline are stable.

  • Performance Check: Reconnect the detector and inject a standard to evaluate if peak shape has been restored.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • HPLC Column Maintenance & Care Best Practices - Phenomenex. [Link]

  • HPLC Column Care and Maintenance - Chrom Tech, Inc. [Link]

  • How to Avoid HPLC Column Overload - Chromatography Today. [Link]

  • The Theory of HPLC Column Chemistry. [Link]

  • Tips to maintain your HPLC & UHPLC systems and columns - Waters Corporation. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • Column Volume and Extra-Column Volume - Phenomenex. [Link]

  • Understanding Peak Fronting in HPLC - Phenomenex. [Link]

  • Extra-Column Volume in HPLC - Element Lab Solutions. [Link]

  • What do you know about the overload for HPLC column? | Biovanix Chromatography. [Link]

  • HPLC Column Care, Troubleshooting, Restoration, and Storage | Knowledge Center. [Link]

  • Mechanisms of retention in HPLC Part 2. [Link]

  • Overload or Minor Peak? | LCGC International. [Link]

  • Extracolumn Effects | LCGC International. [Link]

  • Retention mechanism divergence of a mixed mode stationary phase for high performance liquid chromatography - PubMed. [Link]

  • How to Fix Asymmetrical Chromatography Peaks. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. [Link]

  • What is the effect of extra column volume for different HPLC instruments on the same method - FAQ - MTC USA. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis. [Link]

  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • Role of Buffers in Liquid Chromatography | Phenomenex. [Link]

  • Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns - MDPI. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. [Link]

  • Mechanisms of retention in HPLC Part 3. [Link]

  • Mechanisms of retention in HPLC. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

Sources

removing unreacted L-glutamic acid from N-propionyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Removing Unreacted L-Glutamic Acid from N-Propionyl Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing the common synthetic bottleneck of isolating pure N-propionyl-L-glutamic acid from Schotten-Baumann reaction mixtures.

Below, you will find field-proven troubleshooting FAQs, quantitative physicochemical data, and self-validating experimental protocols to ensure >99% purity of your N-propionyl derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is unreacted L-glutamic acid so difficult to remove from the N-propionyl product? A: Both the starting material (L-glutamic acid) and the product (N-propionyl-L-glutamic acid) possess a dicarboxylic acid backbone, which gives them nearly identical solubility profiles in highly polar, aqueous environments[1]. The critical structural difference is the


-amino group. In L-glutamic acid, this is a free primary amine (making it a zwitterion at neutral pH). In the product, the acylation converts this amine into a neutral amide. Because amides do not ionize under standard aqueous conditions, you must exploit this specific difference in basicity to achieve separation.

Q2: What is the most reliable method to achieve absolute removal of trace L-glutamic acid for analytical applications? A: Strong cation-exchange chromatography is the gold standard for this separation[2]. By applying the crude mixture to a sulfonic acid resin (e.g., Dowex 50W-X8 in the H+ form) under acidic conditions, the free


-amine of unreacted L-glutamic acid becomes protonated (

) and binds ionically to the stationary phase. The N-propionyl derivative, lacking a basic center, remains uncharged and elutes immediately in the void volume.

Q3: How can I scale up the separation without using massive chromatography columns? A: Selective liquid-liquid extraction using ethyl acetate at a highly acidic pH is the most efficient method for preparative scale-up[3]. When the aqueous reaction mixture is acidified to pH 1.5–2.0, the carboxylates on both molecules are fully protonated. N-propionyl-L-glutamic acid becomes a completely uncharged, lipophilic molecule that readily partitions into the organic ethyl acetate layer. Conversely, L-glutamic acid retains a net +1 charge due to its protonated amine, forcing it to remain entirely in the aqueous phase.

Q4: How can I quickly verify that my purified product is free of L-glutamic acid? A: Implement a Ninhydrin stain test on a Thin-Layer Chromatography (TLC) plate. This acts as a self-validating system: Ninhydrin reacts specifically with free primary amines to produce a deep purple color (Ruhemann's purple). Because N-propionyl-L-glutamic acid is an amide, it will not react. A negative Ninhydrin test, coupled with a positive Bromocresol Green test (which detects carboxylic acids), confirms the complete removal of the unreacted starting material.

Quantitative Data Presentation

To design an effective separation strategy, it is crucial to understand the divergent behavior of these molecules under varying environmental conditions.

PropertyL-Glutamic AcidN-Propionyl-L-Glutamic Acid
Molecular Weight 147.13 g/mol 203.20 g/mol
Ionizable Groups 2x -COOH, 1x -NH₂2x -COOH, 1x Amide
Net Charge at pH 1.5 +1 (Cationic)0 (Neutral)
Net Charge at pH 7.0 -1 (Anionic)-2 (Anionic)
Ninhydrin Reaction Positive (Deep Purple)Negative (No Color)
Dowex 50W (H+) Binding Strong (Retained)None (Elutes in void)
Solubility in EtOAc (pH 1.5) Insoluble (Stays Aqueous)Soluble (Partitions to Organic)
Experimental Protocols
Protocol 1: Cation-Exchange Chromatography (Analytical to Semi-Prep Scale)

Causality Focus: This method relies on ionic interactions. The strong acid resin captures the cationic amine of L-glutamic acid, while the neutral amide of the product passes through[2].

  • Resin Preparation: Swell Dowex 50W-X8 (50-100 mesh, H+ form) in deionized water. Pack into a glass column. Wash with 3 column volumes (CV) of 1M HCl to ensure complete protonation of the active sulfonic acid sites, followed by 5 CV of deionized water until the effluent pH is ~5.0.

  • Sample Loading: Dissolve the crude reaction mixture in a minimum volume of 0.1M HCl (pH ~2) and load it onto the column.

  • Elution: Elute the column with deionized water. Collect fractions. The N-propionyl-L-glutamic acid will elute in the first 1-2 CVs (the void volume) because it does not interact with the resin.

  • Self-Validation Check: Spot the fractions on a silica TLC plate. Stain with Ninhydrin (to check for L-Glu) and Bromocresol Green (to detect the product). Pool the Ninhydrin-negative/Bromocresol-positive fractions and lyophilize to obtain the pure product.

  • Resin Regeneration: Elute the bound L-glutamic acid using 1M NH₄OH, then re-equilibrate the column with 1M HCl for future use.

Protocol 2: Acidic Liquid-Liquid Extraction (Preparative/Industrial Scale)

Causality Focus: This method relies on differential lipophilicity dictated by the protonation state of the molecules[3].

  • Quenching & pH Adjustment: After the Schotten-Baumann acylation, cool the aqueous reaction mixture to 0–5°C. Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches exactly 1.5–2.0. (Note: This pH is well below the pKa of the carboxyl groups, ensuring the N-propionyl derivative is fully uncharged).

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of cold ethyl acetate (EtOAc). Shake vigorously, venting frequently, and allow the layers to separate.

  • Phase Separation: Collect the upper organic layer (containing the uncharged N-propionyl-L-glutamic acid). The lower aqueous layer retains the +1 charged L-glutamic acid.

  • Back-Extraction: Extract the aqueous layer two additional times with fresh EtOAc to maximize product recovery. Combine all organic layers.

  • Washing & Drying: Wash the combined organic layers once with a small volume of saturated brine (NaCl) to remove residual water and HCl. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Crystallize the resulting residue from an EtOAc/Hexane mixture to yield pure N-propionyl-L-glutamic acid.

Separation Workflow Visualization

G Start Crude Reaction Mixture (N-Propionyl-Glu + L-Glu) Decision Scale of Purification? Start->Decision ScaleLarge Large Scale / Industrial (Liquid-Liquid Extraction) Decision->ScaleLarge > 10 grams ScaleSmall Small Scale / Analytical (Cation-Exchange) Decision->ScaleSmall < 10 grams ExtractStep1 Adjust to pH 1.5 - 2.0 (Protonates both species) ScaleLarge->ExtractStep1 ChromStep1 Load onto Dowex 50W-X8 (H+) (Acidic conditions) ScaleSmall->ChromStep1 ExtractStep2 Extract with Ethyl Acetate (N-Propionyl-Glu moves to Organic) ExtractStep1->ExtractStep2 ExtractStep3 Aqueous Layer (Retains L-Glu as Cation) ExtractStep2->ExtractStep3 Discard/Recycle Product Purified N-Propionyl-L-Glutamic Acid ExtractStep2->Product Evaporate Organic Phase ChromStep2 Elute with Water (N-Propionyl-Glu elutes in void) ChromStep1->ChromStep2 ChromStep3 Resin Retains L-Glu (Bound via NH3+ group) ChromStep2->ChromStep3 Regenerate Resin ChromStep2->Product Lyophilize Eluate

Workflow for separating N-propionyl-L-glutamic acid from L-glutamic acid based on scale.

References
  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS Source: MDPI (Analytica) URL:[Link]

  • Hydrolysis of Amides Source: Thieme-Connect (Science of Synthesis) URL:[Link]

  • PROCESS FOR THE MANUFACTURE OF IVABRADINE AND OF INTERMEDIATES OF SYNTHESIS THEREOF (Patent 2739610) Source: European Patent Office (EPO) URL:[Link]

Sources

Technical Support Center: Resolving Solubility Issues of N-Propionyl-L-Glutamic Acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Propionyl-L-glutamic acid (N-PGA) formulation and handling. As an N-acyl derivative of glutamic acid, N-PGA lacks the basic alpha-amino group of its parent amino acid, leaving it with two distinct carboxylic acid moieties. This structural shift fundamentally alters its physicochemical behavior, making its aqueous solubility highly dependent on pH, counterions, and temperature.

This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic explanations, and troubleshooting workflows to ensure complete and stable dissolution of N-PGA in aqueous systems.

Part 1: Quantitative Physicochemical Data

To effectively troubleshoot solubility, one must first understand the thermodynamic boundaries of the molecule. Below is a summary of the physicochemical properties governing N-PGA solubility, utilizing data from highly conserved structural analogs (such as N-carbamoyl-L-glutamic acid and N-acetyl-L-glutamic acid)[1][2].

PropertyEstimated ValueImplication for Aqueous Solubility
pKa1 (α-carboxyl) ~2.50Remains protonated in highly acidic media (pH < 2.5), driving precipitation[2].
pKa2 (γ-carboxyl) ~3.55Fully ionized at physiological pH (7.4), maximizing solubility via ion-dipole interactions[2].
Baseline Solubility ~27.0 mg/mLModerate solubility in pure water at 20°C; requires basic titration for high-concentration stocks[1].
Isoelectric Point ~3.02The pH at which the molecule has a net neutral charge and minimum aqueous solubility[2].
Part 2: Quick Diagnostic Troubleshooting Matrix

Use this matrix for rapid identification and resolution of common N-PGA solubility failures during benchwork.

Observed IssuePrimary Mechanistic CauseImmediate Resolution
Precipitation at pH < 4.0 Protonation of carboxylate groups leading to hydrophobic aggregation.Titrate solution with 1M NaOH or KOH until pH > 5.5.
Turbidity in Cell Culture Media Divalent cation (Ca²⁺, Mg²⁺) salt bridging with N-PGA carboxylates.Pre-dissolve in pure water at pH 7.4; add dropwise to media with vigorous stirring.
Slow Dissolution Rate High crystalline lattice energy and poor initial solvent wetting.Apply gentle heating (37°C) combined with ultrasonic bath sonication for 5-10 minutes.
Crash upon Freeze-Thaw Temperature-dependent solubility drop causing supersaturation.Re-heat to 37°C and vortex thoroughly before use. Do not use if cloudy.
Part 3: In-Depth Troubleshooting FAQs

Q: Why does N-PGA precipitate abruptly when added to my standard acidic assay buffer (pH 3.0)? A: N-PGA's solubility is dictated by the ionization state of its two carboxylic acid groups. Based on structural analogs, the pKa values are approximately 2.50 and 3.55[2]. At pH 3.0, the gamma-carboxyl group is predominantly protonated, and the alpha-carboxyl group is partially protonated. This neutralizes the molecule's overall charge, drastically reducing favorable ion-dipole interactions with water. The molecule then aggregates via intermolecular hydrogen bonding and the hydrophobic effect of the propionyl chain. To resolve this, the assay buffer must be adjusted to a pH above 4.5 (where the molecule exists as a highly soluble dianion)[3].

Q: My N-PGA solution turns cloudy specifically when introduced to cell culture media (e.g., DMEM). How do I fix this without altering the media's pH? A: Cell culture media are rich in divalent cations like Ca²⁺ and Mg²⁺. At physiological pH (7.4), the two deprotonated carboxylate groups of N-PGA can act as bidentate ligands. If a high concentration of N-PGA is introduced rapidly, it chelates these cations to form insoluble coordination complexes (salt bridges). Solution: Never add dry N-PGA powder directly to complex media. Instead, prepare a concentrated stock solution in pure, sterile ultra-pure water (titrated to pH 7.4). Add this stock dropwise to the media under vigorous vortexing to prevent localized high concentrations from nucleating with calcium.

Q: Can I use organic cosolvents (like DMSO or Ethanol) to force solubility? A: While N-PGA is soluble in polar aprotic solvents like DMSO, relying on cosolvents for aqueous biological assays is generally discouraged. DMSO can denature proteins or cause cellular toxicity at concentrations above 0.1-1% v/v. Because N-PGA is inherently highly water-soluble in its ionized state, pH adjustment (aqueous titration) is the scientifically superior, self-validating, and less toxic approach.

Part 4: Experimental Protocols
Methodology: Preparation of a 100 mM Aqueous Stock Solution

To ensure a self-validating and stable stock solution that will not crash upon dilution, follow this exact sequence:

  • Weighing: Accurately weigh the required mass of N-PGA powder for your target volume.

  • Suspension: Add 80% of the final target volume of ultra-pure water (Milli-Q or equivalent). The solution will likely be a cloudy suspension at this stage due to the compound's inherent acidity lowering the local pH.

  • Titration (Critical Step): Place the beaker on a magnetic stirrer. Insert a calibrated pH probe. Slowly add 1M NaOH dropwise. You will observe the suspension begin to clear as the pH crosses 4.5.

  • Equilibration: Continue adding NaOH until the pH stabilizes exactly at 7.4. Ensure the solution is completely optically clear.

  • Volume Adjustment: Transfer to a volumetric flask and bring to the final 100% volume with ultra-pure water.

  • Sterilization: Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Do not use Nylon filters, as they can non-specifically bind acidic compounds.

Part 5: Diagnostic Visualizations

Workflow Start N-PGA Precipitation Detected CheckPH Measure Solution pH Start->CheckPH IsAcidic pH < 4.0? CheckPH->IsAcidic AdjustPH Titrate with 1M NaOH to pH 7.0 - 7.4 IsAcidic->AdjustPH Yes CheckCations Check for Divalent Cations (Ca2+, Mg2+) IsAcidic->CheckCations No Success Clear Solution Achieved AdjustPH->Success HasCations High Cation Concentration? CheckCations->HasCations Dilute Pre-dissolve in pure water Add dropwise to media HasCations->Dilute Yes Heat Gentle Heating (37°C) & Sonication HasCations->Heat No Dilute->Success Heat->Success

Workflow for diagnosing and resolving N-PGA precipitation in aqueous media.

Ionization State1 Fully Protonated N-PGA (pH < 2.5) Net Charge: 0 Low Solubility State2 Monoanion N-PGA (pH 2.5 - 3.5) Net Charge: -1 Moderate Solubility State1->State2 + OH- (Deprotonation) State2->State1 + H+ (Protonation) State3 Dianion N-PGA (pH > 4.0) Net Charge: -2 High Solubility State2->State3 + OH- (Deprotonation) State3->State2 + H+ (Protonation)

pH-dependent ionization states of N-PGA dictating its aqueous solubility.

References

Sources

overcoming matrix effects in N-Propionyl-L-glutamic acid mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible quantitation of N-Propionyl-L-glutamic acid (N-PGA).

Because N-PGA is a highly polar dicarboxylic acid, it exhibits notoriously poor retention on standard reversed-phase (C18) columns. Consequently, it often co-elutes with the solvent front (void volume)—a chromatographic region saturated with un-retained endogenous salts, proteins, and phospholipids. This competition for charge in the electrospray ionization (ESI) source leads to severe ion suppression, universally known as the matrix effect [1].

This troubleshooting guide is designed as a self-validating system to help you diagnose, mitigate, and mathematically correct these effects to achieve regulatory-compliant bioanalytical data.

Section 1: Diagnostic Hub

FAQ: My N-PGA signals are highly variable between plasma samples. How do I confirm this is a matrix effect and not instrument drift?

Answer: Instrument drift affects all samples equally, whereas matrix effects vary depending on the specific endogenous composition of each individual sample[5]. To definitively diagnose matrix effects, you must map the ionization landscape of your chromatographic run. We achieve this using a Post-Column Infusion experiment, followed by a quantitative Post-Extraction Spike [6].

Protocol 1: Post-Column Infusion (Qualitative Mapping) Causality: Continuous infusion creates a steady MS baseline. When blank matrix components elute from the column and enter the ESI source, any dip in the baseline indicates a zone of ion suppression. If your N-PGA retention time falls within this dip, you have a confirmed matrix effect.

  • Setup: Connect a syringe pump to a T-zero tee post-column, pre-ESI source.

  • Infusion: Infuse a neat solution of N-PGA (e.g., 100 ng/mL) at a constant flow rate (e.g., 10 µL/min).

  • Injection: Inject a blank matrix extract (e.g., extracted plasma without the analyte) via the autosampler.

  • Monitoring: Monitor the N-PGA MRM transition (e.g., [M-H]- in negative ESI mode).

DiagnosticWorkflow A Variable MS Response Observed B Post-Column Infusion A->B Qualitative C Post-Extraction Spike A->C Quantitative D Identify Ion Suppression Zones B->D E Calculate Matrix Factor (MF) C->E F Optimize LC (Shift Retention) D->F If Rt is in dip G Optimize SPE (Clean Matrix) E->G If MF < 0.85

Diagnostic workflow for identifying and quantifying LC-MS/MS matrix effects.

Section 2: Sample Preparation Strategies

FAQ: I am using protein precipitation (PPT) with acetonitrile, but the signal suppression is still >50%. What is the mechanistic failure here?

Answer: PPT only removes large proteins. It leaves behind highly concentrated phospholipids and endogenous salts, which are the primary culprits of ion suppression in negative ESI mode [3]. Because N-PGA is a dicarboxylic acid, it requires an orthogonal cleanup approach. I strongly recommend Weak Anion Exchange (WAX) Solid Phase Extraction (SPE).

Protocol 2: WAX-SPE for N-Propionyl-L-glutamic Acid Causality: WAX sorbents contain primary/secondary/tertiary amines that are positively charged at low-to-neutral pH. N-PGA (having two carboxylic acid groups) is negatively charged at pH 8.0. This creates a strong electrostatic retention, allowing you to aggressively wash away neutral lipids and basic interferents with harsh organic solvents before eluting the analyte by shifting the pH.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the WAX cartridge.

  • Loading: Dilute 100 µL of plasma with 300 µL of 2% ammonium hydroxide in water (pH ~8-9 ensures N-PGA is fully deprotonated). Load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL of 5% ammonium hydroxide in water. (Removes unbound salts and neutral hydrophilic compounds).

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. (Crucial step: Removes hydrophobic phospholipids that cause severe MS suppression).

  • Elution: Pass 1 mL of 5% Formic Acid in Methanol. (The low pH protonates the N-PGA carboxylic acids, neutralizing their charge and breaking the ionic bond with the sorbent).

  • Reconstitution: Evaporate the eluate under N2 gas and reconstitute in the initial mobile phase.

SPE_Mechanism L Load Sample (pH 8.0) N-PGA is Anionic (-) W1 Wash 1: Aqueous Removes Salts L->W1 W2 Wash 2: Methanol Removes Phospholipids W1->W2 E Elute: 5% Formic Acid in MeOH N-PGA is Neutralized & Released W2->E

Weak Anion Exchange (WAX) SPE mechanistic workflow for acidic metabolites.

Section 3: Chromatographic Optimization

FAQ: Even with SPE, my N-PGA peak elutes at 0.8 minutes on a C18 column and suffers from suppression. How can I increase retention?

Answer: Standard C18 columns rely on hydrophobic interactions. Highly polar compounds like N-PGA are "water-loving" and wash out in the void volume alongside residual salts [2]. You must change the fundamental chromatographic retention mechanism.

Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or a specialized Polar-RP (e.g., T3) column [4]. Causality: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (e.g., >80% Acetonitrile). In this mode, water acts as the strong eluting solvent. Polar compounds like N-PGA partition into a water-enriched layer on the stationary phase, drastically increasing retention time (Rt > 3 minutes) and physically separating the analyte from the early-eluting suppression zone.

Section 4: Quantitative Correction & Data Validation

FAQ: I have optimized SPE and LC, but I still observe a 15% matrix effect. How do I ensure regulatory compliance for my assay?

Answer: While sample prep and LC optimization reduce matrix effects, they rarely eliminate them completely. The self-validating gold standard for quantitative bioanalysis is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) [6]. For N-PGA, a 13C or Deuterium-labeled analog (e.g., N-PGA-d5) must be spiked into the sample before extraction.

Causality: The SIL-IS shares the exact physicochemical properties of the native N-PGA. It will co-elute perfectly and experience the exact same degree of ion suppression in the ESI source. By quantifying the ratio of Analyte/IS, the matrix effect mathematically cancels out.

Matrix Effect Evaluation Criteria To validate your method, calculate the Matrix Factor (MF) and IS-Normalized Matrix Factor using the Post-Extraction Spike method across 6 different matrix lots (including hemolyzed and lipemic sources).

MetricCalculation FormulaAcceptable Regulatory Limit (FDA/EMA)
Absolute Matrix Factor (MF) Peak Area (Post-Spike) / Peak Area (Neat Standard)No strict limit, but ideally 0.85 - 1.15
IS-Normalized MF MF of Analyte / MF of SIL-IS~1.0
CV of IS-Normalized MF (Standard Deviation / Mean of IS-Norm MF) × 100≤ 15% across 6 distinct matrix lots

Note: If the CV of the IS-Normalized MF is >15%, your SIL-IS is not co-eluting perfectly (a known phenomenon called the deuterium isotope effect), or the suppression is so severe that the MS detector is saturated. In this case, you must return to Section 2 and optimize your SPE cleanup.

References

  • Nur Cebi et al. "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis.
  • "A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling." bioRxiv.
  • "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • "Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome D
  • "Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples." PMC.
  • "Addressing matrix effects in the mass spectrometric analysis of Fructose-glutamic Acid-D5." Benchchem.

reducing byproduct formation in N-Propionyl-L-glutamic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing N-Propionyl-L-Glutamic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic root causes of byproduct formation during the synthesis of N-Propionyl-L-glutamic acid. This process relies on the Schotten-Baumann reaction, a biphasic amidation technique that, while robust, is highly susceptible to side reactions if thermodynamic and kinetic parameters are not strictly controlled[1].

Below, you will find a mechanistic breakdown of common synthesis failures, a self-validating experimental protocol, and quantitative data to guide your process optimization.

Part 1: Reaction Workflow & Byproduct Divergence

Workflow Glu L-Glutamic Acid (Aqueous NaOH, pH 10.5) Reaction Schotten-Baumann Acylation (0-5°C, Biphasic) Glu->Reaction PropCl Propionyl Chloride (Organic Phase/Dropwise) PropCl->Reaction Target N-Propionyl-L-Glutamic Acid (Target Product) Reaction->Target Optimal Control Byprod2 Propionic Acid (Hydrolysis Byproduct) Reaction->Byprod2 Excess H2O / Poor Mixing Byprod3 D-Enantiomer (Racemization) Reaction->Byprod3 pH > 12 / High Heat Byprod1 N-Propionylpyroglutamate (-18 Da Mass Shift) Target->Byprod1 Prolonged Acidic Workup

Workflow of N-Propionyl-L-glutamic acid synthesis highlighting byproduct divergence pathways.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing a significant -18 Da mass shift byproduct in my LC-MS data? Diagnosis: Formation of N-Propionylpyroglutamate (Cyclization). Mechanistic Causality: Glutamic acid derivatives are highly prone to spontaneous intramolecular cyclization. The N-terminal amide nitrogen acts as a nucleophile and attacks the


-carboxyl group, expelling a water molecule (-18 Da) to form a stable five-membered lactam ring known as pyroglutamate[2]. This nucleophilic attack is highly accelerated under acidic conditions, particularly during the final acidification step used to precipitate the target product[3].
Self-Validating Solution: 
  • Temperature Control: Keep the reaction mixture strictly at 0–5 °C during the entire acidification process.

  • Time Limitation: Do not leave the acidified product (pH 2.0) in solution for more than 30 minutes. Filter the precipitate immediately.

Q2: How do I minimize the hydrolysis of propionyl chloride into propionic acid? Diagnosis: Acylating Agent Hydrolysis. Mechanistic Causality: In aqueous Schotten-Baumann conditions, the hydroxide ion (


) and water compete with the 

-amine of L-glutamic acid as nucleophiles[4]. If mixing is inadequate or the addition rate of propionyl chloride is too fast, localized high concentrations of the acyl chloride will react with water rather than the amine, yielding propionic acid. Self-Validating Solution:
  • Biphasic System: Introduce a water-miscible co-solvent (e.g., 15% acetone) to improve the solubility of propionyl chloride and facilitate its transfer to the amine.

  • Dynamic pH Control: Maintain the pH strictly between 10.0 and 10.5 using a continuous dropwise addition of NaOH. Do not add the base all at once.

Q3: My product shows reduced optical purity. What causes this racemization? Diagnosis: Base-Catalyzed Oxazolone Formation. Mechanistic Causality: Racemization during the N-acylation of amino acids typically proceeds via an oxazolone (azlactone) intermediate. Over-activation of the carboxyl group in the presence of strong base allows the acyl oxygen to attack the activated


-carboxyl, forming a 5-membered oxazolone ring. The 

-proton becomes highly acidic, leading to enolization and subsequent loss of stereocenter integrity (D-enantiomer formation). Self-Validating Solution:
  • Avoid extreme alkaline conditions (pH > 11.5).

  • Ensure the reaction temperature never exceeds 10 °C during the simultaneous addition of the base and acylating agent.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and byproduct distribution during synthesis.

Parameter / ConditionTarget Yield (%)Pyroglutamate (%)Propionic Acid (%)Racemization (D-Enantiomer %)
Optimal Control (pH 10.5, 0-5°C, 1.05 eq Prop-Cl)> 92.0% < 1.0% ~ 5.0% < 0.1%
High Temperature (pH 10.5, 25°C, 1.05 eq Prop-Cl)75.0%8.0%15.0%1.5%
Acidic Workup Delay (2 hrs at 25°C, pH 2.0)60.0%35.0%~ 5.0%< 0.1%
Excess Base (pH 13.0, 0-5°C, 1.05 eq Prop-Cl)85.0%< 1.0%10.0%4.5%

Part 4: Self-Validating Experimental Protocol

Optimized Schotten-Baumann Synthesis of N-Propionyl-L-glutamic acid

Step 1: Substrate Solubilization Dissolve 1.0 equivalent of L-glutamic acid in DI water. Add 2.0 equivalents of 20% NaOH dropwise while stirring.

  • Validation: The transition from a cloudy suspension to a completely transparent solution confirms the full deprotonation of both the

    
    -carboxyl and 
    
    
    
    -carboxyl groups.

Step 2: Biphasic Setup Add 15% v/v acetone to the aqueous mixture. Cool the reactor using an ice-water bath.

  • Validation: The internal thermometer must read

    
     5 °C before proceeding to prevent thermal hydrolysis of the acylating agent.
    

Step 3: Controlled Acylation Begin dropwise addition of 1.05 equivalents of propionyl chloride. Simultaneously, use an automated titrator to add 20% NaOH, maintaining the pH strictly between 10.0 and 10.5[4].

  • Validation: The cessation of base consumption by the titrator indicates that the acylation reaction has reached completion.

Step 4: Quenching and Acidification Quickly add concentrated HCl dropwise while maintaining the temperature at 0 °C, bringing the pH down to 2.0.

  • Validation: The immediate formation of a dense white precipitate validates the protonation and insolubility of the N-Propionyl-L-glutamic acid.

Step 5: Isolation Filter the precipitate immediately via vacuum filtration to prevent lactam cyclization[2]. Wash the filter cake thoroughly with ice-cold water.

  • Validation: A negative silver nitrate (

    
    ) test on the filtrate confirms the complete removal of chloride salts. Lyophilize the final product.
    

Part 5: References

1.[1] Title: Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review Source: researchgate.net URL: 2.[2] Title: Pyroglutamate Formation in Peptides: A Practical Guide for Peptide Chemists Source: peptidechemistry.org URL: 3.[4] Title: An In-depth Technical Guide to the Synthesis and Purification of Potassium Lauroyl Glutamate Source: benchchem.com URL: 4.[3] Title: Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies Source: uspto.gov URL:

Sources

Validation & Comparative

validation of analytical methods for L-Glutamic acid, N-(1-oxopropyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Validation of Analytical Methods for N-Propionyl-L-Glutamic Acid: A Comparative Guide

Executive Summary & Analytical Challenges

N-Propionyl-L-glutamic acid (L-Glutamic acid, N-(1-oxopropyl)-) is a highly polar, low-molecular-weight compound (C8H13NO5, MW: 203.19 g/mol ) frequently encountered as a synthetic intermediate, a pharmaceutical impurity, and an endogenous metabolite.

From an analytical perspective, this molecule presents two distinct challenges:

  • Extreme Polarity: The presence of two carboxylic acid moieties and an amide group results in poor retention and peak shape on traditional reversed-phase (C18) columns.

  • Lack of Chromophore: The absence of a conjugated

    
    -system means the molecule exhibits negligible UV absorbance above 220 nm, severely limiting the sensitivity and specificity of standard HPLC-UV methods.
    

To establish a self-validating analytical system, the choice of methodology must be strictly dictated by the sample matrix and the required limit of quantitation (LOQ). This guide objectively compares three primary analytical workflows—HILIC-LC-MS/MS, GC-TOF/MS, and HPLC-UV—and provides field-proven, step-by-step validation protocols grounded in current regulatory frameworks[1][2].

Method Comparison Guide

Method A: HILIC-LC-MS/MS (The Gold Standard for Targeted Bioanalysis)
  • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., zwitterionic) and a highly organic mobile phase. The polar N-propionyl-L-glutamic acid partitions into the water-enriched layer on the stationary phase, providing excellent retention.

  • Causality for Selection: Electrospray Ionization (ESI) in negative mode readily deprotonates the carboxylic acids, yielding a strong

    
     precursor ion at m/z 202.07. This method bypasses the need for derivatization, minimizing sample preparation artifacts and making it ideal for high-throughput pharmacokinetic (PK) and toxicokinetic (TK) profiling.
    
Method B: GC-TOF/MS with TMS Derivatization (The Metabolomics Standard)
  • Mechanism: Gas chromatography requires volatile, thermally stable analytes. N-propionyl-L-glutamic acid contains three active hydrogen sites that cause thermal degradation. Derivatization via silylation replaces these with trimethylsilyl (TMS) groups.

  • Causality for Selection: As demonstrated in advanced isotopic ratio outlier analysis (IROA) metabolomics studies, complete silylation yields a stable 3TMS derivative (C17H37NO5Si3) with a characteristic exact mass of 420.2153 in Chemical Ionization (CI) mode[3]. This high-resolution approach is optimal for untargeted biomarker discovery where chromatographic resolution of structural isomers is critical.

Method C: HPLC-UV (The Routine QC Alternative)
  • Mechanism: Ion-pairing reversed-phase chromatography or highly acidic mobile phases (to suppress ionization) coupled with low-wavelength UV detection (210 nm).

  • Causality for Selection: Because UV detection relies solely on the weak absorbance of the carbonyl groups, this method is highly susceptible to matrix interference. It should only be selected for bulk API release testing or high-concentration impurity profiling where cost-efficiency outweighs the need for trace sensitivity.

Comparative Performance Data

ParameterHILIC-LC-MS/MS (Targeted)GC-TOF/MS (Metabolomics)HPLC-UV (Routine QC)
Primary Use Case PK/TK Bioanalysis, Trace ImpuritiesUntargeted Profiling, Biomarker DiscoveryBulk API Release, High-Level Impurities
Sensitivity (LOQ) 1 - 5 ng/mL10 - 50 ng/mL5 - 10 µg/mL
Linearity Range

to

dynamic range

dynamic range

dynamic range
Sample Prep Simple (Protein Crash / Dilute)Complex (Drying + 2-Step Derivatization)Simple (Dilute & Shoot)
Run Time 3 - 5 minutes15 - 25 minutes10 - 15 minutes
Cost per Sample High (Instrument depreciation)High (Reagents & Instrument)Low

Decision Matrix Workflow

AnalyticalWorkflow Start Sample Containing N-Propionyl-L-glutamic acid Decision Primary Analytical Goal? Start->Decision Metabolomics Untargeted Metabolomics (High Resolution) Decision->Metabolomics Profiling Quantitation Targeted Quantitation (High Sensitivity) Decision->Quantitation PK/TK/Trace Routine Routine QC / Impurity (Cost-Effective) Decision->Routine Bulk API GCMS GC-TOF/MS (Requires TMS Derivatization) Metabolomics->GCMS LCMS HILIC-LC-MS/MS (ESI Negative Mode) Quantitation->LCMS HPLC HPLC-UV (Low Wavelength 210nm) Routine->HPLC Val Method Validation (ICH Q2(R2) Guidelines) GCMS->Val LCMS->Val HPLC->Val

Caption: Decision matrix for selecting N-Propionyl-L-glutamic acid analytical methods.

Self-Validating Experimental Protocols

To ensure scientific integrity, a method must be designed to reveal its own failures. The following protocols include built-in causality checks.

Protocol 1: HILIC-LC-MS/MS for Plasma Bioanalysis
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma. Add 150 µL of cold acetonitrile containing an isotopically labeled internal standard (IS).

    • Causality Check: Why acetonitrile and not methanol? HILIC columns require a highly aprotic, organic-rich injection solvent to partition the analyte into the stationary phase's aqueous layer. Methanol is too strong an eluent in HILIC and will cause catastrophic peak breakthrough.

  • Chromatography:

    • Column: Polymeric zwitterionic HILIC (150 x 2.1 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0.

    • Mobile Phase B: 100% Acetonitrile.

    • Causality Check: Operating at pH 9.0 ensures both carboxylic acids of N-propionyl-L-glutamic acid are fully deprotonated, maximizing retention on the anion-exchange surface and boosting ESI negative mode ionization efficiency.

  • Mass Spectrometry (MRM):

    • Precursor: m/z 202.1

      
      .
      
    • Product: Monitor transitions for the loss of water/CO2 (e.g., m/z 158.1).

Protocol 2: GC-TOF/MS for Metabolomic Profiling
  • Sample Lyophilization:

    • Extract metabolites using cold Methanol/Water/Chloroform. Isolate the aqueous phase and evaporate to absolute dryness under vacuum.

    • Causality Check: Any residual moisture will immediately quench the silylation reagents, leading to incomplete derivatization and variable peak areas.

  • Derivatization (Two-Step):

    • Add Methoxyamine hydrochloride in pyridine (incubate at 30°C for 90 mins). Note: While primarily for reducing sugars, this is standard in untargeted metabolomics to prevent cyclization.

    • Add BSTFA + 1% TMCS (incubate at 37°C for 30 mins).

    • Causality Check: This aggressive silylation yields the N-Propionyl-L-glutamic acid 3TMS derivative. Validation must confirm the presence of the C17H37NO5Si3 mass signature (420.2153 m/z in CI mode) to ensure the amide nitrogen and both carboxyls are fully protected[3].

Regulatory Validation Framework

Regardless of the analytical platform chosen, the method must be validated according to the unified principles of the ICH Q2(R2) guideline for analytical procedures[1] and the FDA Bioanalytical Method Validation guidance[2].

  • Specificity & Matrix Effect (FDA M10): For LC-MS/MS, matrix effects must be quantified using post-extraction spikes from at least 6 independent lots of matrix. Co-eluting endogenous phospholipids can cause severe ion suppression. The matrix factor (MF) normalized to the internal standard must have a CV < 15%[2].

  • Linearity & Range (ICH Q2(R2)): The relationship between instrument response and concentration must be evaluated. Under the revised Q2(R2) guidelines, appropriate calibration models (linear or non-linear) must be justified. For N-propionyl-L-glutamic acid LC-MS/MS assays, a weighted (

    
    ) linear regression is typically required due to heteroscedasticity across a wide dynamic range[1].
    
  • Accuracy & Precision: Evaluated concurrently using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High). Intra- and inter-batch precision must not exceed 15% CV (20% at the LLOQ)[2].

  • Robustness: The capability of the method to remain unaffected by small, deliberate variations (e.g., ± 0.2 pH units in Mobile Phase A, or ± 2°C in GC oven ramp rate) must be documented as part of the analytical lifecycle[1].

References

  • Qiu, Y., Moir, R., Willis, I., Beecher, C., Tsai, Y., & Garrett, T. J. (2016). "Isotopic Ratio Outlier Analysis (IROA) of the S. cerevisiae metabolome using accurate mass GC-TOF/MS: A new method for discovery." ResearchGate. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). "Validation of Analytical Procedures Q2(R2)". ICH.org. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation - Guidance for Industry". FDA.gov. Available at:[Link]

Sources

Comparative NMR Analysis Guide: L-Glutamic Acid vs. N-(1-oxopropyl)-L-Glutamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To provide an authoritative, data-driven comparison of the


H NMR spectral profiles of L-Glutamic acid and its N-acylated derivative, N-(1-oxopropyl)-L-glutamic acid (commonly known as N-propionyl-L-glutamic acid).

Executive Summary

The derivatization of amino acids via N-acylation is a fundamental transformation in peptide synthesis, prodrug formulation, and metabolomic profiling[1]. Converting L-Glutamic acid into N-(1-oxopropyl)-L-glutamic acid fundamentally alters the electronic environment of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for verifying this transformation. This guide details the mechanistic causality behind the spectral shifts, provides comparative quantitative data, and outlines a self-validating experimental protocol for robust analytical reproducibility.

Structural Context & Mechanistic Causality

To interpret the NMR spectra accurately, one must understand the structural differences and the underlying quantum mechanical effects driving the chemical shifts.

The Free Amino Acid: L-Glutamic Acid

In aqueous solution (D


O) at neutral pH, L-Glutamic acid exists primarily as a zwitterion. The 

-carbon is bonded to a protonated primary amine (-NH

), a carboxylate group, and the aliphatic side chain (

and

carbons). The electron-withdrawing nature of the -NH

group deshields the

-proton, typically placing its resonance around 3.75 ppm [2].
The Derivative: N-(1-oxopropyl)-L-Glutamic Acid

Upon reaction with a propionyl donor (e.g., propionyl chloride or propionic anhydride), the primary amine is converted into a secondary amide. This transformation induces two critical changes in the


H NMR spectrum:
  • Anisotropic Deshielding of the

    
    -Proton:  The conversion from an amine to an amide introduces a highly electronegative carbonyl oxygen directly adjacent to the nitrogen. The magnetic anisotropy of the amide carbonyl creates a strong deshielding cone, shifting the 
    
    
    
    -proton significantly downfield to approximately 4.30 ppm [3].
  • Introduction of Aliphatic Markers: The propionyl moiety (-C(=O)CH

    
    CH
    
    
    
    ) introduces two distinct, easily identifiable spin systems: a triplet for the terminal methyl group (
    
    
    1.10 ppm) and a quartet for the methylene group (
    
    
    2.25 ppm)[4].

G A L-Glutamic Acid (Zwitterionic Amine) C N-(1-oxopropyl)-L-Glutamic Acid (Amide Derivative) A->C N-Acylation (pH > 8) B Propionyl Donor (e.g., Propionyl Chloride) B->C Acyl Transfer

Caption: Chemical transformation pathway from free L-Glutamic acid to its N-propionyl derivative.

Comparative Quantitative Data

The following table summarizes the


H NMR chemical shifts for both compounds. Data is referenced to an internal standard (TSP at 0.00 ppm) in D

O at 298 K. Note: Exact chemical shifts of amino acids are highly sensitive to pH and concentration; the values below represent standardized neutral/slightly acidic conditions.
Proton AssignmentL-Glutamic Acid (

, ppm)
N-(1-oxopropyl)-L-Glutamic Acid (

, ppm)
Multiplicity & IntegrationMechanistic Shift Rationale

-CH
3.754.30dd / t, 1HDownfield shift (

) due to amide carbonyl anisotropy.

-CH

2.04 - 2.121.95 - 2.15m, 2HMinor changes; slightly affected by the conformational shift of the amide.

-CH

2.342.40m, 2HNegligible shift; distant from the site of N-acylation.
Propionyl -CH

-
N/A2.25q, 2H (

Hz)
New signal; adjacent to the amide carbonyl.
Propionyl -CH

N/A1.10t, 3H (

Hz)
New signal; terminal methyl of the propionyl group.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high trustworthiness and reproducibility, the following protocol incorporates self-validating steps. Variations in pH or temperature can cause signal drift, particularly for the


-proton and exchangeable amine/amide protons (if running in DMSO-

).
Step 1: Sample Preparation
  • Weighing: Accurately weigh 5–10 mg of the analyte (L-Glutamic acid or N-(1-oxopropyl)-L-glutamic acid).

  • Solvent Addition: Dissolve the sample in 600

    
    L of Deuterium Oxide (D
    
    
    
    O, 99.9% D).
  • Internal Standard: Add 0.1% w/v of TSP (Trimethylsilylpropanoic acid) to serve as the 0.00 ppm reference.

  • pH Control (Critical): Check the pD of the solution. Because the chemical shifts of the

    
     and 
    
    
    
    protons are highly dependent on the protonation state of the carboxylate groups, adjust the pD to
    
    
    7.0 using dilute NaOD or DCl if direct overlay comparison is required.
Step 2: Spectrometer Setup & Acquisition
  • Temperature Equilibration: Insert the NMR tube and allow the sample to equilibrate at 298 K for at least 5 minutes.

  • Locking and Shimming: Lock onto the deuterium signal of D

    
    O. Perform gradient shimming (e.g., topshim) to ensure a narrow, symmetrical solvent peak. Self-Validation: The full width at half maximum (FWHM) of the TSP peak should be < 1.0 Hz.
    
  • Pulse Sequence: Use a standard 1D proton sequence with presaturation (e.g., zgpr on Bruker systems) to suppress the residual HDO peak at

    
    4.79 ppm, which might otherwise obscure the 
    
    
    
    -proton of the derivative.
  • Acquisition Parameters:

    • Spectral width: 12–15 ppm

    • Number of scans (NS): 16 to 64 (depending on concentration)

    • Relaxation delay (D1): 2–5 seconds to ensure quantitative integration.

Step 3: Data Processing
  • Fourier Transform: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to FT.

  • Phase & Baseline Correction: Perform manual zero- and first-order phase correction. Apply a polynomial baseline correction to ensure accurate integration.

  • Referencing: Calibrate the TSP singlet exactly to 0.00 ppm.

G S1 Sample Preparation Dissolve in D2O + TSP (pD ~7.0) S2 Equilibration & Shimming Validate TSP FWHM < 1.0 Hz S1->S2 S3 1H NMR Acquisition Presaturation of HDO peak S2->S3 S4 Data Processing FT, Phase, Baseline Correction S3->S4 S5 Spectral Comparison Analyze α-CH shift & Propionyl signals S4->S5

Caption: Self-validating analytical workflow for comparative NMR spectroscopy.

Conclusion

The successful conversion of L-Glutamic acid to N-(1-oxopropyl)-L-glutamic acid is unambiguously confirmed by


H NMR spectroscopy. The diagnostic markers are the emergence of the propionyl aliphatic signals (a triplet at 

1.10 ppm and a quartet at

2.25 ppm) and the pronounced downfield shift of the

-proton from

3.75 ppm to

4.30 ppm. By strictly controlling the sample pH and utilizing internal standards, researchers can ensure robust, reproducible spectral comparisons.

References

  • National Center for Biotechnology Information. "L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem." PubChem, U.S. National Library of Medicine. Available at:[Link][2]

  • National Center for Biotechnology Information. "Propionylglutamine | C8H14N2O4 | CID 28127037 - PubChem." PubChem, U.S. National Library of Medicine. Available at:[Link][5]

  • NP-MRD. "Showing NP-Card for Propionylglycine (NP0001449)." Natural Products Magnetic Resonance Database. Available at:[Link][1]

  • Dove Medical Press. "Poly-L-Glutamic Acid –[5-3H]-2′-Deoxycytidine (PG-[3H]dCyd, *PG) Development and optimization." Supplementary Data. Available at:[Link][3]

  • National Institutes of Health. "Lysine malonylation and propionylation are prevalent in human lens proteins." PMC. Available at:[Link][4]

Sources

bioactivity comparison of N-propionyl vs N-butyryl glutamic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Bioactivity and Biochemical Profiling Guide: N-Propionyl vs. N-Butyryl Glutamic Acid

Executive Summary

Short-chain N-acyl glutamic acids are critical endogenous metabolites and signaling analogs that play profound roles in metabolic regulation and enzyme allostery. While N-acetyl-L-glutamic acid (NAG) is universally recognized as the obligate allosteric activator of Carbamoyl Phosphate Synthetase 1 (CPS1) in the urea cycle, its longer-chain derivatives—N-propionyl-L-glutamic acid (N-PGA) and N-butyryl-L-glutamic acid (N-BGA) —emerge under specific metabolic conditions, such as organic acidemias.

This guide provides an objective, data-driven comparison of the bioactivity, receptor-enzyme interactions, and physicochemical properties of N-PGA and N-BGA. By examining their divergent effects on CPS1 activation and membrane partitioning, researchers can better utilize these compounds for diagnostic profiling, drug development (e.g., designing novel NAG analogs like carglumic acid), and metabolic engineering.

Mechanistic Causality: Enzyme Allostery and Metabolic Modulation

The primary bioactivity of short-chain N-acyl glutamates lies in their interaction with the urea cycle. Under normal physiological conditions, N-acetylglutamate synthase (NAGS) catalyzes the formation of NAG from glutamate and acetyl-CoA. However, when aberrant acyl-CoAs accumulate, they competitively inhibit NAG synthesis and act as alternative substrates for NAGS[1].

N-Propionyl Glutamic Acid (C3)

In conditions like propionic acidemia, accumulating propionyl-CoA acts as a potent inhibitor of NAGS and is simultaneously converted into N-PGA[1]. Structurally, the addition of a single methyl group (compared to NAG) creates steric hindrance within the allosteric binding pocket of CPS1. Consequently, N-PGA is a significantly weaker activator of CPS1. Experimental data demonstrates that the activation constant (


) of N-PGA for CPS1 is approximately 1.1 mM, nearly a 10-fold reduction in binding affinity/activation compared to NAG (

= 0.12 mM)[2]. This weak activation fails to sustain the urea cycle, directly causing secondary hyperammonemia[2].
N-Butyryl Glutamic Acid (C4)

Butyryl-CoA is also a powerful competitive inhibitor of NAGS and is effectively converted into N-BGA[1]. N-BGA is frequently identified in the urine of patients with Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD)[3]. Interestingly, despite butyryl-CoA's strong inhibition of NAG formation, patients accumulating N-BGA do not typically suffer from the severe hyperammonemia seen with N-PGA accumulation[3]. This suggests that the C4 aliphatic chain either induces a different conformational shift in CPS1 that retains partial ureagenesis efficacy, or its increased hydrophobicity alters its mitochondrial compartmentalization, preventing total CPS1 shutdown.

Pathway Glut L-Glutamate NAGS NAGS Enzyme Glut->NAGS NAG N-Acetylglutamate (C2) NAGS->NAG + Acetyl-CoA NPGA N-Propionylglutamate (C3) NAGS->NPGA + Propionyl-CoA NBGA N-Butyrylglutamate (C4) NAGS->NBGA + Butyryl-CoA CPS1 CPS1 Activation (Urea Cycle) NAG->CPS1 Ka = 0.12 mM (Optimal) NPGA->CPS1 Ka = 1.1 mM (Weak) NBGA->CPS1 Variable Activation

Figure 1: Divergent allosteric modulation of CPS1 by short-chain N-acyl glutamates.

Physicochemical Properties and Membrane Dynamics

The transition from a C3 (propionyl) to a C4 (butyryl) acyl chain fundamentally alters the molecule's interaction with biological membranes. Acylation chain length correlates directly with a gradual increase in global hydrophobicity[4].

  • Hydrophobicity (LogP): N-BGA exhibits a higher partition coefficient than N-PGA. While neither molecule possesses a long enough hydrocarbon tail to form stable micelles at low concentrations (unlike C12 lauroyl surfactants), the increased lipophilicity of N-BGA enhances its ability to partition into the inner mitochondrial membrane.

  • Efflux Kinetics: The higher membrane permeability of N-BGA facilitates its rapid efflux from the mitochondrial matrix into the cytosol, which may explain why its intra-mitochondrial accumulation does not paralyze the urea cycle as aggressively as N-PGA.

Quantitative Data Comparison

The following table synthesizes the biochemical and physicochemical metrics defining the bioactivity of these N-acyl glutamic acids.

Property / MetricN-Acetylglutamate (NAG)N-Propionylglutamate (N-PGA)N-Butyrylglutamate (N-BGA)
Acyl Chain Length C2C3C4
CPS1 Activation Constant (

)
0.12 mM[2]1.1 mM[2]> 1.5 mM (Estimated / Variable)
NAGS Inhibition by parent CoA N/A (Native Substrate)High (Potent Inhibitor)[1]High (Potent Inhibitor)[1]
Clinical Biomarker Context Normal Nitrogen MetabolismPropionic Acidemia[2]SCAD Deficiency[3]
Secondary Hyperammonemia NoneSevere[2]Rare / Mild[3]
Relative Hydrophobicity LowModerateHigh (Enhanced membrane partitioning)[4]

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the bioactivity of N-PGA and N-BGA, researchers must employ self-validating in vitro systems. The following protocol details a highly sensitive assay for measuring CPS1 allosteric activation, utilizing direct MS/MS quantification to avoid the degradation artifacts common in colorimetric assays.

Protocol 1: In Vitro CPS1 Allosteric Activation Assay (UPLC-MS/MS)

Rationale: Carbamoyl phosphate is highly labile. Direct quantification via UPLC-MS/MS ensures absolute specificity. The inclusion of a NAG positive control and a vehicle negative control establishes the dynamic range (


 and basal activity), creating a self-validating kinetic system.

Materials:

  • Recombinant human CPS1 enzyme (purified, >95% purity).

  • Reaction Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 10 mM

    
    .
    
  • Substrates: 5 mM ATP, 10 mM

    
    .
    
  • Test Ligands: N-PGA, N-BGA, and NAG (Reference), titrated from 0.01 mM to 5.0 mM.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant CPS1 in the Reaction Buffer to a final working concentration of 2 µg/mL. Keep on ice.

  • Ligand Equilibration: Aliquot 40 µL of the enzyme solution into a 96-well microplate. Add 10 µL of the respective N-acyl glutamic acid (N-PGA, N-BGA, or NAG) at varying concentrations. Incubate at 37°C for 5 minutes to allow allosteric binding and conformational shifting.

  • Reaction Initiation: Initiate the catalytic reaction by adding 50 µL of a pre-warmed substrate mix containing ATP and

    
    .
    
  • Incubation: Incubate the plate at 37°C for exactly 15 minutes.

  • Quenching: Terminate the reaction rapidly by adding 100 µL of ice-cold 0.1% formic acid in acetonitrile. This denatures the enzyme and stabilizes the carbamoyl phosphate for MS analysis.

  • Centrifugation & Extraction: Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to MS vials.

  • UPLC-MS/MS Quantification: Inject 5 µL onto a hydrophilic interaction liquid chromatography (HILIC) column. Monitor the specific MRM transitions for carbamoyl phosphate. Plot the initial velocity (

    
    ) against ligand concentration to derive the 
    
    
    
    using the Michaelis-Menten kinetic model.

Workflow S1 1. Enzyme Prep Recombinant CPS1 S2 2. Ligand Binding N-PGA vs N-BGA S1->S2 S3 3. Initiate Reaction ATP, HCO3-, NH4+ S2->S3 S4 4. Incubation 37°C, 15 min S3->S4 S5 5. Quench & Analyze UPLC-MS/MS S4->S5

Figure 2: Step-by-step workflow for the in vitro CPS1 allosteric activation assay.

Protocol 2: NAGS Substrate Specificity & Inhibition Assay

To validate the upstream formation of these metabolites, recombinant NAGS is incubated with 10 mM L-glutamate and 1 mM of either propionyl-CoA or butyryl-CoA. The release of free Coenzyme A (CoA-SH) is monitored continuously at 412 nm using Ellman's reagent (DTNB). The kinetic tracking of CoA-SH release ensures the reaction rate is strictly enzyme-dependent, validating the capacity of NAGS to synthesize N-PGA and N-BGA in vivo.

References

1.[4] Effects of Acyl versus Aminoacyl Conjugation on the Properties of Antimicrobial Peptides. National Institutes of Health (NIH). Available at: 2.[2] Carglumic acid: An additional therapy in the treatment of organic acidurias with hyperammonemia? ResearchGate. Available at: 3.[1] Inhibition of N-acetylglutamate synthase by various monocarboxylic and dicarboxylic short-chain coenzyme A esters and the production of alternative glutamate esters. ResearchGate. Available at: 4.[3] Isovaleric acidemia: an integrated approach toward predictive laboratory medicine. University of Amsterdam (UvA) Research Explorer. Available at:

Sources

Safety Operating Guide

L-Glutamic acid, N-(1-oxopropyl)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of L-Glutamic acid, N-(1-oxopropyl)-

Executive Summary

L-Glutamic acid, N-(1-oxopropyl)- (commonly referred to as N-Propionyl-L-glutamic acid, CAS 127633-40-3)[1] is an N-acyl amino acid derivative frequently utilized in drug development and biochemical research. While generally recognized as a low-hazard organic solid, its acidic nature and potential for aquatic toxicity necessitate strict adherence to laboratory waste management protocols[2][3]. This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure environmental compliance and laboratory safety.

Chemical Profiling & Risk Causality

To implement an effective safety system, researchers must understand the causality behind the protocol. N-Propionyl-L-glutamic acid is structurally and behaviorally analogous to (CAS 1188-37-0)[4]. Both are non-combustible solids under normal conditions but can form combustible dust concentrations if aggressively dispersed in the air[3][4].

Causality of Disposal: Why avoid standard drain disposal? Although not classified as a severe environmental hazard, organic acids can alter local pH in wastewater and contribute to biological oxygen demand (BOD)[5]. Furthermore, regulatory bodies often classify uncharacterized laboratory synthetic derivatives as requiring incineration to prevent unknown aquatic toxicity and long-lasting ecological effects[2][3].

Quantitative Data & Properties Summary:

PropertySpecification / DataOperational Implication
Chemical Name L-Glutamic acid, N-(1-oxopropyl)-Use exact nomenclature for waste manifests.
CAS Number 127633-40-3[1]Essential for inventory and EHS tracking.
Physical State Solid (White Powder)Prone to aerosolization; requires draft protection[4].
Storage Temp 2°C to 8°C (Recommended)Store in a cool, dry environment to prevent degradation[4].
Incompatibilities Strong oxidizing agentsSegregate waste streams to prevent exothermic reactions[2].
Decomposition CO, CO₂, NOₓIncineration must occur at facilities equipped with NOₓ scrubbers[2].

Operational Handling & PPE Protocol

Every protocol described here acts as a self-validating system: by ensuring proper Personal Protective Equipment (PPE) and environmental controls, you systematically eliminate the primary vectors of exposure (dermal contact and inhalation).

Personal Protective Equipment (PPE) Matrix:

Equipment TypeSpecification StandardCausality / Rationale
Eye Protection EN 166 / ANSI Z87.1 Safety GogglesPrevents mechanical irritation from fine powders[5][6].
Hand Protection Nitrile gloves (min 0.11 mm thickness)Provides a chemical barrier; inspect for micro-tears before use[6].
Respiratory N95 or EN 143 Type P1 respiratorRequired only if handling outside a fume hood to prevent dust inhalation[7].
Body Protection Standard cotton lab coatPrevents accumulation of chemical dust on personal clothing[6].

Step-by-Step Handling Workflow:

  • Preparation: Verify the laboratory fume hood is operational with a standard face velocity of 80-100 fpm.

  • Weighing: Utilize an anti-static weighing boat. Minimize draft within the hood to prevent powder aerosolization.

  • Transfer: Use a clean, dry stainless steel spatula. Do not return excess reagent to the primary container to prevent cross-contamination.

  • Decontamination: Wipe down the analytical balance and surrounding area with a damp paper towel (water or 70% ethanol) to capture any residual dust safely.

Comprehensive Disposal Procedures

The gold standard for N-acyl amino acid disposal is high-temperature incineration by a licensed facility[2][3]. Under no circumstances should this chemical be disposed of down the sink[2].

Step-by-Step Disposal Plan:

  • Waste Segregation: Isolate N-Propionyl-L-glutamic acid waste strictly from strong oxidizers and bases[2].

  • Primary Containment: Collect solid waste and contaminated consumables (weighing boats, gloves, paper towels) in a High-Density Polyethylene (HDPE) container with a secure, screw-top lid[2].

  • Secondary Containment: Place the primary container within a spill tray or tub in the laboratory's designated Satellite Accumulation Area (SAA) to contain potential leaks[2].

  • Labeling: Affix a standardized label reading: "Non-Hazardous Organic Solid Waste - Contains N-Propionyl-L-glutamic acid." Include the accumulation start date and the principal investigator's contact information[2].

  • Facility Transfer: Once the container is 90% full or reaches the institutional regulatory time limit, transfer it to the Environmental Health and Safety (EHS) department for licensed incineration[3].

DisposalWorkflow Gen Waste Generation: Solid / Contaminated Consumables Seg Segregation: Isolate from Strong Oxidizers Gen->Seg Cont Primary Containment: Sealable HDPE Container Seg->Cont SecCont Secondary Containment: Spill Tray / Tub Cont->SecCont Label Labeling: "Non-Hazardous Organic Solid Waste" SecCont->Label Store Satellite Accumulation Area (SAA) Storage Label->Store Disp Final Disposal: Licensed Incineration Store->Disp

Step-by-step logical workflow for the containment and disposal of N-acyl amino acid waste.

Spill Response Pathway

In the event of a localized spill, rapid containment prevents widespread laboratory contamination and aerosolization.

Step-by-Step Spill Cleanup:

  • Evacuate & Assess: Step back and assess the spill size. Ensure PPE is intact and don an N95 mask if dust is visibly suspended in the air[4][7].

  • Containment: Do not use compressed air or dry sweeping with a standard broom, as this aggressively aerosolizes the powder[3].

  • Collection: Carefully sweep up the solid using a dedicated lab dustpan, or use slightly dampened paper towels to bind the powder[2][7].

  • Disposal: Place all collected material and contaminated cleanup tools into the designated solid organic waste container[2].

  • Final Wash: Wash the spill surface with soap and water to remove any residual acidic traces[4].

References

  • Title: Cas 127633-40-3, N-propionyl-L-glutamic acid α-ethyl ester Source: Lookchem URL: [Link]

  • Title: MATERIAL SAFETY DATA SHEET - N-ACETYL-L-GLUTAMIC ACID 99% Source: Oxford Lab Chem URL: [Link]

Sources

Advanced Operational Guide: Handling, PPE, and Disposal for L-Glutamic acid, N-(1-oxopropyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & Mechanistic Safety Context

L-Glutamic acid, N-(1-oxopropyl)- (commonly known as N-propionyl-L-glutamic acid) is an N-acyl derivative of the naturally occurring amino acid, L-glutamic acid. In laboratory and drug development settings, it typically presents as a white, crystalline solid or fine powder.

While generally classified as a mild irritant under standard GHS criteria rather than a highly toxic hazard, its physical and chemical properties demand specific operational respect. The primary mechanistic risk arises from its dual carboxylic acid groups combined with its physical form. When aerosolized as a fine powder, it can easily settle on mucous membranes or the conjunctiva. Upon contact with physiological moisture (such as sweat, saliva, or tears), the compound dissolves, leading to a localized drop in pH. This acidic microenvironment causes acute irritation, micro-abrasions, and potential sensitization of biological tissues . Therefore, standardizing Personal Protective Equipment (PPE) is not merely a regulatory formality, but a calculated defense against the localized acidification of the operator's tissues.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires understanding the chemical compatibility of the barrier materials. The following matrix outlines the required PPE, grounded in the .

PPE CategorySpecificationMechanistic Causality & Justification
Hand Protection Nitrile Gloves (Minimum 4-5 mil thickness)Nitrile is a synthetic copolymer of acrylonitrile, butadiene, and carboxylic acid monomers. This composition provides superior chemical resistance against organic acids compared to natural latex, which can degrade, swell, and become permeable when exposed to acidic compounds .
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses lack a facial seal. Splash goggles prevent aerosolized fine powders from bypassing the lenses and dissolving in the tear film of the eye, which would cause acute pH-driven irritation.
Body Protection Flame-resistant or 100% cotton lab coatCotton provides a breathable barrier that does not easily melt or fuse to the skin in the event of an unexpected thermal reaction. Knit cuffs are required to prevent powder from migrating up the operator's sleeves.
Respiratory N95 or P100 Particulate RespiratorRequired only if handling bulk quantities outside of a controlled engineering environment (e.g., fume hood) to prevent the inhalation of acidic particulates into the respiratory tract.

Operational Workflow & Self-Validating Handling Protocols

To ensure both operator safety and experimental integrity, the handling of L-Glutamic acid, N-(1-oxopropyl)- must follow a self-validating workflow. Every step must contain an internal check to confirm operational success before proceeding.

Step-by-Step Methodology:

  • Environmental Control: Initiate handling inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. Ensure the inward face velocity is between 80-100 feet per minute (fpm) to capture any aerosolized powder.

  • Weighing (Self-Validating Step): Use an anti-static weighing boat and a grounded stainless-steel spatula.

    • Causality: N-acyl amino acids are highly prone to accumulating static charge due to triboelectric effects during transfer. An anti-static boat prevents the powder from repelling and aerosolizing into the operator's breathing zone.

    • Validation: The transfer is validated if the powder flows smoothly without clinging to the spatula or "jumping" from the weigh boat.

  • Transfer & Dissolution: Carefully transfer the weighed solid into a pre-tared, chemically compatible vessel (e.g., borosilicate glass). Add the designated solvent (typically a buffered aqueous solution or a mild base like 0.1 M NaOH if preparing a concentrated stock solution).

  • Validation of Neutralization: Agitate gently until the solution is visually clear.

    • Self-Validating Step: Use a calibrated pH meter to verify the solution's pH.

    • Causality: Because L-Glutamic acid, N-(1-oxopropyl)- is an acid, visual clarity alone does not guarantee it is safe for downstream biological assays. Adjusting and confirming the pH to a physiological range (pH 7.2–7.4) validates complete deprotonation and dissolution, ensuring the reagent will not inadvertently crash out of solution or lyse cells in downstream drug development applications.

Chemical Handling & Incident Response Pathway

G Start L-Glutamic acid, N-(1-oxopropyl)- PPE Don PPE (Nitrile, Goggles) Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Anti-static Weighing Hood->Weigh Spill Accidental Spill? Weigh->Spill Dissolve Dissolution & pH Validation Dispose Incineration Disposal Dissolve->Dispose Spill->Dissolve No Clean Wet Wipe with Dilute Base Spill->Clean Yes Clean->Dispose

Workflow for handling L-Glutamic acid, N-(1-oxopropyl)- including self-validation and spill response.

Decontamination and Disposal Plan

Improper disposal of organic acids can lead to environmental contamination or hazardous reactions in mixed waste streams.

Spill Response Protocol:

  • Do NOT dry sweep. Causality: Dry sweeping introduces mechanical energy that heavily aerosolizes the acidic powder, exponentially increasing the inhalation risk.

  • Neutralization: Cover the spill with a slightly damp absorbent pad moistened with a mild base (e.g., 5% sodium bicarbonate solution). Causality: The moisture suppresses dust aerosolization, while the bicarbonate safely neutralizes the carboxylic acid groups, releasing harmless CO₂ gas.

  • Collection: Wipe the area inward from the edges to prevent spreading. Place all contaminated materials into a compatible chemical waste container.

Routine Disposal Plan:

  • Segregation: Collect unreacted L-Glutamic acid, N-(1-oxopropyl)- and its neutralized solutions in clearly labeled, sealable High-Density Polyethylene (HDPE) containers.

  • Labeling: Label strictly as "Non-hazardous organic acid waste" unless it has been mixed with regulated organic solvents (e.g., methanol, acetonitrile) during your assay, in which case it must be labeled according to the primary solvent hazard.

  • Final Destruction: Dispose of the sealed containers via a licensed institutional chemical waste contractor. The preferred method of final destruction for N-acyl amino acids is high-temperature incineration equipped with an afterburner and scrubber, which completely oxidizes the compound into carbon dioxide, water, and nitrogen oxides .

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Academies Press (NCBI Bookshelf) URL: [Link]

  • Title: Personal Protective Equipment Standard (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.